molecular formula C9H8BNO3 B1391804 (2-Hydroxyquinolin-3-yl)boronic acid CAS No. 1101864-58-7

(2-Hydroxyquinolin-3-yl)boronic acid

Cat. No.: B1391804
CAS No.: 1101864-58-7
M. Wt: 188.98 g/mol
InChI Key: RIRFRJDLNNSOJT-UHFFFAOYSA-N
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Description

(2-Hydroxyquinolin-3-yl)boronic acid is a useful research compound. Its molecular formula is C9H8BNO3 and its molecular weight is 188.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Hydroxyquinolin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Hydroxyquinolin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-oxo-1H-quinolin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h1-5,13-14H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRFRJDLNNSOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2NC1=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677803
Record name (2-Oxo-1,2-dihydroquinolin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101864-58-7
Record name (2-Oxo-1,2-dihydroquinolin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (2-Hydroxyquinolin-3-yl)boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Hydroxyquinolin-3-yl)boronic acid is a bifunctional organic compound that incorporates two key pharmacophores: the 2-hydroxyquinoline (or 2-quinolone) scaffold and the boronic acid moiety. This unique combination makes it a molecule of significant interest in medicinal chemistry and organic synthesis. The quinoline ring system is a prevalent structural motif in a wide array of biologically active compounds and approved drugs, exhibiting diverse pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties[1]. Boronic acids, on the other hand, are versatile synthetic intermediates, most notably utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds[2][3]. Furthermore, the boronic acid group itself can act as a pharmacophore, capable of forming reversible covalent bonds with diols, a feature exploited in drug design and for the development of sensors[4].

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (2-Hydroxyquinolin-3-yl)boronic acid, with a focus on its utility for researchers and professionals in the field of drug discovery and development.

Core Chemical and Physical Properties

While specific experimental data for (2-Hydroxyquinolin-3-yl)boronic acid is not extensively reported in peer-reviewed literature, its properties can be inferred from the well-established chemistry of its constituent parts: the 2-hydroxyquinoline core and the arylboronic acid functional group.

PropertyValueSource
Molecular Formula C₉H₈BNO₃[Commercial Supplier Data]
Molecular Weight 188.98 g/mol [Commercial Supplier Data]
Appearance Expected to be a solid[General knowledge of boronic acids]
pKa Estimated to be in the range of 8-10 for the boronic acid moiety. The 2-hydroxyquinoline nitrogen is weakly basic, and the hydroxyl group is weakly acidic.[General knowledge of arylboronic acids and quinolinols]
Solubility Expected to have low solubility in water and nonpolar organic solvents, with better solubility in polar aprotic solvents like DMSO and DMF.[General knowledge of quinoline and boronic acid derivatives]
Stability Boronic acids can be prone to dehydration to form boroxines, especially upon heating. Should be stored in a cool, dry place.[General knowledge of boronic acid stability]
Tautomerism of the 2-Hydroxyquinoline Core

An important characteristic of the 2-hydroxyquinoline scaffold is its existence in a tautomeric equilibrium with its 2-quinolone form. For the parent 2-hydroxyquinoline, the equilibrium overwhelmingly favors the 2-quinolone tautomer. This tautomerism can influence the molecule's electronic properties, hydrogen bonding capabilities, and reactivity.

tautomerism cluster_0 2-Hydroxyquinoline cluster_1 2-Quinolone 2-hydroxyquinoline 2-quinolone 2-hydroxyquinoline->2-quinolone

Caption: Tautomeric equilibrium between 2-hydroxyquinoline and 2-quinolone.

Synthesis of (2-Hydroxyquinolin-3-yl)boronic acid

Proposed Synthetic Pathway: Miyaura Borylation

This approach would involve the reaction of a 3-halo-2-hydroxyquinoline with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

synthesis start 3-Halo-2-hydroxyquinoline (X = Br, I) reagents Bis(pinacolato)diboron (B₂pin₂) Pd catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) intermediate (2-Hydroxyquinolin-3-yl)boronic acid pinacol ester reagents->intermediate Miyaura Borylation hydrolysis Hydrolysis (e.g., aqueous acid) intermediate->hydrolysis product (2-Hydroxyquinolin-3-yl)boronic acid hydrolysis->product

Caption: Proposed synthetic workflow for (2-Hydroxyquinolin-3-yl)boronic acid.

Illustrative Experimental Protocol (Hypothetical)

Caution: This is a hypothetical protocol and should be optimized and validated in a laboratory setting.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-2-hydroxyquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Pinacol Ester: Purify the crude product by column chromatography on silica gel to obtain the (2-hydroxyquinolin-3-yl)boronic acid pinacol ester.

  • Hydrolysis: Dissolve the purified pinacol ester in a mixture of acetone and aqueous HCl (e.g., 2 M). Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Isolation of Boronic Acid: Remove the acetone under reduced pressure. The aqueous layer may be extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then dried and concentrated to yield (2-Hydroxyquinolin-3-yl)boronic acid. Alternatively, the product may precipitate from the aqueous solution and can be collected by filtration.

Reactivity and Applications in Organic Synthesis

The primary utility of (2-Hydroxyquinolin-3-yl)boronic acid in organic synthesis is expected to be as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

Suzuki-Miyaura Cross-Coupling

This reaction enables the formation of a C-C bond between the C3 position of the 2-hydroxyquinoline core and a variety of sp²-hybridized carbon atoms from aryl, heteroaryl, or vinyl halides or triflates. This provides a powerful tool for the synthesis of complex molecules with potential biological activity.

suzuki_coupling boronic_acid (2-Hydroxyquinolin-3-yl)boronic acid catalyst_system Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₃PO₄) coupling_partner Aryl/Heteroaryl/Vinyl Halide or Triflate (R-X) product 3-Substituted-2-hydroxyquinoline catalyst_system->product Suzuki-Miyaura Coupling

Sources

(2-Hydroxyquinolin-3-yl)boronic acid CAS number 1101864-58-7

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1101864-58-7 Synonyms: (2-Oxo-1,2-dihydroquinolin-3-yl)boronic acid; 3-Borono-2-hydroxyquinoline

Executive Summary

(2-Hydroxyquinolin-3-yl)boronic acid represents a specialized heterocyclic building block that bridges the reactivity of organoboron species with the pharmacologically privileged quinolone scaffold. Unlike simple phenylboronic acids, this molecule exhibits complex structural dynamics due to the adjacent nitrogen and oxygen atoms, leading to distinct tautomeric behaviors that dictate its solubility, stability, and reactivity. This guide provides a comprehensive technical analysis for researchers utilizing this compound in high-value medicinal chemistry campaigns, specifically for kinase inhibition and antimicrobial drug discovery.

Structural Dynamics & Tautomerism

The nomenclature "(2-Hydroxyquinolin-3-yl)boronic acid" suggests an enol (lactim) structure. However, in both solid-state and solution phases (particularly in polar solvents like DMSO or Methanol), the molecule predominantly exists as the 2-quinolone (lactam) tautomer.

Expert Insight: This distinction is not merely academic; it is the primary determinant of the reaction success. The amide-like character of the lactam form significantly reduces the electron density on the aromatic ring compared to the hydroxy-pyridine form, altering the oxidative addition rates in cross-coupling reactions. Furthermore, the N-H moiety in the lactam form can act as a catalyst poison if not properly sequestered or if the catalyst ligand is insufficiently bulky.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the dynamic equilibrium between the lactim (hydroxy) and lactam (oxo) forms, highlighting the thermodynamic preference for the lactam species.

Tautomerism cluster_0 Structural Implications Lactim Lactim Form (2-Hydroxyquinoline) Less Stable Lactam Lactam Form (2-Quinolone) Dominant Species Lactim->Lactam  Proton Transfer (Fast Equilibrium)   Note1 Aromaticity retained in pyridine ring Lactim->Note1 Note2 Strong intermolecular H-bonding (High MP) Lactam->Note2

Figure 1: Tautomeric equilibrium favoring the 2-quinolone (lactam) form, which dictates solubility and intermolecular interactions.

Reactivity Profile & Stability

Researchers must navigate two primary stability challenges when handling CAS 1101864-58-7:

A. Protodeboronation

Heterocyclic boronic acids, particularly those with heteroatoms adjacent to the carbon-boron bond (C3 position), are susceptible to hydrolytic cleavage of the C-B bond (protodeboronation).

  • Mechanism: The basic conditions required for Suzuki coupling can facilitate the attack of water on the boron atom, leading to a boronate intermediate that collapses to the de-borylated quinolone.

  • Mitigation: Use mild bases (e.g.,

    
     instead of 
    
    
    
    ) and minimize water content in the reaction mixture (use anhydrous dioxane/water ratios like 10:1).
B. Anhydride Formation (Trimerization)

Like many boronic acids, this compound spontaneously dehydrates to form cyclic boroxine anhydrides (trimers) upon storage.

  • Impact: This alters the effective molecular weight. While the boroxine usually reverts to the monomeric acid under aqueous reaction conditions, stoichiometry calculations should account for this potential variance.

  • Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent uncontrolled hydration/dehydration cycles.

Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this scaffold is introducing the 2-quinolone moiety into biaryl systems. The following protocol is optimized to suppress protodeboronation and manage the low solubility of the quinolone starting material.

Optimized Experimental Protocol

Objective: Coupling (2-Hydroxyquinolin-3-yl)boronic acid with an aryl bromide (Ar-Br).

ComponentReagent/ConditionRole/Rationale
Solvent 1,4-Dioxane :

(10:1)
Dioxane solubilizes the organic reactants; trace water is essential for the boronate transmetalation cycle.
Base

(2.0 equiv)
Mild base minimizes protodeboronation compared to carbonates or hydroxides.
Catalyst

(5 mol%)
Ferrocenyl ligand prevents palladium aggregation and resists poisoning by the quinolone nitrogen.
Alternative

+ XPhos
Use for sterically hindered or electron-rich aryl bromides. XPhos forms a protective shell around the active Pd center.
Temp/Time 90°C, 4–12 hoursHigh temperature required to overcome the activation energy of the electron-deficient quinolone system.
Step-by-Step Workflow
  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the aryl bromide (1.0 equiv), (2-hydroxyquinolin-3-yl)boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvation: Add degassed 1,4-Dioxane and water (10:1 ratio).

  • Catalyst Addition: Add

    
     (0.05 equiv) last to minimize induction time. Seal the vial immediately.
    
  • Reaction: Heat to 90°C. Monitor by TLC or LC-MS.

    • Note: The boronic acid spot will disappear, and a fluorescent product spot typically appears.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. The product may precipitate in the organic layer due to the quinolone moiety; if so, filter the solid directly.

Visualization: Coupling Workflow

SuzukiWorkflow Start Reaction Setup (Inert Atmosphere) Mix Add Reagents: 1. Aryl Bromide 2. Boronic Acid (1.2 eq) 3. K3PO4 (2.0 eq) Start->Mix Cat Add Catalyst: Pd(dppf)Cl2 (Prevents N-poisoning) Mix->Cat Heat Heat to 90°C (4-12 Hours) Cat->Heat Check Checkpoint: LC-MS / TLC Heat->Check Check->Heat Incomplete Workup Workup: Dilute EtOAc/Wash H2O Check->Workup Conversion > 95% Purify Purification: Column Chromatography (MeOH/DCM gradient) Workup->Purify

Figure 2: Step-by-step decision matrix for the Suzuki-Miyaura coupling of CAS 1101864-58-7.

Medicinal Chemistry Applications

The 3-substituted-2-quinolone scaffold is a validated pharmacophore in several therapeutic areas.

  • Kinase Inhibition: The quinolone core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes (e.g., receptor tyrosine kinases). The boronic acid allows for the modular attachment of "tail" groups that extend into the hydrophobic pocket of the enzyme.

  • Antimicrobials: Analogs of this structure are investigated as non-fluoroquinolone gyrase inhibitors, useful for targeting resistant bacterial strains. The 2-oxo functionality is critical for hydrogen bonding within the active site of DNA gyrase.

  • Fluorescent Probes: 2-Quinolones exhibit strong fluorescence. Derivatives synthesized from this boronic acid are used as environment-sensitive probes for protein folding studies.

References
  • PubChem. (n.d.). (2-Hydroxyquinolin-3-yl)boronic acid (Compound).[1][2] National Library of Medicine. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (General reference for Suzuki mechanism and base selection). Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Reference for protodeboronation mechanisms). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of (2-Hydroxyquinolin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic combination of pharmacologically significant motifs is a cornerstone of rational drug design. This guide delves into the molecular architecture and chemical attributes of (2-Hydroxyquinolin-3-yl)boronic acid, a compound that marries two such "privileged scaffolds": the quinoline ring system and the boronic acid functional group. The quinoline moiety is a bicyclic aromatic heterocycle prevalent in a vast array of therapeutic agents, renowned for its ability to interact with diverse biological targets. Concurrently, the boronic acid group has emerged as a versatile pharmacophore, most notably for its unique ability to form reversible covalent bonds with active site serine residues in enzymes, a feature famously exploited in the proteasome inhibitor bortezomib.[1]

This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It will elucidate the structural features, synthesis, and characterization of (2-Hydroxyquinolin-3-yl)boronic acid, while also exploring its potential reactivity and applications as a building block in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

(2-Hydroxyquinolin-3-yl)boronic acid possesses the chemical formula C₉H₈BNO₃ and a molecular weight of 188.98 g/mol .[2][3][4] The molecule's structure is characterized by a quinoline ring system substituted with a hydroxyl group at the 2-position and a boronic acid group [-B(OH)₂] at the 3-position.

Tautomerism and Electronic Effects

An important structural consideration for the 2-hydroxyquinoline scaffold is the existence of keto-enol tautomerism. The 2-hydroxyquinoline form is in equilibrium with its 2-quinolone tautomer. In the solid state and in most solvents, the quinolone form is generally favored. This tautomerism influences the electronic properties of the ring and the reactivity of adjacent functional groups. The electron-withdrawing nature of the boronic acid group and the electronic landscape of the quinolone ring are key determinants of the molecule's chemical behavior.

Molecular Structure of (2-Hydroxyquinolin-3-yl)boronic acid (Quinolone Tautomer)

Caption: 2D structure of the 2-quinolone tautomer.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₉H₈BNO₃[2][3][4]
Molecular Weight 188.98 g/mol [2][3][4]
Appearance Expected to be a solid[4]
SMILES B(C1=CC2=CC=CC=C2NC1=O)(O)O[5]
InChI InChI=1S/C9H8BNO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h1-5,13-14H,(H,11,12)[4][5]

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis would likely commence from a halogenated precursor, such as 3-bromo-2-hydroxyquinoline. This starting material can then undergo a palladium-catalyzed cross-coupling reaction with a boron source, typically bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester can then be deprotected to yield the final boronic acid.

Proposed Synthesis Workflow Diagram

synthesis_workflow start 3-Bromo-2-hydroxyquinoline intermediate Boronate Ester Intermediate start->intermediate Miyaura Borylation reagents Bis(pinacolato)diboron (B₂pin₂) Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) reagents->intermediate product (2-Hydroxyquinolin-3-yl)boronic acid intermediate->product Deprotection deprotection Hydrolysis (e.g., acid or base) deprotection->product purification Purification (e.g., Recrystallization, Chromatography) product->purification

Caption: A plausible synthetic route to the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example and would require optimization.

  • Reaction Setup: To a dry, argon-flushed flask, add 3-bromo-2-hydroxyquinoline (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3 equivalents), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equivalents).

  • Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or DMF.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., at 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude boronate ester by column chromatography on silica gel.

  • Deprotection: Dissolve the purified boronate ester in a solvent mixture such as THF/water. Add an acid (e.g., HCl) or a base and stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).

  • Final Isolation: Neutralize the reaction mixture if necessary and extract the product into an organic solvent. Wash, dry, and concentrate the organic phase. The final product can be further purified by recrystallization.

Spectroscopic Characterization (Expected)

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures for (2-Hydroxyquinolin-3-yl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-donating hydroxyl/keto group and the electron-withdrawing boronic acid group. A broad singlet corresponding to the exchangeable protons of the B(OH)₂ and the N-H of the quinolone tautomer would also be anticipated.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms of the quinoline ring. The carbons attached to the oxygen, nitrogen, and boron atoms will have characteristic chemical shifts.

  • ¹¹B NMR: Boron-11 NMR is a crucial technique for characterizing boronic acids. A single, broad signal is expected in the region of δ 20-30 ppm, which is characteristic of a trigonal boronic acid.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the boronic acid and the N-H stretch of the quinolone.

  • Strong absorption around 1650-1680 cm⁻¹ due to the C=O stretching of the quinolone tautomer.

  • Bands in the 1300-1400 cm⁻¹ region are attributable to the B-O stretching vibrations.

  • Aromatic C-H and C=C stretching vibrations will also be present in their expected regions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The predicted mass spectrum indicates several possible adducts.[5]

AdductPredicted m/z
[M+H]⁺ 190.06700
[M+Na]⁺ 212.04894
[M-H]⁻ 188.05244

Reactivity and Applications in Drug Development

The unique chemical nature of (2-Hydroxyquinolin-3-yl)boronic acid, combining a quinoline core with a boronic acid, opens up numerous possibilities for its application in drug discovery.

Role as a Serine Protease Inhibitor

Boronic acids are well-documented inhibitors of serine proteases.[1] The boron atom acts as an electrophile and can be attacked by the nucleophilic hydroxyl group of a serine residue in the enzyme's active site. This forms a stable, tetrahedral boronate adduct, effectively inhibiting the enzyme. This mechanism is central to the action of several FDA-approved drugs.[1]

Inhibition Mechanism of a Serine Protease

inhibition_mechanism cluster_0 Enzyme Active Site Serine Serine Residue (-CH₂-OH) Complex Reversible Covalent Complex (Tetrahedral Boronate Adduct) Serine->Complex Inhibitor (2-Hydroxyquinolin-3-yl)boronic acid (R-B(OH)₂) Inhibitor->Complex Nucleophilic Attack

Caption: Boronic acid inhibiting a serine protease.

Utility in Suzuki-Miyaura Cross-Coupling Reactions

Beyond its potential as a bioactive molecule itself, (2-Hydroxyquinolin-3-yl)boronic acid is a valuable synthetic intermediate. The boronic acid moiety can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.[1] This enables the facile introduction of the 2-hydroxyquinolin scaffold into larger, more complex molecules, greatly expanding the chemical space available for drug discovery programs.

Potential as a Dual-Targeting Agent

Recent research has highlighted the potential of boronic acid-containing quinoline compounds as inhibitors of multiple protein kinases, such as CLK and ROCK, which are implicated in cancer.[6] The boronic acid moiety can form key hydrogen bonding interactions with residues in the kinase active site.[6] This suggests that (2-Hydroxyquinolin-3-yl)boronic acid could serve as a foundational scaffold for the development of multi-target inhibitors, a desirable attribute in oncology for overcoming drug resistance.

Handling and Storage

(2-Hydroxyquinolin-3-yl)boronic acid should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn. It is recommended to store the compound in a dry, sealed container in a cool place.[2] Boronic acids can be prone to dehydration to form boroxines, so storage in a desiccated environment is advisable.

Conclusion

(2-Hydroxyquinolin-3-yl)boronic acid is a molecule of significant interest at the intersection of heterocyclic chemistry and medicinal chemistry. Its structure, which combines the biologically relevant quinoline nucleus with the versatile boronic acid functional group, makes it a compelling candidate for further investigation. This guide has provided a technical framework for understanding its molecular structure, plausible synthesis, and expected analytical characteristics. The true potential of this compound lies in its application as both a potential therapeutic agent, particularly as an enzyme inhibitor, and as a versatile building block for the synthesis of more complex molecular architectures. As the field of drug discovery continues to evolve, such strategically designed hybrid molecules will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • PubChem. (2-hydroxyquinolin-3-yl)boronic acid. [Link]

  • ChemBK. 2-hydroxyquinolin-3-ylboronic acid. [Link]

  • MDPI. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of (2-Hydroxyquinolin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Hydroxyquinolin-3-yl)boronic acid is a fascinating heterocyclic compound that merges the structural motifs of 2-hydroxyquinoline and a boronic acid. This unique combination imparts a complex physicochemical character that is of significant interest to researchers in medicinal chemistry and materials science. The quinoline core is a prevalent scaffold in numerous biologically active compounds, while the boronic acid moiety is renowned for its utility in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, a property leveraged in chemical sensors and drug delivery systems.

A thorough understanding of the solubility profile of (2-Hydroxyquinolin-3-yl)boronic acid is paramount for its successful application in these fields. Solubility profoundly influences a compound's bioavailability, formulation feasibility, and performance in various assays. This in-depth technical guide provides a comprehensive overview of the anticipated solubility characteristics of (2-Hydroxyquinolin-3-yl)boronic acid, detailed experimental protocols for the precise determination of its solubility, and an exploration of the key factors governing its dissolution. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this intriguing molecule.

Physicochemical Properties and Predicted Solubility Behavior

A foundational understanding of the solubility of (2-Hydroxyquinolin-3-yl)boronic acid can be derived from the known properties of its constituent parts: 2-hydroxyquinoline and arylboronic acids.

2-Hydroxyquinoline Scaffold:

2-Hydroxyquinoline exists in a tautomeric equilibrium with its keto form, 2-quinolone. This equilibrium is sensitive to the solvent environment. The lactam (keto) form is generally favored in polar solvents. In terms of solubility, 2-hydroxyquinoline is sparingly soluble in cold water but demonstrates increased solubility in hot water and is soluble in many organic solvents. Specifically, it is known to be slightly soluble in water (approximately 1 g/950 mL) and soluble in ethanol, diethyl ether, and dilute hydrochloric acid. The solubility in dilute acid suggests that the nitrogen atom in the quinoline ring can be protonated, enhancing its aqueous solubility.

Boronic Acid Moiety:

Boronic acids are Lewis acids, and their acidity, as measured by their pKa, is a critical determinant of their solubility. Arylboronic acids typically exhibit pKa values in the range of 4 to 10.[1] The pKa of unsubstituted phenylboronic acid is in the range of 8.64–8.90.[2] The presence of electron-withdrawing or -donating groups on the aromatic ring can significantly influence the pKa. Boronic acids are generally characterized by low aqueous solubility, a factor that can present challenges in their formulation and application.[3] However, their solubility can be enhanced by forming boronate esters with polyols like mannitol, a strategy sometimes employed in drug formulation.[3]

Predicted Solubility Profile of (2-Hydroxyquinolin-3-yl)boronic acid:

Based on the characteristics of its parent structures, the following solubility behavior can be anticipated for (2-Hydroxyquinolin-3-yl)boronic acid:

  • pH-Dependent Solubility: The molecule possesses both an acidic boronic acid group and a basic nitrogen atom in the quinoline ring, making it an amphoteric substance. Therefore, its aqueous solubility is expected to be highly dependent on the pH of the medium. At low pH, the quinoline nitrogen will be protonated, leading to increased solubility. At high pH, the boronic acid will be deprotonated to form a boronate salt, which is also expected to be more soluble than the neutral species. The minimum solubility will likely occur around the isoelectric point.

  • Organic Solvent Solubility: Given the aromatic nature of the quinoline ring system, the compound is expected to be soluble in a range of polar organic solvents. Synthesis procedures for related compounds like 3-quinolineboronic acid utilize solvents such as toluene and tetrahydrofuran (THF) for the reaction and acetonitrile for recrystallization, suggesting solubility in these media, particularly at elevated temperatures.[4]

  • Potential for Low Intrinsic Solubility: The intrinsic solubility (the solubility of the neutral form) of the compound in water is likely to be low due to the presence of the relatively large, hydrophobic quinoline ring system.

A summary of the key physicochemical properties is presented in the table below.

PropertyValue/PredictionSource
Molecular FormulaC₉H₈BNO₃[5]
Molecular Weight188.98 g/mol [5]
CAS Number1101864-58-7[5]
Predicted pKa (Boronic Acid)4 - 10[1]
Predicted pKa (Quinoline N)~5[6]
Predicted Aqueous SolubilityLow intrinsic solubility, pH-dependentInferred
Predicted Organic Solvent SolubilitySoluble in polar organic solvents (e.g., THF, acetonitrile)[4]

Experimental Determination of Solubility Profile

To accurately characterize the solubility of (2-Hydroxyquinolin-3-yl)boronic acid, a systematic experimental approach is required. This involves determining both the thermodynamic and kinetic solubility in various relevant media.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for solubility measurement. The shake-flask method is a widely accepted technique for this determination.

Experimental Workflow:

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol:

  • Preparation of Solvents and Buffers: Prepare a range of aqueous buffers covering a physiologically and chemically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12). A selection of organic solvents of varying polarity should also be prepared (e.g., water, ethanol, methanol, acetonitrile, tetrahydrofuran, and dimethyl sulfoxide).

  • Sample Preparation: Add an excess amount of solid (2-Hydroxyquinolin-3-yl)boronic acid to a series of vials, each containing a known volume of the different solvents and buffers. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.

  • Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. A calibration curve should be prepared using standard solutions of known concentrations of (2-Hydroxyquinolin-3-yl)boronic acid.

Kinetic Solubility Determination

Kinetic solubility is a measure of how much of a compound, initially dissolved in an organic solvent like DMSO, can be added to an aqueous buffer before it precipitates. This is a high-throughput method often used in early drug discovery.

Experimental Workflow:

Caption: Workflow for kinetic solubility determination.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of (2-Hydroxyquinolin-3-yl)boronic acid in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate format. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

  • Incubation and Measurement: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature. The solubility is then assessed by measuring the turbidity of each well using a nephelometer or by analyzing the concentration of the compound in the supernatant after filtration or centrifugation using HPLC-UV.

Determination of pKa

The pKa values of (2-Hydroxyquinolin-3-yl)boronic acid are critical for understanding its pH-dependent solubility. Both potentiometric and spectrophotometric titration methods are suitable for this purpose.

Logical Relationship for pKa Determination:

G compound (2-Hydroxyquinolin-3-yl)boronic acid Solution measurement pH or UV-Vis Measurement compound->measurement titrant Acid/Base Titrant titrant->measurement data_analysis Data Analysis (e.g., Henderson-Hasselbalch) measurement->data_analysis pka_value pKa Value(s) data_analysis->pka_value

Sources

An In-depth Technical Guide to the NMR Characterization of (2-Hydroxyquinolin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the nuclear magnetic resonance (NMR) characterization of (2-Hydroxyquinolin-3-yl)boronic acid, a molecule of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deep understanding of the underlying chemical principles and experimental strategies essential for accurate and reliable structural elucidation.

Foundational Principles: Understanding the Molecule's Unique Chemistry

A thorough NMR characterization of (2-Hydroxyquinolin-3-yl)boronic acid necessitates a firm grasp of two key chemical phenomena that dictate its spectral behavior: the tautomerism of the 2-hydroxyquinoline core and the dynamic nature of the boronic acid functional group.

The Lactam-Lactim Tautomerism of the 2-Hydroxyquinoline Moiety

The 2-hydroxyquinoline portion of the molecule is not a static entity but exists in a dynamic equilibrium between two tautomeric forms: the lactim (enol) form and the lactam (keto) form, also known as 2(1H)-quinolone.[1] The position of this equilibrium is highly dependent on the solvent environment. In polar solvents, the more polar lactam form is overwhelmingly favored.[1] This is a critical consideration for NMR sample preparation, as the choice of solvent will directly influence the observed chemical shifts and coupling constants. For the purpose of this guide, we will primarily consider the lactam form, which is the predominant species in common NMR solvents like DMSO-d₆ and methanol-d₄.

Diagram: Tautomeric Equilibrium

tautomerism lactim Lactim (Enol) Form (2-Hydroxyquinoline) lactam Lactam (Keto) Form (2(1H)-Quinolone) lactim->lactam H⁺ transfer (favored in polar solvents) lactam->lactim H⁺ transfer

Caption: Lactam-lactim tautomerism of the 2-hydroxyquinoline core.

The Dynamic Nature of Boronic Acids in Solution

Boronic acids are known to undergo reversible self-condensation to form cyclic trimers known as boroxines, particularly in non-polar solvents or upon heating. This oligomerization can lead to complex and often uninterpretable NMR spectra, with multiple sets of signals corresponding to the monomer and various oligomeric species.[2] To ensure the acquisition of clean, monomeric spectra, it is crucial to employ strategies that disrupt this equilibrium. The use of protic solvents like methanol-d₄ or the addition of a small amount of D₂O can effectively break up the boroxine trimers.[2]

Strategic NMR Analysis: A Multi-faceted Approach

A comprehensive characterization of (2-Hydroxyquinolin-3-yl)boronic acid requires a suite of NMR experiments, each providing a unique piece of the structural puzzle.

Sample Preparation: The Key to High-Quality Spectra

Protocol for Sample Preparation:

  • Solvent Selection: Due to the potential for boroxine formation, methanol-d₄ is the recommended solvent for initial ¹H and ¹³C NMR analysis. DMSO-d₆ can also be used, but the addition of a drop of D₂O may be necessary to sharpen the B(OH)₂ and NH protons and minimize oligomerization.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Dissolution: Ensure complete dissolution of the sample. Gentle warming or sonication may be employed if necessary.

  • Filtration: For optimal resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

Diagram: NMR Sample Preparation Workflow

sample_prep start Weigh 5-10 mg of (2-Hydroxyquinolin-3-yl)boronic acid dissolve Dissolve in 0.6-0.7 mL of Methanol-d₄ or DMSO-d₆ start->dissolve mix Vortex or sonicate to ensure complete dissolution dissolve->mix filter Filter through glass wool into NMR tube mix->filter acquire Acquire NMR Spectra filter->acquire

Caption: Workflow for preparing a high-quality NMR sample.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Expected Chemical Shifts (in DMSO-d₆):

ProtonExpected Chemical Shift (ppm)MultiplicityNotes
NH11.0 - 12.0Broad singletExchangeable with D₂O.
B(OH)₂8.0 - 9.0Broad singletExchangeable with D₂O.
H48.0 - 8.5SingletDeshielded due to proximity to the carbonyl and boronic acid groups.
H5, H87.5 - 8.0DoubletAromatic protons on the carbocyclic ring.
H6, H77.0 - 7.5Triplet/MultipletAromatic protons on the carbocyclic ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Expected Chemical Shifts (in DMSO-d₆):

CarbonExpected Chemical Shift (ppm)Notes
C2 (C=O)160 - 165Carbonyl carbon of the lactam.
C8a, C4a135 - 145Quaternary carbons at the ring junctions.
C4, C5, C6, C7, C8115 - 135Aromatic carbons of the carbocyclic ring.
C3100 - 110Carbon bearing the boronic acid group. The signal may be broad due to quadrupolar relaxation of the attached boron nucleus.
¹¹B NMR Spectroscopy: Probing the Boronic Acid Group

¹¹B NMR is essential for confirming the presence and electronic environment of the boron atom.

Expected Chemical Shift:

  • In Methanol-d₄: A single, broad resonance is expected in the range of δ 28-33 ppm , characteristic of a trigonal planar arylboronic acid.[3]

  • In the presence of a diol (e.g., from buffer): A second, sharper signal may appear upfield (around δ 5-15 ppm ), corresponding to the formation of a tetrahedral boronate ester.[4]

Protocol for ¹¹B NMR Acquisition:

  • Use a boron-free NMR tube (quartz or high-quality borosilicate).

  • Acquire the spectrum with proton decoupling.

  • Use a broad spectral width (e.g., -100 to 100 ppm) to ensure the signal is captured.

  • A baseline correction is often necessary due to the broad nature of the signals.

2D NMR Spectroscopy: Definitive Structural Elucidation

For unambiguous assignment of all proton and carbon signals, a series of 2D NMR experiments is highly recommended.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for assigning the protons on the carbocyclic ring (H5 through H8).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is invaluable for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from H4 to C2, C4a, and C5, and from H5 to C4, C7, and C8a would be expected.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. This can be used to confirm stereochemistry and the spatial relationships between different parts of the molecule.

Diagram: 2D NMR Correlation Strategy

Caption: Key expected 2D NMR correlations for structural assignment.

Data Interpretation and Reporting

A comprehensive report on the NMR characterization of (2-Hydroxyquinolin-3-yl)boronic acid should include:

  • A summary table of all ¹H, ¹³C, and ¹¹B chemical shifts, multiplicities, and coupling constants.

  • Annotated spectra showing the assignment of all peaks.

  • A clear description of the solvent used and the sample concentration.

  • A discussion of the observed tautomeric form and the monomeric state of the boronic acid.

  • A summary of the key 2D NMR correlations that support the final structure.

By following this in-depth guide, researchers can confidently and accurately characterize (2-Hydroxyquinolin-3-yl)boronic acid, ensuring the integrity of their scientific findings and advancing their drug discovery and development efforts.

References

  • PubChem. 2-Hydroxyquinoline. National Center for Biotechnology Information. Available from: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]

  • SDSU Chemistry. 11B NMR Chemical Shifts. Available from: [Link]

  • MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Available from: [Link]

  • Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available from: [Link]

  • ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available from: [Link]

  • Magritek. Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Available from: [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of (2-Hydroxyquinolin-3-yl)boronic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, (2-Hydroxyquinolin-3-yl)boronic acid has emerged as a particularly valuable building block. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures, making it a sought-after intermediate in modern drug discovery programs.[1][2][3] The unique electronic properties of the 2-hydroxyquinoline moiety, existing in tautomeric equilibrium with its quinolin-2(1H)-one form, offer opportunities for nuanced molecular interactions and modulation of pharmacokinetic properties.

This guide provides a comprehensive overview of the primary synthetic routes to key precursors of (2-hydroxyquinolin-3-yl)boronic acid. Eschewing a simple recitation of protocols, we will delve into the underlying chemical principles, the rationale behind methodological choices, and the practical considerations essential for successful synthesis. Our focus is on empowering researchers to not only replicate these procedures but also to adapt and troubleshoot them effectively.

Part 1: Strategic Approaches to the Quinoline Core

A successful synthesis begins with a sound retrosynthetic strategy. For (2-hydroxyquinolin-3-yl)boronic acid, the most logical disconnection is at the carbon-boron bond. This immediately identifies a 3-functionalized-2-hydroxyquinoline as the critical precursor. The choice of the functional group at the 3-position (typically a halogen) is paramount, as it dictates the subsequent borylation methodology.

Common Precursors and Their Strategic Value:
  • 3-Halo-2-hydroxyquinolines (e.g., 3-Bromo-2-hydroxyquinoline): These are arguably the most direct precursors. The halogen atom, typically bromine, serves as a handle for either metal-halogen exchange followed by borylation or for direct palladium-catalyzed borylation. Their synthesis via direct halogenation of the parent 2-hydroxyquinoline is a common, albeit sometimes challenging, approach.[4]

  • 2-Chloro-3-formylquinolines: This precursor offers a different strategic advantage. The Vilsmeier-Haack reaction provides a robust method for constructing the quinoline ring system itself, directly installing functional groups at the 2- and 3-positions.[5][6][7][8] The chloro and formyl groups can then be further manipulated to introduce the desired boronic acid functionality.

  • 2-Alkoxy-3-haloquinolines: Protecting the hydroxyl group as an ether (e.g., a methoxy group) can be advantageous in certain synthetic sequences.[9][10] This modification alters the electronic properties of the quinoline ring and can improve solubility and reactivity in subsequent steps, such as lithiation. The alkoxy group can be cleaved at a later stage to reveal the final 2-hydroxyquinoline structure.

The selection of a specific precursor often depends on the commercial availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups present in the molecule.

Part 2: Synthesis of Key Precursors

Methodology 1: Synthesis of 3-Bromo-2-hydroxyquinoline

The direct bromination of quinolin-2(1H)-one is a common method for accessing this key precursor. However, controlling the regioselectivity can be challenging, as the quinoline ring is activated towards electrophilic substitution, potentially leading to mixtures of mono- and di-brominated products.[4][10]

Reaction Pathway Rationale: The use of a milder brominating agent like N-Bromosuccinimide (NBS) can offer better control over the reaction compared to molecular bromine (Br₂), minimizing the formation of over-brominated byproducts. The choice of solvent is also critical, with polar aprotic solvents often favoring the desired reaction pathway.

Experimental Protocol: Bromination of 8-Substituted Quinolines

  • Objective: To synthesize 3-bromo-2-hydroxyquinoline via electrophilic bromination.

  • Materials:

    • Quinolin-2(1H)-one

    • N-Bromosuccinimide (NBS)

    • Dimethylformamide (DMF)

    • Water

    • Sodium thiosulfate solution (10% w/v)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve quinolin-2(1H)-one (1.0 eq) in DMF under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add NBS (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with 10% sodium thiosulfate solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield pure 3-bromo-2-hydroxyquinoline.

Parameter Expected Outcome
Yield 60-80%
Appearance Off-white to pale yellow solid
Key ¹H NMR Signals Characteristic downfield shifts for aromatic protons
Key IR Peaks (cm⁻¹) ~3400 (O-H), ~1650 (C=O)
Methodology 2: Synthesis of 2-Chloro-3-formylquinolines

The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of activated aromatic compounds.[7] In this context, acetanilides can be converted directly into 2-chloro-3-formylquinolines in a one-pot procedure.[5][8] This method is particularly useful for creating substituted quinolines by starting with appropriately substituted acetanilides. Greener synthetic approaches utilizing micellar media have also been reported to improve reaction efficiency, especially for deactivated acetanilides.[6][7]

Reaction Pathway Rationale: The reaction proceeds via the formation of the Vilsmeier reagent (a chloroiminium ion) from DMF and an acid chloride like phosphorus oxychloride (POCl₃). This electrophilic species attacks the activated aromatic ring of the acetanilide, leading to cyclization and subsequent formation of the 2-chloro-3-formylquinoline product.

Experimental Protocol: Vilsmeier-Haack Cyclization of Acetanilide

  • Objective: To synthesize 2-chloro-3-formylquinoline from acetanilide.

  • Materials:

    • Acetanilide

    • Phosphorus oxychloride (POCl₃)

    • Dimethylformamide (DMF)

    • Crushed ice

    • Sodium bicarbonate solution (saturated)

    • Dichloromethane (DCM)

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a reflux condenser, cool DMF (5.0 eq) to 0 °C.

    • Slowly add POCl₃ (3.0 eq) dropwise, maintaining the temperature below 10 °C.

    • Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

    • Add acetanilide (1.0 eq) portion-wise to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with saturated sodium bicarbonate until the pH is ~7-8.

    • Extract the product with DCM (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Parameter Expected Outcome
Yield 70-90%
Appearance Yellow crystalline solid
Key ¹H NMR Signals Singlet for the aldehyde proton (~10 ppm)
Key IR Peaks (cm⁻¹) ~1690 (C=O, aldehyde), ~760 (C-Cl)

Part 3: Conversion of Precursors to Boronic Acids/Esters

With the halogenated quinoline precursor in hand, the next critical step is the introduction of the boron moiety. Two primary strategies dominate this transformation: lithiation-borylation and palladium-catalyzed borylation.

Strategy 1: Lithiation-Borylation of Haloquinolines

This classic method involves a lithium-halogen exchange at low temperatures, generating a highly reactive organolithium intermediate.[11] This intermediate is then quenched with a boron electrophile, typically a trialkyl borate, to form the boronate ester, which can be subsequently hydrolyzed to the boronic acid.[11]

Mechanistic Considerations: The success of this reaction hinges on precise temperature control. The organolithium intermediate is thermally unstable and can undergo side reactions if the temperature is not maintained, typically at -78 °C. Anhydrous conditions are absolutely essential to prevent quenching of the organolithium species by water. The choice of the organolithium reagent (e.g., n-BuLi or s-BuLi) can influence the rate and efficiency of the lithium-halogen exchange.[12][13][14]

Lithiation_Borylation 3-Bromo-2-alkoxyquinoline 3-Bromo-2-alkoxyquinoline Quinoline-3-lithium Intermediate Quinoline-3-lithium Intermediate 3-Bromo-2-alkoxyquinoline->Quinoline-3-lithium Intermediate + Organolithium (-78 °C) Organolithium (e.g., n-BuLi) Organolithium (e.g., n-BuLi) Boronate Complex Boronate Complex Quinoline-3-lithium Intermediate->Boronate Complex + Borate Ester Borate Ester (e.g., B(OiPr)3) Borate Ester (e.g., B(OiPr)3) Boronate Ester Boronate Ester Boronate Complex->Boronate Ester Warm to RT Boronic Acid Boronic Acid Boronate Ester->Boronic Acid + Aqueous Workup Aqueous Workup (H3O+) Aqueous Workup (H3O+)

Caption: Lithiation-Borylation Workflow.

General Protocol: Lithiation-Borylation

  • Dissolve the 3-bromo-2-alkoxyquinoline precursor in anhydrous THF under argon.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour at -78 °C.

  • Add triisopropyl borate (1.2 eq) dropwise and continue stirring at -78 °C for 1 hour.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Hydrolyze the resulting boronate ester with aqueous acid to obtain the boronic acid.

Strategy 2: Palladium-Catalyzed Borylation (Miyaura Borylation)

The Miyaura borylation is a powerful and versatile alternative to the lithiation-borylation sequence.[15] It employs a palladium catalyst to couple a haloquinoline with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This method exhibits excellent functional group tolerance and generally proceeds under milder conditions than the lithiation approach.

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the haloquinoline to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired boronate ester and regenerate the Pd(0) catalyst. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and can be tailored to the specific substrate.

Miyaura_Borylation cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-X(L2) Pd(0)L2->Oxidative_Addition + Ar-X Transmetalation Ar-Pd(II)-Bpin(L2) Oxidative_Addition->Transmetalation + B2pin2 + Base Reductive_Elimination Pd(0)L2 + Ar-Bpin Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Bpin Quinoline Boronate Ester Reductive_Elimination->Ar-Bpin Ar-X 3-Haloquinoline Ar-X->Oxidative_Addition

Caption: Miyaura Borylation Catalytic Cycle.

General Protocol: Miyaura Borylation

  • To a flask, add the 3-halo-2-hydroxyquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add a degassed solvent, such as dioxane or DMF.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through celite.

  • Perform an aqueous workup, dry the organic layer, and concentrate.

  • Purify the resulting boronate ester by column chromatography.

Part 4: Applications in Drug Development: The Suzuki-Miyaura Coupling

The ultimate value of synthesizing (2-hydroxyquinolin-3-yl)boronic acid and its precursors lies in their application as coupling partners in C-C bond formation. The Suzuki-Miyaura coupling is a preeminent reaction in this regard, enabling medicinal chemists to forge connections between the quinoline core and a vast array of aryl and heteroaryl fragments.[1][2][16][17] This modular approach accelerates the generation of compound libraries for biological screening and facilitates structure-activity relationship (SAR) studies. Boronic acids are known to be valuable in drug discovery, with several approved drugs containing this moiety.[3][18][19][20]

Suzuki_Coupling Quinoline_Boronic_Acid (2-Hydroxyquinolin-3-yl)boronic Acid Catalyst Pd Catalyst + Base Quinoline_Boronic_Acid->Catalyst Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Catalyst Coupled_Product 3-Aryl-2-hydroxyquinoline (Drug Candidate Scaffold) Catalyst->Coupled_Product

Caption: Suzuki-Miyaura Coupling Application.

The reaction's tolerance for diverse functional groups and its typically high yields make it an indispensable tool for late-stage functionalization in complex syntheses. The products, 3-aryl-2-hydroxyquinolines, are privileged structures found in many biologically active compounds.

Conclusion

The synthesis of (2-hydroxyquinolin-3-yl)boronic acid precursors is a critical enabling technology in pharmaceutical research. The choice between direct halogenation of quinolin-2(1H)-ones and the constructive Vilsmeier-Haack approach depends on the specific synthetic goals and available starting materials. Subsequently, the conversion to the boronic acid or its ester can be achieved through robust, well-established protocols like lithiation-borylation or the more modern and often more forgiving palladium-catalyzed Miyaura borylation. A thorough understanding of the mechanisms and practical considerations behind each of these steps allows the research scientist to navigate the synthetic challenges effectively, paving the way for the discovery of novel quinoline-based therapeutics.

References

  • A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. Taylor & Francis Online. Available from: [Link]

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  • An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Semantic Scholar. Available from: [Link]

  • Lithiation- Borylation in Synthesis. University of Bristol. Available from: [Link]

  • New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? ResearchGate. Available from: [Link]

  • Synthesis of boronic acids 26, 29a, 29b and 33. Reagents and conditions. ResearchGate. Available from: [Link]

  • Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. National Institutes of Health. Available from: [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available from: [Link]

  • Design and discovery of boronic acid drugs. PubMed. Available from: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available from: [Link]

  • Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available from: [Link]

  • Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. ResearchGate. Available from: [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. Available from: [Link]

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Biological Activity of Quinoline Boronic Acids: From Reversible Covalent Inhibitors to ROS-Activated Pro-Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of the quinoline scaffold —a privileged structure in medicinal chemistry known for its DNA-intercalating and kinase-binding properties—with boronic acid moieties creates a unique class of bioactive molecules.[1][2] Unlike traditional drugs that rely solely on non-covalent interactions (hydrogen bonding, Van der Waals forces), quinoline boronic acids (QBAs) exploit the empty p-orbital of the boron atom to engage in reversible covalent bonding with nucleophilic residues (Serine, Threonine, Cysteine) in target proteins. Furthermore, the boronic acid group can function as a "chemical trigger," masking toxic pharmacophores until activated by specific biological environments, such as the oxidative stress burst in macrophages.

This technical guide analyzes the dual nature of QBAs: as direct kinase/proteasome inhibitors and as ROS-activated pro-drugs for antimicrobial therapy.

Part 1: Chemical Logic & Pharmacophore Design

The therapeutic potency of quinoline boronic acids stems from two distinct chemical behaviors of the boronic acid (


) group when attached to a quinoline ring:
  • Reversible Covalent Warhead (The "Velcro" Effect):

    • Mechanism: The boron atom acts as a Lewis acid. Upon entering an enzyme active site, it is attacked by a nucleophilic side chain (e.g., the hydroxyl group of Serine or Threonine), forming a tetrahedral boronate adduct.

    • Advantage: This bond is stronger than non-covalent interactions (

      
       often in the low nanomolar range) but, unlike Michael acceptors (e.g., acrylamides), it is reversible. This reduces the risk of permanent off-target haptenization and immunotoxicity.[3]
      
    • Application: Kinase inhibitors (CLK/ROCK) and Proteasome inhibitors.

  • Oxidative "Uncaging" Switch:

    • Mechanism: Boronic acids are susceptible to oxidation by Reactive Oxygen Species (ROS) like hydrogen peroxide (

      
      ) and peroxynitrite (
      
      
      
      ). This oxidation hydrolyzes the C-B bond, converting the boronic acid into a phenol (hydroxyl group).
    • Advantage: This allows for the design of "Pro-Chelators." A non-toxic quinoline boronic acid can be systemically administered; only upon encountering high ROS (e.g., inside an infected macrophage) does it convert to the active 8-hydroxyquinoline, which then chelates metals and kills pathogens.

    • Application: Antimicrobial and Antifungal therapies.[4][5]

Part 2: Therapeutic Applications & Mechanisms

Case Study 1: Anticancer Activity (Dual CLK/ROCK Inhibition)

Recent studies have identified boronic acid-containing pyrazolo[4,3-f]quinolines as potent inhibitors of CDC-like kinase (CLK) and Rho-associated protein kinase (ROCK).

  • Lead Compounds: HSD1400 and HSD1791.

  • Mechanism of Action: These compounds bind to the ATP-binding pocket of CLK and ROCK. The boronic acid moiety likely forms a reversible covalent bond with residues in the active site or interacts via strong hydrogen bonding networks unique to the boronate geometry.

  • Biological Outcome:

    • CLK Inhibition: Disrupts RNA splicing, leading to the accumulation of aberrant transcripts.

    • ROCK Inhibition: Impairs cancer cell migration and metastasis.

    • Phenotype: Induction of DNA damage (upregulation of p-H2AX) and cell cycle arrest in G2/M phase.

Visualization: CLK/ROCK Signaling & Inhibition

CLK_ROCK_Pathway Inhibitor Quinoline Boronic Acid (HSD1400) CLK CLK Kinase Inhibitor->CLK Inhibits (IC50 < 25nM) ROCK ROCK Kinase Inhibitor->ROCK Inhibits DNA_Damage DNA Damage (p-H2AX) Inhibitor->DNA_Damage Induces SR_Proteins SR Splicing Factors (Phosphorylated) CLK->SR_Proteins Phosphorylates Cytoskeleton Actin Cytoskeleton Remodeling ROCK->Cytoskeleton Regulates Splicing Pre-mRNA Splicing SR_Proteins->Splicing Regulates Migration Cell Migration (Metastasis) Cytoskeleton->Migration Promotes Arrest Cell Cycle Arrest (G2/M) DNA_Damage->Arrest Triggers

Caption: Dual inhibition pathway of HSD1400 disrupting RNA splicing and cytoskeletal dynamics, leading to apoptosis.

Case Study 2: Antimicrobial "Smart Bombs" (ROS-Activated Pro-Chelators)

The compound QBP (Quinoline Boronate Prochelator) exemplifies the "uncaging" strategy.

  • The Problem: 8-Hydroxyquinoline (8HQ) is a potent antimicrobial that kills by chelating copper (Cu) and becoming toxic. However, direct administration of 8HQ is toxic to host tissues.

  • The Solution: Mask the 8-hydroxyl group as a boronic acid ester (QBP). QBP is unable to chelate copper and is non-toxic.

  • Activation: When QBP enters a macrophage infected with Salmonella or Cryptococcus, the high levels of ROS produced by the macrophage oxidize the boronic acid, releasing free 8HQ specifically at the site of infection.

Visualization: ROS Activation Mechanism

ROS_Activation QBP QBP (Inactive) Quinoline Boronic Acid Macrophage Infected Macrophage (High ROS Environment) QBP->Macrophage Cell Entry Hydrolysis Boron Oxidation & Hydrolysis QBP->Hydrolysis Attacked by ROS H2O2 / ONOO- Macrophage->ROS Produces ROS->Hydrolysis Active_8HQ 8-Hydroxyquinoline (Active Phenol) Hydrolysis->Active_8HQ Releases Complex Cu-8HQ Complex (Toxic to Pathogen) Active_8HQ->Complex Chelates Copper Cu2+ Ions Copper->Complex Death Pathogen Death Complex->Death Causes

Caption: The "Trojan Horse" mechanism of QBP. The boronic acid masks toxicity until removed by host-derived ROS.

Part 3: Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR findings for Quinoline Boronic Acid derivatives, comparing the impact of the boron position and auxiliary substitutions.

Compound ClassR-Group (Position)Boron MoietyTarget/ActivityIC50 / MICKey Insight
Pyrazolo-quinoline N/ABoronic Acid (C-linked)CLK1 / CLK2~25 nMMethylation of the pyrazole ring (HSD1791) improves selectivity for CLK over ROCK compared to HSD1400.
Pyrazolo-quinoline N/ABoronic Acid (C-linked)ROCK2< 25 nMDual inhibition is retained; boronic acid is essential for high potency (vs. carboxylic acid analogs).
8-Quinolyl 8-PositionBoronic Ester (Pinacol)Cryptococcus neoformans>100 µM (Inactive)The ester/acid form is inactive (non-chelating) until oxidized. Acts as a stable pro-drug.
8-Quinolyl 8-PositionHydroxyl (Active form)Cryptococcus neoformans< 1 µM (with Cu)Once the boron is removed (simulating ROS activation), potency is restored via copper toxicity.
Quinoline-5-sulfonamide 5-PositionBoronic AcidAntibacterial (MRSA)ModerateSulfonamide linkage often reduces potency compared to direct ring fusion; boronic acid adds solubility but less specific binding here.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Quinoline-4-Boronic Acid (Miyaura Borylation)

A robust method for installing the boronic acid moiety onto the quinoline scaffold.

Reagents:

  • 4-Chloroquinoline (1.0 equiv)

  • Bis(pinacolato)diboron (

    
    ) (1.2 equiv)
    
  • 
     (3 mol%)
    
  • Potassium Acetate (KOAc) (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon, charge a Schlenk flask with 4-chloroquinoline,

    
    , 
    
    
    
    , and KOAc.
  • Solvation: Add anhydrous 1,4-dioxane. Degas the solution by bubbling Argon for 10 minutes to remove

    
     (critical to prevent homocoupling).
    
  • Reaction: Seal the flask and heat to 80–100°C for 4–12 hours. Monitor via TLC (Solvent: Hexane/EtOAc). The boronate ester is typically less polar than the starting halide.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography. Note: Boronic esters can degrade on silica; use neutral alumina or rapid silica chromatography.

  • Hydrolysis (Optional): To obtain the free boronic acid, treat the pinacol ester with

    
     in Acetone/Water, followed by acid hydrolysis (
    
    
    
    ).
Protocol 2: ROS-Activation Assay (Pro-Drug Validation)

Validates if a quinoline boronic acid functions as an ROS-sensitive pro-drug.

Materials:

  • Compound: QBP (10 mM stock in DMSO).

  • Oxidant:

    
     (30% stock) or Peroxynitrite donor (SIN-1).
    
  • Detection: UV-Vis Spectrophotometer or HPLC.

Workflow:

  • Baseline: Prepare a 50 µM solution of QBP in PBS (pH 7.4). Record UV-Vis spectrum (200–500 nm). QBP typically absorbs at ~240/300 nm but lacks the shift characteristic of the phenol.

  • Activation: Add

    
     (final concentration 100 µM to 1 mM) to the cuvette.
    
  • Kinetics: Measure absorbance every 5 minutes for 60 minutes.

  • Validation: Look for the appearance of a new peak at ~260 nm (characteristic of 8-hydroxyquinoline) or a colorimetric change if Copper (

    
    ) is added (formation of a yellow/green complex).
    
  • Control: Run a parallel sample without oxidant to ensure stability of the boronic acid in PBS.

References

  • Dayal, N., et al. (2019).[6][7][8] "Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties." European Journal of Medicinal Chemistry.

  • Kielar, F., et al. (2012).[5] "Exploiting Innate Immune Cell Activation of a Copper-Dependent Antimicrobial Agent during Infection." PLoS Pathogens.

  • Gupta, S. S., et al. (2020). "Synthesis of Biquinolines via a Pd‐Catalyzed Borylation Reaction." Asian Journal of Organic Chemistry. [9]

  • CymitQuimica. (n.d.). "2-Quinolinyl-boronic acid: Properties and Applications."

  • Mons, E., et al. (2024).[10] "Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action."[10][11] ACS Chemical Biology.[6][10]

Sources

The Ascendant Role of (2-Hydroxyquinolin-3-yl)boronic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Rise of a Versatile Building Block

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities and valuable photophysical properties.[1][2] Its derivatives have found applications as anticancer, antibacterial, and antiviral agents.[1][2] The functionalization of the quinoline ring is a key strategy for expanding the chemical space and enhancing the pharmacological profiles of these derivatives.[1] Within this context, (2-Hydroxyquinolin-3-yl)boronic acid has emerged as a particularly valuable and versatile building block in organic synthesis. Its unique structural features and reactivity allow for the efficient construction of complex molecular architectures, making it a sought-after tool for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of its synthesis, properties, and applications, with a focus on practical insights and methodologies.

Understanding the Tautomeric Nature: 2-Hydroxyquinoline vs. 2-Quinolone

A critical aspect of (2-Hydroxyquinolin-3-yl)boronic acid's chemistry is the tautomeric equilibrium between its enol (2-hydroxyquinoline) and keto (2-quinolone) forms. Spectroscopic and computational studies have shown that the 2-quinolone form is the predominant tautomer in nonaqueous phases and the solid state.[3] This preference is attributed to the thermodynamic stability of the cyclic amide (lactam) structure and its ability to form strong intermolecular hydrogen bonds.[3] This tautomerism significantly influences the molecule's reactivity, particularly in cross-coupling reactions where the nature of the N-H bond in the 2-quinolone form plays a key role.

Synthesis of (2-Hydroxyquinolin-3-yl)boronic Acid: A Two-Step Approach

The synthesis of (2-Hydroxyquinolin-3-yl)boronic acid is typically achieved through a two-step sequence involving the formation of a stable boronate ester precursor followed by its hydrolysis. A common and effective strategy is the palladium-catalyzed Miyaura borylation of a 3-halo-2-quinolone.[4]

Step 1: Palladium-Catalyzed Miyaura Borylation to form 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one

This step involves the cross-coupling of a 3-halo-2-quinolone (e.g., 3-bromo-2-quinolone) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base. The pinacol ester is generally stable and can be purified by chromatography.[4]

Experimental Protocol: Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one (Representative)

  • Reactants:

    • 3-Bromoquinolin-2(1H)-one (1.0 equiv)

    • Bis(pinacolato)diboron (1.1 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)

    • Potassium acetate (KOAc) (3.0 equiv)

    • 1,4-Dioxane (anhydrous)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromoquinolin-2(1H)-one, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

    • Wash the celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one as a solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium catalyst and the boronic ester product.

  • Anhydrous Solvent: Water can lead to premature hydrolysis of the boronic ester and can also affect the catalytic activity.

  • Base (KOAc): Essential for the transmetalation step in the catalytic cycle. Potassium acetate is a commonly used base for Miyaura borylations.

  • Catalyst (Pd(dppf)Cl₂): A robust and widely used catalyst for cross-coupling reactions, known for its efficiency in borylation reactions.

  • Purification: Flash chromatography is a standard and effective method for isolating the desired pinacol ester from the reaction mixture.

Step 2: Hydrolysis to (2-Hydroxyquinolin-3-yl)boronic acid

The pinacol ester is then hydrolyzed to the corresponding boronic acid. This can be achieved under acidic or basic conditions, or through transesterification.[5][6]

Experimental Protocol: Hydrolysis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one

  • Reactants:

    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one (1.0 equiv)

    • Aqueous Hydrochloric Acid (e.g., 2 M HCl)

    • Ether or Dichloromethane

  • Procedure:

    • Dissolve the boronate ester in a suitable organic solvent such as ether or dichloromethane.

    • Add an aqueous solution of hydrochloric acid.

    • Stir the biphasic mixture vigorously at room temperature for 1-4 hours. Monitor the progress of the hydrolysis by TLC.

    • Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-Hydroxyquinolin-3-yl)boronic acid. The product may precipitate from the reaction mixture and can be collected by filtration.

Causality Behind Experimental Choices:

  • Acidic Conditions: The hydrolysis of the pinacol ester is catalyzed by acid.

  • Biphasic System: Facilitates the separation of the organic product from the aqueous acid and byproducts.

  • Vigorous Stirring: Ensures efficient contact between the two phases for the hydrolysis to proceed at a reasonable rate.

Physicochemical Properties

While specific experimental data for (2-Hydroxyquinolin-3-yl)boronic acid is not extensively reported in the literature, some general properties can be inferred based on the behavior of similar compounds.

PropertyExpected Characteristics
Physical State Likely a solid at room temperature.
Tautomerism Exists predominantly in the 2-quinolone form.[3]
Solubility Expected to have limited solubility in water and nonpolar organic solvents, with better solubility in polar aprotic solvents like DMSO and DMF.
pKa The acidity of the boronic acid moiety will be influenced by the electron-withdrawing nature of the quinolone ring. The pKa of the N-H in the quinolone ring is also a key factor in its reactivity.

Applications in Cross-Coupling Reactions

(2-Hydroxyquinolin-3-yl)boronic acid and its pinacol ester are valuable reagents for forming new carbon-carbon and carbon-heteroatom bonds, primarily through Suzuki-Miyaura and Chan-Lam cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures. (2-Hydroxyquinolin-3-yl)boronic acid can be coupled with a variety of aryl and heteroaryl halides or triflates to generate 3-aryl-2-quinolones. These products are of significant interest in medicinal chemistry due to their potential biological activities.[7]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactants:

    • (2-Hydroxyquinolin-3-yl)boronic acid or its pinacol ester (1.0-1.5 equiv)

    • Aryl or heteroaryl halide/triflate (1.0 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equiv)

    • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

    • Solvent system (e.g., Dioxane/water, Toluene/water, DMF)

  • Procedure:

    • Combine the boronic acid/ester, aryl halide, palladium catalyst, and base in a reaction vessel under an inert atmosphere.

    • Add the solvent system.

    • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and perform an aqueous workup.

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of catalyst and ligand is crucial and depends on the specific substrates. Buchwald and Fu have developed highly active catalyst systems for challenging couplings.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction outcome.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Boronic Acid Aryl Halide Pd Catalyst Base Heating Heating (80-120 °C) Reactants->Heating Solvent Solvent (e.g., Dioxane/H2O) Solvent->Heating Workup Aqueous Workup Extraction Heating->Workup Purification Chromatography or Recrystallization Workup->Purification Product 3-Aryl-2-quinolone Purification->Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Chan-Lam Coupling: Constructing C-N and C-O Bonds

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, using copper catalysts.[8][9] This reaction is attractive due to its often mild reaction conditions, which can sometimes be performed open to the air.[8][9] (2-Hydroxyquinolin-3-yl)boronic acid can be coupled with amines, anilines, and phenols to synthesize 3-amino- and 3-phenoxy-2-quinolone derivatives.

Generalized Experimental Protocol: Chan-Lam N-Arylation

  • Reactants:

    • (2-Hydroxyquinolin-3-yl)boronic acid or its pinacol ester (1.0-1.2 equiv)

    • Amine or Phenol (1.0 equiv)

    • Copper(II) acetate (Cu(OAc)₂) (1.0-2.0 equiv, or catalytic with an oxidant)

    • Base (e.g., pyridine, triethylamine) (optional, can also act as ligand)

    • Solvent (e.g., Dichloromethane, Toluene, Methanol)

  • Procedure:

    • Combine the boronic acid/ester, amine/phenol, and copper(II) acetate in a flask.

    • Add the solvent and base (if used).

    • Stir the reaction mixture at room temperature or with gentle heating, often open to the atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove copper salts.

    • Concentrate the filtrate and purify the product by chromatography.

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper(II) acetate is a common and inexpensive catalyst for Chan-Lam couplings.

  • Oxidant: Often, atmospheric oxygen is sufficient to regenerate the active copper catalyst, allowing for catalytic amounts of copper to be used.

  • Solvent: The choice of solvent can influence the reaction rate and yield.

Chan_Lam_Mechanism Cu_II Cu(II) Intermediate1 [Ar-Cu(II)-B(OH)₂] Cu_II->Intermediate1 Transmetalation Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Intermediate1 Amine R₂NH Intermediate2 [Ar-Cu(II)-NR₂] Amine->Intermediate2 Intermediate1->Intermediate2 Ligand Exchange Cu_III [Ar-Cu(III)-NR₂] Intermediate2->Cu_III Oxidation Product Ar-NR₂ Cu_III->Product Reductive Elimination Cu_I Cu(I) Cu_I->Cu_II Re-oxidation Oxidant Oxidant (O₂) Oxidant->Cu_I

Caption: Simplified catalytic cycle for Chan-Lam amination.

Significance and Future Outlook

The derivatives synthesized from (2-Hydroxyquinolin-3-yl)boronic acid are of high interest in drug discovery and materials science. The ability to readily introduce diverse aryl, heteroaryl, amino, and alkoxy groups at the 3-position of the 2-quinolone scaffold allows for the rapid generation of compound libraries for biological screening and the development of novel functional materials. The 3-substituted 2-quinolone motif is found in a variety of biologically active compounds, and the synthetic accessibility provided by this building block accelerates the exploration of structure-activity relationships.[2][3][7]

As the demand for novel heterocyclic compounds continues to grow, the importance of versatile building blocks like (2-Hydroxyquinolin-3-yl)boronic acid will only increase. Future research will likely focus on expanding the scope of its applications, developing more efficient and sustainable catalytic systems for its use, and exploring the biological and material properties of the resulting complex molecules.

References

  • J. Wu, S. Xiang, J. Zeng, M. Leow, X.-W. Liu, A Pd-catalyzed C-H bond activation/C-C bond formation/cyclization cascade process enables the synthesis of quinolinone derivatives from simple anilines as the substrates. Org. Lett., 2015 , 17, 222-225. [Link]

  • Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Lett.1998 , 39, 2933-2936. [Link]

  • Synthesis of 3-(2-quinolyl) chromones from ynones and quinoline N-oxides via tandem reactions under transition metal- and additive-free conditions. Chem. Commun., 2020 , 56, 12927-12930. [Link]

  • Synthesis of 3-substituted 2-quinolones through a sequential Heck... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. J. Am. Chem. Soc.2017 , 139, 13, 4769–4779. [Link]

  • Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. J. Am. Chem. Soc.2024 . [Link]

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules2020 , 25(22), 5434. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics2021 , 2(1), 1-28. [Link]

  • How about Tautomers? - WuXi Biology. (n.d.). Retrieved January 28, 2026, from [Link]

  • Chan–Lam coupling - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules2022 , 27(23), 8449. [Link]

  • Boronic acid synthesis by hydrolysis - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]

  • Physicochemical Properties of Quinolone Antibiotics in Various Environments | Request PDF. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Org. Synth.2020 , 97, 1-11. [Link]

  • (PDF) N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. (n.d.). Retrieved January 28, 2026, from [Link]

  • Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. Beilstein J. Org. Chem.2020 , 16, 2336–2345. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew Chem Int Ed Engl.2008 , 47(34), 6402-6405. [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. J Org Chem.2011 , 76(9), 3567-3571. [Link]

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The Advent and Evolution of Quinoline-Based Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the discovery, history, and synthetic evolution of quinoline-based boronic acids. From their early beginnings to their current prominence in medicinal chemistry and beyond, this document traces the scientific journey of these versatile compounds.

Introduction: The Quinoline Scaffold Meets the Boronic Acid Moiety

Quinoline, a bicyclic aromatic heterocycle, has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Boronic acids, organoboron compounds featuring a carbon-boron bond, have also carved out a significant niche in chemical synthesis and drug design. Their unique ability to form reversible covalent bonds with diols and their utility in powerful carbon-carbon bond-forming reactions have made them indispensable tools for chemists.[2] The fusion of these two key motifs, quinoline and boronic acid, has given rise to a class of compounds with remarkable potential in drug discovery, catalysis, and materials science.

A Historical Perspective: From a Chemical Curiosity to a Synthetic Staple

The journey of quinoline-based boronic acids is intrinsically linked to the broader history of organoboron chemistry. The first synthesis of a boronic acid was reported in 1860 by Edward Frankland, who prepared ethylboronic acid.[2][3] However, it would be nearly a century before the unique properties of a quinoline-based boronic acid were explored.

A pivotal moment in the history of these compounds came in the early 1960s. In 1962, R. L. Letsinger and T. J. Savereide published a paper detailing the polyfunctional catalysis of 8-quinolineboronic acid .[1] This work, which investigated the compound's ability to catalyze the hydrolysis of chloroalcohols, marked a significant step in recognizing the potential of combining a Lewis acidic boronic acid with a basic quinoline nitrogen within the same molecule.[1] While this paper focused on its catalytic activity, it signifies that 8-quinolineboronic acid was a known and accessible compound at this time.

The true explosion in the use and synthesis of quinoline-based boronic acids, however, was ignited by the advent of the Suzuki-Miyaura cross-coupling reaction in 1979.[4] This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoborane and an organohalide, provided a powerful and versatile method for incorporating the quinoline scaffold into complex molecules. The stability, low toxicity, and ease of handling of boronic acids made them ideal coupling partners, and the development of this reaction propelled quinoline-based boronic acids from academic curiosities to essential building blocks in organic synthesis.

The Evolution of Synthetic Methodologies

The synthesis of quinoline-based boronic acids has evolved significantly over the decades, driven by the need for more efficient, versatile, and functional group-tolerant methods.

Early Approaches: Lithiation and Borylation

Early methods for the synthesis of aryl and heteroaryl boronic acids often relied on the reaction of an organolithium or Grignard reagent with a trialkyl borate. This approach, while effective, was often limited by the need for cryogenic temperatures and the incompatibility of certain functional groups with the highly reactive organometallic intermediates.

A representative protocol for the synthesis of 3-quinolineboronic acid from 3-bromoquinoline illustrates this classical approach:[5][6]

Experimental Protocol: Synthesis of 3-Quinolineboronic Acid via Lithiation [5][6]

Materials:

  • 3-Bromoquinoline

  • Triisopropyl borate

  • n-Butyllithium (2M solution in hexane)

  • Anhydrous tetrahydrofuran (THF)

  • 2M Hydrochloric acid

  • 2M Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • Under a nitrogen atmosphere, dissolve 3-bromoquinoline (1.0 eq) and triisopropyl borate (2.0 eq) in anhydrous THF in a two-necked round-bottomed flask.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a 2M solution of n-butyllithium in hexane (2.0 eq) dropwise over 1 hour, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for an additional 2 hours.

  • Remove the cooling bath and allow the reaction to warm to 0 °C.

  • Quench the reaction by the slow addition of 2M hydrochloric acid.

  • Adjust the pH of the solution to 7 with a 2M sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Precipitate the product by adding hexane to afford 3-quinolineboronic acid as a white solid.

This method, while foundational, set the stage for the development of milder and more broadly applicable synthetic routes.

The Modern Era: Palladium-Catalyzed Borylation

The development of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of boronic acids. The Miyaura borylation , which utilizes a palladium catalyst to couple a halide or triflate with a diboron reagent, has become a cornerstone for the preparation of quinoline-based boronic acids. This method offers several advantages over the traditional lithiation approach, including milder reaction conditions, greater functional group tolerance, and the ability to synthesize a wider range of derivatives.

A typical workflow for a palladium-catalyzed borylation is depicted in the following diagram:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Haloquinoline Halo-Quinoline (e.g., Bromo- or Chloroquinoline) Reaction_Mixture Miyaura Borylation Haloquinoline->Reaction_Mixture Diboron Diboron Reagent (e.g., Bis(pinacolato)diboron) Diboron->Reaction_Mixture Pd_Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) Pd_Catalyst->Reaction_Mixture Base Base (e.g., KOAc) Base->Reaction_Mixture Quinoline_Boronate_Ester Quinoline Boronate Ester Hydrolysis Hydrolysis Quinoline_Boronate_Ester->Hydrolysis Acidic or Basic Workup Quinoline_Boronic_Acid Quinoline Boronic Acid Hydrolysis->Quinoline_Boronic_Acid Reaction_Mixture->Quinoline_Boronate_Ester

Figure 1: General workflow for the synthesis of quinoline boronic acids via palladium-catalyzed Miyaura borylation.

This modern approach has significantly expanded the accessibility and diversity of quinoline-based boronic acids available to researchers.

Key Applications: Driving Innovation in Science

The unique structural and electronic properties of quinoline-based boronic acids have led to their application in a wide array of scientific disciplines.

Medicinal Chemistry and Drug Discovery

The quinoline scaffold is a well-established pharmacophore, and the introduction of a boronic acid moiety can enhance biological activity and provide novel mechanisms of action.[7] Quinoline-based boronic acids have been investigated as potential therapeutic agents in several areas:

  • Anticancer Agents: The boronic acid group can act as a warhead, targeting the active site of enzymes implicated in cancer progression.

  • Antimicrobial Agents: These compounds have shown promise as inhibitors of bacterial enzymes, such as the NorA efflux pump in Staphylococcus aureus.[5]

  • Enzyme Inhibitors: The ability of boronic acids to form stable complexes with serine proteases has been exploited in the design of potent enzyme inhibitors.[7]

The following table summarizes some of the therapeutic targets of quinoline-based boronic acids:

Therapeutic AreaTargetReference
OncologySerine Proteases[7]
Infectious DiseasesBacterial Efflux Pumps[5]
VirologyHIV Protease[5]
Catalysis and Organic Synthesis

As demonstrated in the early work of Letsinger, the combination of a Lewis acidic boron center and a basic nitrogen atom in the quinoline ring system allows for unique catalytic activities.[1] These compounds can act as bifunctional catalysts, activating substrates through coordination to the boron atom while the quinoline nitrogen acts as a base or nucleophile.

Furthermore, their primary role in organic synthesis is as versatile building blocks in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction has been instrumental in the synthesis of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials.

Materials Science and Sensing

The fluorescent properties of the quinoline ring, coupled with the diol-binding ability of the boronic acid group, have made these compounds attractive candidates for the development of chemical sensors. They have been successfully employed as fluorescent probes for the detection of carbohydrates and other biologically important diol-containing molecules.[8] The interaction with the diol alters the electronic environment of the quinoline fluorophore, leading to a detectable change in fluorescence.

The general mechanism of a quinoline-based boronic acid fluorescent sensor is illustrated below:

G cluster_sensor Sensor cluster_analyte Analyte cluster_complex Complex Quinoline_BA Quinoline Boronic Acid (Fluorescent) Binding Complexation Quinoline_BA->Binding Reversible Binding Diol Diol-containing Molecule (e.g., Carbohydrate) Diol->Binding Fluorescent_Complex Fluorescent Boronate Ester Complex Binding->Fluorescent_Complex Fluorescence Change

Figure 2: Principle of a fluorescent sensor based on a quinoline boronic acid.

Future Outlook

The field of quinoline-based boronic acids continues to evolve, with ongoing research focused on the development of novel synthetic methods, the exploration of new biological targets, and the design of advanced materials. The convergence of the rich history of quinoline chemistry with the versatility of the boronic acid functional group ensures that these compounds will remain at the forefront of innovation in chemical and biomedical research for the foreseeable future.

References

  • Letsinger, R. L., & Savereide, T. J. (1962). Organoboron Compounds. XIV. Polyfunctional Catalysis by 8-Quinolineboronic Acid. Journal of the American Chemical Society, 84(16), 3122–3127.
  • Google Patents. (1986). US4617395A - Preparation of quinolines.
  • ResearchGate. (2025). The Synthesis and Applications of Heterocyclic Boronic Acids | Request PDF. Retrieved February 11, 2026, from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved February 11, 2026, from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved February 11, 2026, from [Link]

  • PMC. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved February 11, 2026, from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.). Synthesis of boronic ester and acid compounds - Patent US-8283467-B2. Retrieved February 11, 2026, from [Link]

  • Google Patents. (2002). US20020161230A1 - Process for preparing boronic and borinic acids.
  • Googleapis. (1984). United States Patent 19. Retrieved February 11, 2026, from [Link]

  • Google Patents. (1945). US2371691A - Preparation of quinolinic acid.
  • PubChem. (n.d.). 8-Quinolineboronic acid. Retrieved February 11, 2026, from [Link]

  • PubMed. (2003). A novel type of fluorescent boronic acid that shows large fluorescence intensity changes upon binding with a carbohydrate in aqueous solution at physiological pH. Retrieved February 11, 2026, from [Link]

  • Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Retrieved February 11, 2026, from [Link]

  • Patsnap. (2017). Quinoline derivatives, their preparation and use - Eureka. Retrieved February 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Retrieved February 11, 2026, from [Link]

  • Caming Pharmaceutical Ltd. (n.d.). 8-Quinolineboronicacid CAS 86-58-8. Retrieved February 11, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Lewis Acidity of (2-Hydroxyquinolin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Lewis acidity of (2-Hydroxyquinolin-3-yl)boronic acid, a heterocyclic boronic acid of significant interest in medicinal chemistry and materials science. Boronic acids are recognized as versatile building blocks, largely due to the Lewis acidic nature of their boron center. The unique structural features of (2-Hydroxyquinolin-3-yl)boronic acid, including the presence of a 2-hydroxyquinoline moiety, introduce intriguing possibilities for modulating its Lewis acidity through intramolecular interactions and electronic effects. This guide will delve into the synthesis, structural characteristics, and both experimental and computational approaches to characterizing the Lewis acidity of this compound. The insights provided herein are intended to empower researchers in the rational design of novel catalysts, sensors, and therapeutic agents based on this promising molecular scaffold.

Introduction to Boronic Acids and their Lewis Acidity

Boronic acids, characterized by the R-B(OH)₂ functional group, are organoboron compounds that have garnered substantial attention across various scientific disciplines.[1][2] Their utility in catalysis, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and their growing importance in medicinal chemistry underscore their significance.[1][2] A key chemical feature of boronic acids is the electron-deficient nature of the boron atom, which possesses a vacant p-orbital, rendering it a Lewis acid. This Lewis acidity allows boronic acids to readily accept a pair of electrons from a Lewis base, forming a coordinate covalent bond.

In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form upon reaction with a Lewis base such as a hydroxide ion.[3] The pKa of a typical arylboronic acid is approximately 9, but this can be significantly influenced by the substituents on the aryl ring.[3]

The Lewis acidity of a boronic acid is a critical determinant of its reactivity and binding affinity. It is influenced by several factors, including:

  • Electronic Effects: Electron-withdrawing groups attached to the boron atom increase its electrophilicity and thus enhance its Lewis acidity. Conversely, electron-donating groups decrease Lewis acidity.

  • Steric Effects: Bulky substituents around the boron center can hinder the approach of a Lewis base, thereby reducing the apparent Lewis acidity.

  • Intramolecular Interactions: The presence of functional groups capable of intramolecular coordination or hydrogen bonding with the boronic acid moiety can significantly modulate its Lewis acidity.

Structural Features of (2-Hydroxyquinolin-3-yl)boronic acid

(2-Hydroxyquinolin-3-yl)boronic acid is a fascinating molecule that integrates a boronic acid functionality with a 2-hydroxyquinoline scaffold. This unique combination gives rise to specific structural attributes that are expected to have a profound impact on its Lewis acidity.

2.1. The 2-Hydroxyquinoline Moiety

2-Hydroxyquinoline exists in a tautomeric equilibrium with its keto form, 2-quinolone. However, studies have shown that in the isolated molecule, the lactim ("enol") form is present and exhibits an intramolecular hydrogen bond between the hydroxyl group and the ring nitrogen.[4] This intramolecular hydrogen bond is a crucial feature to consider when evaluating the properties of (2-Hydroxyquinolin-3-yl)boronic acid.

2.2. Potential for Intramolecular Hydrogen Bonding

The proximity of the 2-hydroxyl group to the 3-boronic acid group in (2-Hydroxyquinolin-3-yl)boronic acid suggests the high likelihood of an intramolecular hydrogen bond. This interaction could occur between the hydroxyl proton and one of the oxygen atoms of the boronic acid, or between a boronic acid hydroxyl proton and the nitrogen atom of the quinoline ring. Such intramolecular hydrogen bonding can be expected to influence the orientation of the boronic acid group and, importantly, its Lewis acidity.[5] It may decrease the availability of the boron's empty p-orbital for interaction with external Lewis bases.[5]

2.3. Electronic Influence of the Quinoline Ring

The quinoline ring system is an aromatic heterocycle with distinct electronic properties. The nitrogen atom is electron-withdrawing, which can influence the electron density of the attached boronic acid. The overall electronic effect will be a combination of the inductive and resonance effects of the quinoline ring on the boron center.

Synthesis of (2-Hydroxyquinolin-3-yl)boronic acid

While a specific, detailed synthetic protocol for (2-Hydroxyquinolin-3-yl)boronic acid is not extensively reported in the literature, its synthesis can be approached using established methodologies for the preparation of aryl and heteroaryl boronic acids. A common and effective method is the palladium-catalyzed cross-coupling reaction of a suitable halo-substituted 2-hydroxyquinoline with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[2][6]

A plausible synthetic route is outlined below:

Diagram: Proposed Synthesis of (2-Hydroxyquinolin-3-yl)boronic acid

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Intermediate cluster_3 Final Product 3-Bromo-2-hydroxyquinoline 3-Bromo-2-hydroxyquinoline Pinacol Ester Intermediate Pinacol Ester Intermediate 3-Bromo-2-hydroxyquinoline->Pinacol Ester Intermediate Suzuki-Miyaura Borylation Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Pinacol Ester Intermediate Pd(dppf)Cl2 Pd(dppf)Cl₂ Pd(dppf)Cl2->Pinacol Ester Intermediate KOAc KOAc KOAc->Pinacol Ester Intermediate Solvent (e.g., Dioxane) Solvent (e.g., Dioxane) Solvent (e.g., Dioxane)->Pinacol Ester Intermediate (2-Hydroxyquinolin-3-yl)boronic acid (2-Hydroxyquinolin-3-yl)boronic acid Pinacol Ester Intermediate->(2-Hydroxyquinolin-3-yl)boronic acid Hydrolysis

Caption: Proposed synthetic pathway for (2-Hydroxyquinolin-3-yl)boronic acid.

This method involves the reaction of 3-bromo-2-hydroxyquinoline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The resulting pinacol ester intermediate is then hydrolyzed to yield the final boronic acid. The commercial availability of (2-Hydroxyquinolin-3-yl)boronic acid from various suppliers also provides a direct route for researchers to obtain this compound for their studies.[7]

Characterization of Lewis Acidity: Methodologies

A quantitative understanding of the Lewis acidity of (2-Hydroxyquinolin-3-yl)boronic acid is essential for predicting its behavior in chemical reactions and biological systems. Several robust experimental and computational methods can be employed for this purpose.

4.1. Experimental Approaches

4.1.1. The Gutmann-Beckett Method (³¹P NMR Spectroscopy)

One of the most widely used methods for determining the Lewis acidity of boranes is the Gutmann-Beckett method.[4] This technique utilizes triethylphosphine oxide (TEPO) as a ³¹P NMR probe. The chemical shift of the phosphorus atom in TEPO is sensitive to its coordination with a Lewis acid. The change in the ³¹P NMR chemical shift (Δδ) upon complexation with the boronic acid provides a quantitative measure of its Lewis acidity, often expressed as an acceptor number (AN).

Experimental Protocol: Gutmann-Beckett Method

  • Sample Preparation: Prepare a solution of triethylphosphine oxide in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).

  • Reference Spectrum: Record the ³¹P NMR spectrum of the TEPO solution to determine the chemical shift of the free probe (δ_free).

  • Titration: Add a known amount of (2-Hydroxyquinolin-3-yl)boronic acid to the TEPO solution.

  • Complexation Spectrum: Record the ³¹P NMR spectrum of the mixture to determine the chemical shift of the TEPO-boronic acid complex (δ_complex).

  • Calculation: The change in chemical shift (Δδ = δ_complex - δ_free) is directly proportional to the Lewis acidity of the boronic acid.

4.1.2. Childs' Method (¹H NMR Spectroscopy)

An alternative NMR-based method, developed by Childs and coworkers, employs trans-crotonaldehyde as a probe molecule.[8] The chemical shift of the β-proton of crotonaldehyde is monitored by ¹H NMR upon complexation with the Lewis acid. The magnitude of the downfield shift is correlated with the Lewis acidity.

4.1.3. UV-Vis Spectrophotometric Titration

UV-Vis spectroscopy can also be used to determine the pKa of the boronic acid, which is related to its Lewis acidity in aqueous media. The binding of a diol to the boronic acid can cause a significant change in its electronic structure, leading to a shift in the UV-Vis absorption spectrum.[9] This change can be monitored as a function of pH to determine the pKa of the boronic acid-diol ester.

4.2. Computational Approaches

Computational chemistry provides powerful tools for predicting and understanding the Lewis acidity of boronic acids.

4.2.1. Ammonia Affinity (AA)

A reliable computational metric for Lewis acidity is the calculated ammonia affinity (AA).[9][10] This is the negative of the enthalpy change for the gas-phase reaction of the boronic acid with ammonia to form a Lewis acid-base adduct. A more positive AA value indicates a stronger Lewis acid.

4.2.2. Fluoride Ion Affinity (FIA)

Similar to ammonia affinity, the fluoride ion affinity (FIA) is another widely used computational descriptor for Lewis acidity. It is the negative of the enthalpy change for the gas-phase reaction of the boronic acid with a fluoride ion.

4.2.3. Lowest Unoccupied Molecular Orbital (LUMO) Energy

The energy of the lowest unoccupied molecular orbital (LUMO) can provide a qualitative indication of Lewis acidity. A lower LUMO energy suggests that the molecule is a better electron acceptor and therefore a stronger Lewis acid.

Diagram: Workflow for Characterizing Lewis Acidity

G cluster_0 Synthesis & Purification cluster_1 Experimental Characterization cluster_2 Computational Analysis cluster_3 Data Analysis & Interpretation Synthesize or Procure (2-Hydroxyquinolin-3-yl)boronic acid Synthesize or Procure (2-Hydroxyquinolin-3-yl)boronic acid Gutmann-Beckett Method (31P NMR) Gutmann-Beckett Method (31P NMR) Synthesize or Procure (2-Hydroxyquinolin-3-yl)boronic acid->Gutmann-Beckett Method (31P NMR) Childs' Method (1H NMR) Childs' Method (1H NMR) Synthesize or Procure (2-Hydroxyquinolin-3-yl)boronic acid->Childs' Method (1H NMR) UV-Vis Titration (pKa determination) UV-Vis Titration (pKa determination) Synthesize or Procure (2-Hydroxyquinolin-3-yl)boronic acid->UV-Vis Titration (pKa determination) Geometry Optimization (DFT) Geometry Optimization (DFT) Synthesize or Procure (2-Hydroxyquinolin-3-yl)boronic acid->Geometry Optimization (DFT) Correlate Experimental and Computational Data Correlate Experimental and Computational Data Gutmann-Beckett Method (31P NMR)->Correlate Experimental and Computational Data Childs' Method (1H NMR)->Correlate Experimental and Computational Data UV-Vis Titration (pKa determination)->Correlate Experimental and Computational Data Calculate Ammonia Affinity (AA) Calculate Ammonia Affinity (AA) Geometry Optimization (DFT)->Calculate Ammonia Affinity (AA) Calculate Fluoride Ion Affinity (FIA) Calculate Fluoride Ion Affinity (FIA) Geometry Optimization (DFT)->Calculate Fluoride Ion Affinity (FIA) Analyze LUMO Energy Analyze LUMO Energy Geometry Optimization (DFT)->Analyze LUMO Energy Calculate Ammonia Affinity (AA)->Correlate Experimental and Computational Data Calculate Fluoride Ion Affinity (FIA)->Correlate Experimental and Computational Data Analyze LUMO Energy->Correlate Experimental and Computational Data Assess Influence of Intramolecular H-bonding Assess Influence of Intramolecular H-bonding Correlate Experimental and Computational Data->Assess Influence of Intramolecular H-bonding Determine Relative Lewis Acidity Determine Relative Lewis Acidity Assess Influence of Intramolecular H-bonding->Determine Relative Lewis Acidity

Caption: A comprehensive workflow for the characterization of Lewis acidity.

Expected Lewis Acidity of (2-Hydroxyquinolin-3-yl)boronic acid: A Predictive Analysis

Based on the structural features discussed, we can make some predictions about the Lewis acidity of (2-Hydroxyquinolin-3-yl)boronic acid relative to simpler arylboronic acids like phenylboronic acid.

  • Effect of the Quinoline Nitrogen: The electron-withdrawing nature of the nitrogen atom in the quinoline ring is expected to increase the electrophilicity of the boron center, thereby enhancing its Lewis acidity.

  • Effect of the 2-Hydroxyl Group: The 2-hydroxyl group can act as an electron-donating group through resonance, which would tend to decrease the Lewis acidity. However, its more significant role is likely the formation of an intramolecular hydrogen bond.

  • Impact of Intramolecular Hydrogen Bonding: The formation of an intramolecular hydrogen bond between the 2-hydroxyl group and the boronic acid moiety is likely to decrease the Lewis acidity by partially satisfying the electron deficiency of the boron atom or by sterically hindering the approach of an external Lewis base.

The net effect on the Lewis acidity will be a balance of these competing electronic and steric/coordinative factors. It is plausible that the intramolecular hydrogen bonding will be the dominant factor, leading to a somewhat attenuated Lewis acidity compared to what would be expected based solely on the electronic effect of the quinoline ring.

Applications and Future Directions

The tunable Lewis acidity of (2-Hydroxyquinolin-3-yl)boronic acid makes it a promising candidate for a variety of applications:

  • Catalysis: As a bifunctional molecule, it could act as a Lewis acid catalyst where the quinoline moiety can also participate in substrate binding or activation.

  • Chemical Sensing: The potential for changes in fluorescence or color upon binding to Lewis bases (e.g., saccharides, anions) makes it an attractive scaffold for the development of chemical sensors.

  • Drug Development: Boronic acids are increasingly being incorporated into drug candidates. The 2-hydroxyquinoline scaffold is also a known pharmacophore. The combined molecule could exhibit interesting biological activities, with its Lewis acidity playing a role in target binding.

Future research should focus on the experimental and computational quantification of the Lewis acidity of this molecule and its derivatives. Understanding the structure-acidity relationship will be crucial for the rational design of new functional molecules based on this versatile platform.

Conclusion

(2-Hydroxyquinolin-3-yl)boronic acid represents a unique and promising class of organoboron compounds. Its Lewis acidity is a key parameter that governs its reactivity and potential applications. This technical guide has provided a framework for understanding the factors that influence its Lewis acidity, including the electronic effects of the quinoline ring and the critical role of intramolecular hydrogen bonding. By employing the experimental and computational methodologies outlined herein, researchers can gain a deeper understanding of this molecule's properties and unlock its full potential in catalysis, sensing, and drug discovery.

References

  • Baskin, J. S., & Zewail, A. H. (2001). Intramolecular hydrogen bond in the ground and excited electronic states of 2-hydroxyquinoline. A study using high-resolution laser spectroscopy. The Journal of Physical Chemistry A, 105(16), 3680-3694. [Link]

  • Childs, R. F., Mulholland, D. L., & Nixon, A. (1982). A ¹H and ¹³C nuclear magnetic resonance spectroscopic study of the complexation of crotonaldehyde with Lewis acids. A method for determining the relative Lewis acidities of Lewis acids. Canadian Journal of Chemistry, 60(7), 801-808. [Link]

  • Couto, C. G., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. [Link]

  • da Silva, J. C. G. E., et al. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(22), 5431. [Link]

  • Tanaka, H., Nakamoto, M., & Yoshida, H. (2023). Theoretical calculation-based ammonia affinity: A unified method for evaluating Lewis acidity of organoboronic acid derivatives. Chemical Science, 14(4), 896-904. [Link]

  • Wang, W., Gao, S., & Wang, B. (2002). The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols. Bioorganic & medicinal chemistry, 10(6), 1931-1936. [Link]

  • ResearchGate. (n.d.). Synthesis of boronic acids 26, 29a, 29b and 33. Reagents and conditions. [Link]

  • Materials Project. (n.d.). mp-23791: B(HO)3 (Triclinic, P-1, 2). [Link]

  • PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. [Link]

  • Alghamdi, S. K., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Scientific Reports, 13(1), 1094. [Link]

  • ResearchGate. (n.d.). Main structures in and-hydroxyquinones. Intramolecular hydrogen bond interactions are depicted by the dashed line. [Link]

  • Yao, H., Saeki, M., & Sasaki, A. (2012). Boronic acid-protected gold clusters capable of asymmetric induction: spectral deconvolution analysis of their electronic absorption and magnetic circular dichroism. Langmuir, 28(8), 3995-4002. [Link]

  • Alkorta, I., et al. (2019). Introduction to “Intramolecular Hydrogen Bonding 2018”. Molecules, 24(15), 2829. [Link]

  • Couto, C. G., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. [Link]

  • ResearchGate. (n.d.). Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. [Link]

  • PubChem. (n.d.). (2-Methoxypyridin-3-yl)boronic acid. [Link]

  • Held, A., & Pratt, D. W. (1998). Hydrogen Bonding and Intermolecular Vibrations of 6-Hydroxyquinoline·H2O in the S0 and S1 States. The Journal of Physical Chemistry A, 102(44), 8573-8580. [Link]

  • da Silva, J. C. G. E., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

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  • ChemBK. (n.d.). 2-hydroxyquinolin-3-ylboronic acid. [Link]

Sources

Technical Guide: Strategic Sourcing and Application of (2-Hydroxyquinolin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Hydroxyquinolin-3-yl)boronic acid (CAS 1101864-58-7) is a critical heterocyclic building block employed primarily in the synthesis of kinase inhibitors and quinoline-based pharmacophores via Suzuki-Miyaura cross-coupling.

Procuring and utilizing this reagent presents unique challenges due to its lactam-lactim tautomerism and the inherent instability of heterocyclic boronic acids toward protodeboronation. This guide provides a technical roadmap for identifying reliable suppliers, validating compound purity, and optimizing its reactivity in drug discovery workflows.

Part 1: Chemical Identity and Tautomeric Equilibrium

Before engaging suppliers, researchers must understand that this molecule is frequently cataloged under different names due to its tautomeric nature. It exists in equilibrium between the enol form (2-hydroxy) and the keto form (2-quinolone).[1]

  • Preferred IUPAC Name: (2-Hydroxyquinolin-3-yl)boronic acid[2]

  • Tautomeric Name: (2-Oxo-1,2-dihydroquinolin-3-yl)boronic acid

  • CAS Number: 1101864-58-7[2][3][4]

  • Molecular Formula: C₉H₈BNO₃[2][4][5]

  • Molecular Weight: 188.98 g/mol [2][4][5]

Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and the potential for anhydride (boroxine) formation, which directly impacts the stoichiometry calculations in your reactions.

Tautomerism Hydroxy (2-Hydroxyquinolin-3-yl)boronic acid (Lactim Form) Oxo (2-Oxo-1,2-dihydroquinolin-3-yl)boronic acid (Lactam Form - Predominant) Hydroxy->Oxo Tautomerization (Solvent Dependent) Boroxine Boroxine Trimer (Dehydrated Storage Form) Oxo->Boroxine Dehydration (-3 H2O)

Figure 1: Tautomeric equilibrium and dehydration pathways. Commercial samples often contain mixtures of the free acid and the boroxine trimer.

Part 2: Strategic Sourcing Landscape

The supply chain for CAS 1101864-58-7 is segmented into Primary Manufacturers (who synthesize on-demand) and Catalog Aggregators (who list stock but may not hold inventory).

Supplier Evaluation Matrix
Supplier CategoryKey VendorsTypical PurityRisk ProfileRecommendation
Primary Manufacturers BLD Pharm , Synblock >97%Low.[2] Direct control over synthesis and QC data.Primary Choice for scale-up (>1g).
Global Aggregators Sigma-Aldrich , Fisher >95%Medium. Often re-sourcing from manufacturers; longer lead times.Use for small scale (<100mg) or if vendor consolidation is required.
Niche Specialists Combi-Blocks , Enamine >95%Low. High reliability in heterocyclic chemistry.Excellent for "building block" libraries.
Procurement Directives
  • Specify the CAS: Always search by 1101864-58-7 rather than the name to avoid confusion with the 4-hydroxy isomer.

  • Request Analytical Data: For orders >1g, demand a recent 1H-NMR. Look for the distinct broad singlet of the NH/OH proton (>11 ppm) to confirm the tautomeric state.

  • Inquire about Salt Forms: Some suppliers may offer the lithium or potassium salt, which is more stable than the free acid.

Part 3: Quality Control & Characterization

Upon receipt, the reagent must be validated. Heterocyclic boronic acids are prone to protodeboronation (loss of the B(OH)₂ group) during storage.

Self-Validating QC Protocol
  • Visual Inspection: Pure compound should be an off-white to pale yellow powder. Dark brown discoloration indicates oxidation of the quinoline ring.

  • Solubility Check: Dissolve 5mg in DMSO-d6. If the solution is turbid, significant boroxine anhydride may be present (requires hydrolysis).

  • 1H-NMR Validation (DMSO-d6):

    • Diagnostic Peak: The C4-proton (singlet or doublet) appears around 8.0–8.5 ppm .

    • Impurity Check: Look for 2-hydroxyquinoline (the deboronated byproduct). Its signals will be distinct from the boronic acid.

    • Quantification: Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine the effective weight percent, correcting for boroxine content.

Part 4: Application Protocol (Suzuki-Miyaura Coupling)

The 2-hydroxyquinoline moiety can poison Palladium catalysts via coordination of the amide oxygen/nitrogen. Furthermore, the electron-rich nature of the ring facilitates rapid deboronation under basic conditions.

Optimized Reaction Workflow

The following protocol uses Buchwald Precatalysts (e.g., XPhos Pd G2) to ensure rapid coupling before decomposition occurs.

Reagents:
  • Substrate: (2-Hydroxyquinolin-3-yl)boronic acid (1.2 equiv)

  • Electrophile: Aryl bromide/chloride (1.0 equiv)

  • Catalyst: XPhos Pd G2 (2-5 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Milder bases reduce deboronation.

  • Solvent: 1,4-Dioxane/Water (4:1) - Water is essential to hydrolyze boroxines.

Step-by-Step Methodology:
  • Charge: Add the aryl halide, boronic acid, and base to a reaction vial equipped with a magnetic stir bar.

  • Degas: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Oxygen promotes homocoupling and phenol formation.

  • Catalyst Addition: Add XPhos Pd G2 quickly under positive inert gas pressure.

  • Reaction: Heat to 80°C for 2–4 hours. Avoid overnight heating to minimize byproduct formation.

  • Workup: Cool to RT. Dilute with EtOAc, wash with 1M HCl (to protonate the quinolone), then brine. Dry over Na₂SO₄.

Troubleshooting Logic (Decision Tree)

Troubleshooting Start Reaction Outcome Analysis Yield Low Yield observed? Start->Yield Check Check Crude NMR Yield->Check Deboronated Major Product: 2-Hydroxyquinoline Check->Deboronated Des-Boro product StartMat Major Product: Unreacted Halide Check->StartMat No Conversion Action1 Diagnosis: Protodeboronation Fix: Switch to anhydrous conditions (use Boronate Ester) or lower Temp Deboronated->Action1 Action2 Diagnosis: Catalyst Poisoning Fix: Increase Catalyst Load or Switch to SPhos Pd G2 StartMat->Action2

Figure 2: Troubleshooting logic for failed couplings involving heterocyclic boronic acids.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Molander, G. A., et al. (2012).[7] Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Journal of Organic Chemistry, 77(19), 8678–8688. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles.[8] Journal of the American Chemical Society, 132(40), 14073–14075. (Contextual reference for XPhos usage).

Sources

Introduction: The Utility and Cautions of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of (2-Hydroxyquinolin-3-yl)boronic Acid

(2-Hydroxyquinolin-3-yl)boronic acid is a heterocyclic organic compound that has garnered significant interest within the fields of medicinal chemistry and materials science. Its unique structure, combining a quinoline scaffold with a reactive boronic acid moiety, makes it a valuable intermediate for synthesizing complex molecules. Boronic acids are renowned for their role in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, a cornerstone of modern drug discovery.[1] Furthermore, the quinoline core is a privileged structure found in numerous biologically active compounds, and boronic acid-containing molecules are being investigated as potent enzyme inhibitors, including for kinases implicated in cancer.[2][3]

While generally considered stable and of low toxicity, the broader class of boronic acids and their derivatives are not without hazards.[1][3][4] The specific reactivity of the boronic acid group and the potential biological activity of the quinoline heterocycle necessitate a thorough understanding of the material's properties to ensure its safe handling. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to manage (2-Hydroxyquinolin-3-yl)boronic acid safely and effectively in a laboratory setting. Our focus is on the causality behind each procedural step, creating a self-validating system of protocols grounded in authoritative safety data.

Section 1: Comprehensive Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a complete understanding of the potential hazards of a substance before it is handled. (2-Hydroxyquinolin-3-yl)boronic acid is a solid, typically a powder, which presents primary risks through inhalation of dust and direct contact with skin and eyes.

Globally Harmonized System (GHS) Classification

The compound is classified under GHS with several key hazard statements that dictate the necessary precautions. These classifications are derived from data on the compound itself or structurally similar boronic acids.[5][6][7][8]

GHS Hazard Classification for (2-Hydroxyquinolin-3-yl)boronic acid
Pictograms

Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[6][8][9] H312: Harmful in contact with skin.[6] H315: Causes skin irritation.[5][6][7] H319: Causes serious eye irritation.[5][6][7] H332: Harmful if inhaled.[6][10] H335: May cause respiratory irritation.[5][6][7]
Precautionary Statements (Selected) P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P264: Wash skin thoroughly after handling.[7] P280: Wear protective gloves/eye protection/face protection.[7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Profile and Routes of Exposure

The primary health risks are associated with its irritant properties and potential harm upon absorption.

  • Inhalation: Inhaling the dust can lead to irritation of the respiratory tract.[9][11] The causality is the direct interaction of the fine particles with the mucous membranes of the nose, throat, and lungs.

  • Skin Contact: Direct contact can cause skin irritation.[9][11] Prolonged or repeated exposure may lead to dermatitis. Some data also suggests the compound can be harmful if absorbed through the skin.[6]

  • Eye Contact: This is a significant risk. The compound is classified as causing serious eye irritation.[11] Direct contact of the powder with the eyes can cause redness, pain, and potential damage if not promptly and thoroughly flushed.

  • Ingestion: The compound is considered harmful if swallowed.[6][9] Ingestion may lead to gastrointestinal irritation.[9]

It is also critical to consider that boronic acids can be metabolized in vivo to boric acid.[1] Boric acid itself is classified with reproductive toxicity (H360FD - May damage fertility. May damage the unborn child), which underscores the importance of minimizing exposure for all personnel, especially those of reproductive age.[10][12]

Chemical Reactivity and Incompatibilities

Understanding chemical stability is key to safe storage and handling during reactions.

  • Stability: The compound is generally stable under recommended storage conditions. However, it is noted to be sensitive to light and may require protection from it.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as these can lead to vigorous and potentially hazardous reactions.[9][11]

  • Hazardous Decomposition Products: In the event of a fire, thermal decomposition can produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[11]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential. The goal is to minimize exposure to a level that is as low as reasonably achievable.

Engineering Controls: The First Line of Defense

The primary control measure when handling any powdered chemical is to prevent it from becoming airborne or to contain it at the source.

  • Chemical Fume Hood: All weighing and handling of (2-Hydroxyquinolin-3-yl)boronic acid powder should be performed inside a certified chemical fume hood. This is non-negotiable. The hood's constant airflow draws dust and potential vapors away from the user's breathing zone, providing the most critical layer of protection.[9][13]

  • Ventilation: The laboratory itself must be well-ventilated to ensure any fugitive emissions are diluted and removed.[14]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[15]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for good engineering controls but is a mandatory final barrier between the researcher and the chemical.

Required Personal Protective Equipment (PPE)
Eye/Face Protection Chemical safety goggles are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation (e.g., transferring large quantities).[15]
Skin Protection Chemical-resistant gloves (nitrile gloves are a common and effective choice) must be worn. Inspect gloves for any defects before use and change them immediately if contamination is suspected. A lab coat (preferably buttoned) is required to protect skin and clothing.[7][15]
Respiratory Protection Under normal conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or for cleaning up a significant spill outside of a hood, a NIOSH/MSHA-approved respirator with an appropriate particulate filter should be used.[15]

Section 3: Standard Operating Procedures for Handling and Storage

Adherence to standardized protocols is crucial for ensuring both safety and experimental reproducibility.

Step-by-Step Handling Protocol

The following workflow is designed to minimize dust generation and prevent contamination.

G cluster_prep Preparation cluster_handling Handling Solid cluster_cleanup Cleanup & Disposal prep1 Don full PPE: Lab Coat, Goggles, Gloves prep2 Verify Fume Hood is Operational prep1->prep2 handle1 Place closed container, weigh boat, and tools in hood prep2->handle1 handle2 Slowly open container to avoid aerosolizing powder handle1->handle2 handle3 Use spatula to carefully transfer desired amount handle2->handle3 handle4 Securely close primary container handle3->handle4 clean1 Clean tools and work surface inside the hood handle4->clean1 clean2 Place contaminated items (weigh boat, wipes) in sealed waste bag clean1->clean2 clean3 Remove gloves and wash hands thoroughly clean2->clean3

Caption: Workflow for Safe Handling of Powdered (2-Hydroxyquinolin-3-yl)boronic acid.

Best Practices for Storage

Proper storage is essential for maintaining the chemical's integrity and preventing accidental exposure or degradation.

  • Container: Keep the compound in its original, tightly sealed container.[11][13][15]

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[11][14][15] It should be stored locked up and away from general laboratory traffic.[16]

  • Environment: Some suppliers recommend storage under an inert atmosphere (e.g., nitrogen) and at reduced temperatures (refrigerated or at -20°C) for long-term stability.[13][15][17] This is a critical consideration to prevent degradation that could affect experimental outcomes.

  • Segregation: Store separately from incompatible materials, particularly strong oxidizing agents and acids.[9][11]

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures for Exposure

Immediate and appropriate action can significantly reduce the severity of an injury.

Exposure Route Immediate First-Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or symptoms like coughing or shortness of breath persist, seek immediate medical attention.[9][11]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical advice.[5][9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure the entire surface is rinsed. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious and alert, they may drink a small amount of water. Call a poison control center or seek immediate medical attention.[9][11][16]

Crucial Note: When seeking medical attention, always bring the Safety Data Sheet (SDS) for the compound.[5]

Spill and Leak Containment

A calm and methodical response to a spill is essential to prevent further exposure and contamination.

G cluster_actions start Spill Occurs alert Alert others in the area. Evacuate if necessary. start->alert ppe Don appropriate PPE: Respirator, Goggles, Gloves, Lab Coat alert->ppe contain Cover spill with absorbent material if liquid, or gently sweep if solid. AVOID CREATING DUST. ppe->contain collect Carefully scoop material into a labeled, sealed container for hazardous waste. contain->collect clean Decontaminate the spill area with an appropriate solvent and clean wipes. collect->clean dispose Dispose of all contaminated materials as hazardous waste. clean->dispose

Caption: Emergency Response Flowchart for a Chemical Spill.

Section 5: Waste Disposal

Chemical waste management is a regulated and critical final step in the laboratory workflow.

  • Regulatory Compliance: All waste containing (2-Hydroxyquinolin-3-yl)boronic acid, including the compound itself, contaminated materials (e.g., gloves, weigh boats, paper towels), and empty containers, must be disposed of as hazardous waste.[13]

  • Procedure: Do not dispose of this chemical down the drain or in general trash.[12] Collect all waste in a clearly labeled, sealed container. This container must be sent to an approved and licensed hazardous waste disposal facility in accordance with all local, state, and federal regulations.[11]

Conclusion

(2-Hydroxyquinolin-3-yl)boronic acid is a valuable tool for chemical innovation. However, its utility in the lab is directly proportional to the respect and caution with which it is handled. By integrating the principles of hazard identification, robust engineering controls, mandatory PPE, and strict adherence to handling and emergency protocols, researchers can safely unlock the potential of this versatile compound. Safety is not merely a set of rules but a self-validating system of professional practice that protects both the individual and the integrity of the scientific work.

References

  • Safety Data Sheet: Boric acid. Carl ROTH. [https://www.carlroth.com/medias/SDB-P010-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDYyODR8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDMyLzkwNzU5NDM2MzA4Nzgu cGRmfGUzYjQyZGI0YjY0ZGFkNDYwYjE3Y2FiYjI4YjU3YjI3MjM3ZGFjZGE0YjI5ZWYxNTBiN2Y0YjQyYjI5ZGYxYjE]([Link] cGRmfGUzYjQyZGI0YjY0ZGFkNDYwYjE3Y2FiYjI4YjU3YjI3MjM3ZGFjZGE0YjI5ZWYxNTBiN2Y0YjQyYjI5ZGYxYjE)

  • SAFETY DATA SHEET (Quinoline-3-boronic acid). Thermo Fisher Scientific. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information (PMC). [Link]

  • Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI. [Link]

  • Safety Data Sheet: Boric acid. Chemos GmbH & Co.KG. [Link]

  • Moderate Toxicity of Potential Boron-containing Therapeutic, Dipotassium-trioxohydroxytetrafl uorotriborate. SciELO. [Link]

  • Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. MDPI. [Link]

  • Mechanism of action of an Ir(iii) complex bearing a boronic acid active as a H2O2-responsive photosensitizer: ROS generation and quinone methide release for GSH scavenging. Royal Society of Chemistry. [Link]

  • Packaging - How to store highly sensitive drugs? Functional coatings. A3P. [Link]

  • Safe handling and delivery of biological medications during the COVID‐19 pandemic. National Center for Biotechnology Information (PMC). [Link]

  • α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. National Center for Biotechnology Information (PMC). [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [Link]

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Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2-Hydroxyquinolin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Aryl-2-hydroxyquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Specifically, the 3-aryl-2-hydroxyquinoline motif is a key pharmacophore found in various biologically active molecules. The introduction of an aryl group at the C3-position of the 2-hydroxyquinoline core can significantly modulate the pharmacological profile, making the development of efficient and versatile synthetic methods to access these compounds a critical endeavor for drug discovery and development professionals.

The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and widely used methods for the formation of carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][3][4] This application note provides a detailed guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of (2-Hydroxyquinolin-3-yl)boronic acid with various aryl halides, a key transformation for the synthesis of 3-aryl-2-hydroxyquinolines.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding the fundamental steps of this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.

The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.[5] The reactivity of the halide follows the order I > Br > Cl.[5]

  • Transmetalation: The organoboron reagent, in this case, (2-Hydroxyquinolin-3-yl)boronic acid, must be activated by a base to form a more nucleophilic boronate species.[7][8] This boronate then transfers the quinolinyl group to the Pd(II) center, displacing the halide and forming a new Pd(II)-aryl-quinolinyl complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the 3-aryl-2-hydroxyquinoline product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pd_x Ar-Pd(II)-X(L_n) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_quinolinyl Ar-Pd(II)-Quinolinyl(L_n) transmetalation->ar_pd_quinolinyl reductive_elimination Reductive Elimination ar_pd_quinolinyl->reductive_elimination reductive_elimination->pd0 Regeneration product 3-Aryl-2-hydroxyquinoline (Ar-Quinolinyl) reductive_elimination->product aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition boronic_acid (2-Hydroxyquinolin-3-yl)B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters and Optimization

The success of the Suzuki-Miyaura coupling of (2-Hydroxyquinolin-3-yl)boronic acid is highly dependent on the careful selection and optimization of several key parameters.

Palladium Catalyst and Ligands

The choice of the palladium source and the supporting ligand is critical for achieving high yields and efficient turnover. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, the use of bulky and electron-rich phosphine ligands often enhances the catalytic activity, particularly for less reactive aryl chlorides.[9][10][11]

Commonly Used Palladium Catalysts and Precatalysts:

  • Palladium(II) Acetate (Pd(OAc)₂): A common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) species.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that is often used in combination with a phosphine ligand.[9]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): A robust and versatile catalyst that is effective for a wide range of substrates.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A widely used Pd(0) catalyst, although its efficacy can be limited with challenging substrates.

Effective Ligands for Enhancing Catalytic Activity:

The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.[10][11] For the coupling of heterocyclic boronic acids, bulky and electron-rich phosphine ligands are often preferred.

  • Tri-tert-butylphosphine (P(t-Bu)₃): A highly effective ligand for the coupling of aryl chlorides.[7]

  • Tricyclohexylphosphine (PCy₃): Another bulky and electron-donating ligand suitable for a variety of cross-coupling reactions.[7]

  • Buchwald Ligands (e.g., SPhos, XPhos): A class of highly effective biarylphosphine ligands that have shown broad applicability in Suzuki-Miyaura couplings, including those involving challenging heterocyclic substrates.[9]

Base

The base is essential for the activation of the boronic acid to facilitate transmetalation.[7][8] The choice of base can significantly impact the reaction rate and yield.

Commonly Used Bases:

  • Potassium Carbonate (K₂CO₃): A widely used and effective base for many Suzuki-Miyaura couplings.

  • Sodium Carbonate (Na₂CO₃): Another common inorganic base.

  • Potassium Phosphate (K₃PO₄): A stronger base that can be beneficial for less reactive substrates.[9]

  • Cesium Carbonate (Cs₂CO₃): A strong base often used in challenging coupling reactions.

Solvent System

The choice of solvent is crucial for dissolving the reactants and catalyst, as well as for influencing the reaction kinetics. A mixture of an organic solvent and water is often employed.

Typical Solvent Systems:

  • Dioxane/Water: A commonly used solvent mixture that provides good solubility for a wide range of substrates.

  • Toluene/Water: Another effective solvent system.

  • Tetrahydrofuran (THF)/Water: A suitable solvent mixture, particularly for reactions at lower temperatures.

  • Dimethylformamide (DMF)/Water: A polar aprotic solvent that can be useful for substrates with poor solubility in other solvents.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling of (2-Hydroxyquinolin-3-yl)boronic Acid

This protocol provides a general starting point for the cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Experimental_Workflow start Start reagents Combine Reactants: (2-Hydroxyquinolin-3-yl)boronic acid, Aryl Halide, Base start->reagents solvent Add Solvent System (e.g., Dioxane/Water) reagents->solvent degas Degas the Mixture (e.g., Argon sparging) solvent->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to Reaction Temperature (e.g., 80-100 °C) catalyst->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification product Isolated 3-Aryl-2-hydroxyquinoline purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

Materials:

  • (2-Hydroxyquinolin-3-yl)boronic acid (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or aryl chloride) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane)

  • Degassed water

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Protocol:

  • Reaction Setup: To a dry reaction vessel, add (2-Hydroxyquinolin-3-yl)boronic acid, the aryl halide, and the base.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and the ligand to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-hydroxyquinoline.

Data Presentation: Catalyst and Condition Screening

The following table summarizes a hypothetical screening of catalysts and conditions for the coupling of (2-Hydroxyquinolin-3-yl)boronic acid with 4-bromoanisole.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)1001245
2Pd₂(dba)₃ (1)P(t-Bu)₃ (3)K₃PO₄ (2)Dioxane/H₂O (4:1)100878
3Pd(dppf)Cl₂ (2)-K₂CO₃ (2)DMF/H₂O (5:1)1101065
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)100692
5Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane/H₂O (4:1)90888

This is representative data and actual results may vary depending on the specific substrates and reaction scale.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst (deactivated by oxygen) - Insufficiently strong base - Low reaction temperature- Ensure thorough degassing of the reaction mixture. - Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃). - Increase the reaction temperature. - Screen different palladium catalysts and ligands.
Protodeborylation of the boronic acid - Presence of excess water or protic impurities - Prolonged reaction times at high temperatures- Use anhydrous solvents and dry reagents. - Minimize the amount of water in the solvent system. - Monitor the reaction closely and stop it once the starting material is consumed.
Formation of homocoupled byproducts - Catalyst decomposition - Side reactions of the organoboron reagent- Use a more robust ligand to stabilize the catalyst. - Adjust the stoichiometry of the reactants (e.g., use a slight excess of the aryl halide).
Difficulty in product purification - Similar polarity of the product and starting materials/byproducts- Optimize the mobile phase for column chromatography. - Consider recrystallization as an alternative purification method.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of (2-Hydroxyquinolin-3-yl)boronic acid is a highly effective and versatile method for the synthesis of 3-aryl-2-hydroxyquinolines. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired products. This application note provides a comprehensive guide to understanding the reaction mechanism, optimizing reaction conditions, and troubleshooting common issues, thereby empowering researchers in drug discovery and development to efficiently access this important class of compounds.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Highly efficient Suzuki-Miyaura coupling of heteroaryl boronic acids with aryl and heteroaryl halides. J. Am. Chem. Soc.2007 , 129(11), 3358–3366. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95(7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41(22), 4176–4211. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41(11), 1461–1473. [Link]

  • Tyrell, E.; Brookes, P. The synthesis and applications of quinoline and its derivatives. J. Chem. Soc., Perkin Trans. 12002 , 23, 2635-2653. [Link]

  • Chemisty LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • National Institutes of Health. Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. [Link]

  • National Institutes of Health. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. [Link]

  • National Institutes of Health. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • National Institutes of Health. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • ResearchGate. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • ResearchGate. A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. [Link]

  • ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Link]

  • ResearchGate. New Synthons of 3-Hydroxyquinoline Derivatives Through SEAr. [Link]

  • ResearchGate. Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. [Link]

  • ResearchGate. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • MDPI. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. [Link]

  • RSC Publishing. Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling. [Link]

  • RSC Publishing. A new P3N ligand for Pd-catalyzed cross-couplings in water. [Link]

  • Frontiers. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]

  • Bentham Science. New Synthons of 3-Hydroxyquinoline Derivatives Through SEAr. [Link]

  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • ACS Publications. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

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Application Notes and Protocols for (2-Hydroxyquinolin-3-yl)boronic acid in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Hydroxyquinoline Moiety

The 2-hydroxyquinoline, also known as 2-quinolinone, scaffold is a privileged structural motif in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Consequently, efficient methods for the synthesis and functionalization of this heterocyclic system are of paramount importance to researchers in drug discovery and development. (2-Hydroxyquinolin-3-yl)boronic acid and its synthetic precursors, such as 3-bromo-2-hydroxyquinoline, are key reagents for introducing molecular diversity at the C3 position through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the construction of novel 3-aryl-2-hydroxyquinolines with tailored electronic and steric properties.

This technical guide provides a comprehensive overview of the protocol for utilizing (2-Hydroxyquinolin-3-yl)boronic acid and its precursors in C-C bond formation, with a focus on the Suzuki-Miyaura reaction. We will delve into the mechanistic underpinnings of this transformation, discuss critical experimental parameters, and provide detailed, field-proven protocols to ensure successful implementation in your research endeavors.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoborane (such as a boronic acid) and an organohalide or triflate.[1] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 R¹-Pd(II)-X (Oxidative Addition Complex) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 R¹-Pd(II)-R² (Transmetalation Complex) Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-R² (Coupled Product) Reductive_Elimination->Product Boronate R²-B(OR)₂⁻ Boronate->Transmetalation Base Base Base->Boronate Organohalide R¹-X Organohalide->Oxidative_Addition Boronic_Acid R²-B(OH)₂ Boronic_Acid->Base

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

Expert Insights on the Mechanism:

  • Oxidative Addition: This is often the rate-determining step, where the palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., 3-bromo-2-hydroxyquinoline). The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[3]

  • Transmetalation: The organic group from the activated boronic acid (a boronate species formed by the reaction with a base) is transferred to the palladium(II) center. The choice of base is critical for the formation of the reactive boronate and to facilitate the halide displacement from the palladium complex.[4]

  • Reductive Elimination: The final step involves the formation of the new C-C bond and the regeneration of the active palladium(0) catalyst, which then re-enters the catalytic cycle.

Challenges and Considerations for (2-Hydroxyquinolin-3-yl)boronic acid

The use of heteroaromatic boronic acids like (2-Hydroxyquinolin-3-yl)boronic acid presents specific challenges that must be addressed for a successful coupling reaction:

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the quinoline ring can coordinate to the palladium center, potentially leading to catalyst deactivation.[5]

  • Protodeboronation: The acidic proton of the hydroxyl group and the presence of water can lead to the cleavage of the C-B bond, reducing the effective concentration of the boronic acid.[5]

  • Tautomerism: 2-Hydroxyquinoline exists in equilibrium with its 2-quinolinone tautomer. While generally favoring the quinolinone form, this equilibrium can influence the electronic properties and reactivity of the molecule.

To mitigate these challenges, careful optimization of the reaction conditions is essential. This includes the judicious selection of the palladium source, ligand, base, and solvent.

Experimental Protocols

The following protocols are based on established methodologies for the Suzuki-Miyaura coupling of 3-halo-2-hydroxyquinolines with arylboronic acids, which serve as a reliable proxy for the direct use of (2-Hydroxyquinolin-3-yl)boronic acid.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 3-Bromo-2-hydroxyquinoline with Arylboronic Acids

This protocol is adapted from methodologies reported for the synthesis of 3-aryl-2-quinolinones and related heterocyclic compounds.[6]

Workflow Diagram:

Protocol_Workflow A Combine Reactants (3-Bromo-2-hydroxyquinoline, Arylboronic acid, Base) B Add Solvent and Degas A->B C Add Palladium Catalyst and Ligand B->C D Heat Reaction Mixture (under inert atmosphere) C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Work-up and Extraction E->F Upon Completion G Purification (Column Chromatography) F->G H Characterization G->H

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.

Materials and Reagents:

  • 3-Bromo-2-hydroxyquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, [Pd(dppf)Cl₂]) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, DMF, Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-bromo-2-hydroxyquinoline, the arylboronic acid, and the base.

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., a 3:1 to 5:1 mixture of organic solvent to water). Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[7]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and, if required, the ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.[6][7] If using microwave irradiation, the reaction can often be completed in a shorter time at elevated temperatures.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a biphasic system is used, separate the layers. If a single solvent was used, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Characterize the purified 3-aryl-2-hydroxyquinoline by standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Data Presentation: Optimization of Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the yield and purity of the desired product. The following table summarizes common conditions that have been successfully employed for similar transformations.

Catalyst (mol%)Ligand (if applicable)Base (equiv)SolventTemperature (°C)Typical YieldsReference
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)Toluene100Good[8]
[Pd(dppf)Cl₂] (5)-Cs₂CO₃ (1.0)1,4-Dioxane/H₂O (3:1)100Moderate to High[6]
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2.0)Toluene/H₂O (9:1)100-110Good to Excellent[2]
Pd(PPh₃)₄ (3)-NaOH (4.0)Dichloromethane/H₂O120 (Microwave)Good[9]

Authoritative Grounding & Comprehensive References:

The protocols and insights provided in this guide are grounded in established principles of organic chemistry and supported by peer-reviewed literature. The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction, and its mechanism and applications are well-documented.

References

  • Asian Journal of Chemistry. (2007). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. [Link]

  • Matos, M. J., et al. (2011). Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin.
  • ACS Publications. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (n.d.). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Institutes of Health. (n.d.). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. [Link]

  • MDPI. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. [Link]

  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • New Journal of Chemistry. (n.d.). Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

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The Strategic deployment of (2-Hydroxyquinolin-3-yl)boronic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold for Targeted Drug Design

In the landscape of contemporary drug discovery, the quest for novel molecular architectures with enhanced therapeutic potential is perpetual. Among the myriad of heterocyclic compounds, the quinoline nucleus stands out as a "privileged scaffold," consistently appearing in a wide array of pharmacologically active agents. Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The introduction of a boronic acid moiety onto this esteemed scaffold, specifically at the 3-position of the 2-hydroxyquinoline (or its tautomeric form, 2-quinolone) core, gives rise to (2-Hydroxyquinolin-3-yl)boronic acid – a versatile and powerful building block in medicinal chemistry.

This guide provides a comprehensive overview of the applications and protocols associated with (2-Hydroxyquinolin-3-yl)boronic acid, tailored for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, key reactions, and the rationale behind its use in the design of targeted therapeutics, supported by detailed protocols and mechanistic insights.

Physicochemical Properties and Strategic Significance

(2-Hydroxyquinolin-3-yl)boronic acid is a solid compound with the empirical formula C₉H₈BNO₃ and a molecular weight of 188.98 g/mol .[3][4] Its strategic importance in medicinal chemistry stems from the unique combination of the 2-hydroxyquinoline core and the boronic acid functional group.

Table 1: Key Properties of (2-Hydroxyquinolin-3-yl)boronic acid

PropertyValueSource(s)
Molecular FormulaC₉H₈BNO₃[3][4]
Molecular Weight188.98 g/mol [3][4]
Physical FormSolid[3]
StorageDry, sealed place[4]

The 2-hydroxyquinoline moiety provides a rigid scaffold that can be strategically functionalized to interact with specific biological targets. The hydroxyl group can act as a hydrogen bond donor or acceptor, contributing to binding affinity. The boronic acid group is the key to its versatility. It is a functional group of immense value in organic synthesis, most notably for its participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5] This reaction allows for the formation of carbon-carbon bonds with a high degree of precision and functional group tolerance, making it an indispensable tool for constructing complex molecular architectures.[5]

Furthermore, the boronic acid moiety itself can play a direct role in biological activity. Boronic acids are known to form reversible covalent bonds with the serine residues in the active sites of various enzymes, leading to potent and specific inhibition.[5] This mode of action is exemplified by the FDA-approved proteasome inhibitor bortezomib, a boronic acid-containing drug used in the treatment of multiple myeloma.[6]

Synthesis of (2-Hydroxyquinolin-3-yl)boronic Acid: A Proposed Protocol

Proposed Synthesis Workflow:

G start Start: 3-bromo-2-hydroxyquinoline step1 Dissolve in anhydrous THF under inert atmosphere (N2 or Ar) start->step1 step2 Cool to -78 °C (dry ice/acetone bath) step1->step2 step3 Slowly add n-butyllithium (n-BuLi) step2->step3 step4 Stir at -78 °C for 1-2 hours (Lithium-Halogen Exchange) step3->step4 step5 Add triisopropyl borate step4->step5 step6 Warm to room temperature step5->step6 step7 Quench with aqueous acid (e.g., HCl) step6->step7 step8 Purify (e.g., extraction, crystallization) step7->step8 end_product End Product: (2-Hydroxyquinolin-3-yl)boronic acid step8->end_product

Caption: Proposed synthesis of (2-Hydroxyquinolin-3-yl)boronic acid.

Detailed Protocol (Inferred):

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 3-bromo-2-hydroxyquinoline (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (2.2 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. The formation of a precipitate may be observed. Stir the mixture at -78 °C for 2 hours.

  • Borylation: To the reaction mixture, add triisopropyl borate (2.5 equivalents) dropwise, again keeping the temperature below -70 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight. Cool the mixture in an ice bath and quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic.

  • Workup and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield (2-Hydroxyquinolin-3-yl)boronic acid.

Applications in Medicinal Chemistry: The Suzuki-Miyaura Coupling

The primary application of (2-Hydroxyquinolin-3-yl)boronic acid in medicinal chemistry is as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the 3-position of the 2-hydroxyquinoline core and a variety of aryl or heteroaryl halides, providing access to a diverse library of 3-substituted 2-hydroxyquinoline derivatives.

General Suzuki-Miyaura Coupling Workflow:

G start Start: (2-Hydroxyquinolin-3-yl)boronic acid + Aryl/Heteroaryl Halide step1 Add Palladium Catalyst (e.g., Pd(PPh3)4) and Base (e.g., K2CO3, Cs2CO3) start->step1 step2 Dissolve in a suitable solvent system (e.g., Dioxane/Water, DMF/Water) step1->step2 step3 Heat the reaction mixture (conventional or microwave) step2->step3 step4 Monitor reaction progress (e.g., TLC, LC-MS) step3->step4 step5 Cool to room temperature step4->step5 step6 Aqueous workup and extraction step5->step6 step7 Purify the product (e.g., column chromatography, recrystallization) step6->step7 end_product End Product: 3-Aryl-2-hydroxyquinoline derivative step7->end_product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol for a Typical Suzuki-Miyaura Coupling:

  • Reaction Setup: To a microwave vial or a round-bottom flask, add (2-Hydroxyquinolin-3-yl)boronic acid (1.2 equivalents), the desired aryl or heteroaryl halide (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Seal the vessel and heat the reaction mixture to 100-120 °C for 2-12 hours, with stirring. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-aryl-2-hydroxyquinoline derivative.

Therapeutic Potential of (2-Hydroxyquinolin-3-yl)boronic Acid Derivatives

The derivatives synthesized from (2-Hydroxyquinolin-3-yl)boronic acid hold significant promise in various therapeutic areas, particularly in oncology and inflammatory diseases.

Anticancer Applications

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[1] Derivatives of 2-oxo-quinoline have shown potent antitumor activities against various cancer cell lines.[7] By utilizing (2-Hydroxyquinolin-3-yl)boronic acid in Suzuki-Miyaura coupling reactions, medicinal chemists can systematically explore the structure-activity relationship (SAR) of 3-aryl-2-hydroxyquinolines. The introduction of different aryl and heteroaryl moieties at the 3-position can modulate the compound's interaction with specific biological targets, such as protein kinases, which are often dysregulated in cancer.

For instance, boronic acid-containing pyrazolo[4,3-f]quinoline compounds have been identified as dual inhibitors of Cdc2-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK), demonstrating potent anticancer properties.[3] This highlights the potential of combining the quinoline scaffold with a boronic acid-containing substituent to achieve multi-targeted inhibition, a desirable attribute in cancer therapy.[3]

Enzyme Inhibition

The boronic acid moiety is a key feature for designing potent enzyme inhibitors.[5] Boronic acids can act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of serine proteases.[5] This mechanism has been successfully exploited in the development of drugs like bortezomib.[6]

Derivatives of (2-Hydroxyquinolin-3-yl)boronic acid can be designed to target specific enzymes implicated in disease. For example, by attaching appropriate pharmacophores to the 2-hydroxyquinoline core via the boronic acid handle, it is possible to create selective inhibitors for enzymes such as fatty acid amide hydrolase (FAAH) or various phosphodiesterases (PDEs).

Conclusion and Future Perspectives

(2-Hydroxyquinolin-3-yl)boronic acid represents a highly valuable and versatile building block for modern medicinal chemistry. Its unique combination of a privileged quinoline scaffold and a reactive boronic acid functionality provides a powerful platform for the synthesis of diverse compound libraries with significant therapeutic potential. The ability to readily generate novel 3-aryl-2-hydroxyquinoline derivatives through the robust and reliable Suzuki-Miyaura coupling reaction allows for efficient exploration of structure-activity relationships and the optimization of lead compounds.

Future research in this area will likely focus on the synthesis of novel derivatives targeting a broader range of biological targets, including kinases, proteases, and epigenetic modulators. The development of more efficient and environmentally friendly synthetic protocols for both the boronic acid itself and its subsequent coupling reactions will also be a key area of investigation. As our understanding of the molecular basis of disease continues to grow, the strategic deployment of versatile building blocks like (2-Hydroxyquinolin-3-yl)boronic acid will undoubtedly play a crucial role in the discovery and development of the next generation of targeted therapies.

References

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Application Notes & Protocols: (2-Hydroxyquinolin-3-yl)boronic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: A Tale of Two Pharmacophores in Cancer Research

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including significant anticancer properties.[1] Quinoline derivatives have been shown to exert their antineoplastic effects through diverse mechanisms such as inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, and modulating key signaling pathways.[1][2] On the other hand, the boronic acid functional group has revolutionized cancer therapy, most notably with the advent of the proteasome inhibitor Bortezomib.[3] The electrophilic nature of the boron atom allows for unique covalent interactions with protein targets, leading to potent and often reversible inhibition.[4]

The convergence of these two powerful pharmacophores in (2-Hydroxyquinolin-3-yl)boronic acid presents a compelling opportunity for the development of novel anticancer agents. The 2-hydroxyquinoline (or quinolin-2-one) core is itself a feature of biologically active molecules, and its combination with a boronic acid at the 3-position suggests the potential for novel mechanisms of action and therapeutic applications.[2][5]

These application notes provide a comprehensive guide for researchers interested in exploring the anticancer potential of (2-Hydroxyquinolin-3-yl)boronic acid. We will delve into its potential mechanisms of action based on the rich literature of its constituent moieties, and provide detailed protocols for its investigation in a cancer research setting.

Potential Mechanisms of Action and Therapeutic Rationale

Given the structural features of (2-Hydroxyquinolin-3-yl)boronic acid, several plausible mechanisms of anticancer activity can be hypothesized. These are rooted in the established biological activities of both quinoline derivatives and boronic acids.

Kinase Inhibition

The quinoline core is a well-established scaffold for the design of protein kinase inhibitors.[6][7] Many approved kinase inhibitors feature a quinoline or quinazoline core that anchors the molecule in the ATP-binding pocket of the kinase. The 2-hydroxyquinolin-3-yl moiety could serve a similar function. Furthermore, boronic acid-containing compounds have been successfully developed as kinase inhibitors, for instance, targeting ROCK and CLK kinases.[8] The boronic acid group can form covalent bonds with key residues in the kinase active site, leading to potent inhibition.[4]

A potential signaling pathway that could be targeted by (2-Hydroxyquinolin-3-yl)boronic acid is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and is a target for many quinoline-based inhibitors.[5][7]

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes HQBA (2-Hydroxyquinolin-3-yl)boronic acid HQBA->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by (2-Hydroxyquinolin-3-yl)boronic acid.

Proteasome Inhibition

The ubiquitin-proteasome system is a critical regulator of protein homeostasis in cells, and its inhibition is a validated strategy in cancer therapy. Boronic acids, such as Bortezomib and Ixazomib, are potent proteasome inhibitors.[3][9] They act by forming a stable, yet reversible, complex with the N-terminal threonine residue in the chymotrypsin-like (β5) subunit of the 20S proteasome.[10][11] It is plausible that (2-Hydroxyquinolin-3-yl)boronic acid could exhibit a similar mechanism of action, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells.

Induction of Oxidative Stress and Apoptosis

Some quinolone derivatives have been shown to induce cancer cell death by promoting the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[5] The quinone-like structure of the 2-hydroxyquinoline moiety might participate in redox cycling, contributing to ROS production. This, in turn, can trigger downstream apoptotic pathways.

Experimental Protocols

The following protocols provide a roadmap for the initial characterization of the anticancer activities of (2-Hydroxyquinolin-3-yl)boronic acid.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_moa Potential Mechanisms A Cell Viability Assay (MTT/Resazurin) B Apoptosis Assay (Annexin V/PI Staining) A->B If active C Mechanism of Action Assays B->C If apoptotic D Kinase Inhibition Assay C->D E Proteasome Activity Assay C->E F Western Blot Analysis C->F

Caption: A general workflow for the in vitro evaluation of (2-Hydroxyquinolin-3-yl)boronic acid.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of (2-Hydroxyquinolin-3-yl)boronic acid on a panel of cancer cell lines.

1. Cell Culture and Seeding:

  • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, PC-3 for prostate cancer) in appropriate media supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of (2-Hydroxyquinolin-3-yl)boronic acid in DMSO.

  • Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Replace the media in the 96-well plates with the media containing the compound or vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol assesses the ability of (2-Hydroxyquinolin-3-yl)boronic acid to induce apoptosis.

1. Cell Treatment:

  • Seed cells in 6-well plates and treat with (2-Hydroxyquinolin-3-yl)boronic acid at concentrations around its IC50 value for 24-48 hours.

2. Cell Staining:

  • Harvest the cells (including floating cells in the media) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Proteasome Activity Assay

This fluorogenic assay measures the chymotrypsin-like activity of the proteasome in cell lysates.[12]

1. Preparation of Cell Lysates:

  • Treat cancer cells with (2-Hydroxyquinolin-3-yl)boronic acid at various concentrations for a defined period (e.g., 2-4 hours).

  • Lyse the cells in a non-denaturing lysis buffer and quantify the protein concentration using a BCA assay.

2. Proteasome Activity Measurement:

  • In a black 96-well plate, add cell lysate (e.g., 10-20 µg of protein) to each well.

  • Add the fluorogenic proteasome substrate Suc-LLVY-AMC (for the chymotrypsin-like activity) to a final concentration of 50 µM.

  • Immediately measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) over time using a fluorescence plate reader.

3. Data Analysis:

  • Calculate the rate of substrate cleavage (increase in fluorescence per unit time).

  • Determine the percentage of proteasome inhibition relative to the vehicle-treated control.

Quantitative Data of Related Compounds

While specific data for (2-Hydroxyquinolin-3-yl)boronic acid is not yet publicly available, the following table presents IC50 values for other quinoline-based compounds and boronic acid-containing kinase inhibitors to provide a reference for expected potency.

Compound ClassTarget/Cell LineIC50/GI50Reference
3-(Heteroaryl)quinolin-2(1H)-onePC-3 (prostate cancer)28 µM[2]
Bis-quinoline IsomerHeLa (cervical cancer)0.14 µM[13]
Boronic acid-containing pyrazolo[4,3-f]quinolineCLK1/2, ROCK2 (kinases)>70% inhibition @ 25 nM[8]
Fluoroquinolone-boron hybridSiHa (cervical cancer)Dose-dependent inhibition[14]

Conclusion and Future Directions

(2-Hydroxyquinolin-3-yl)boronic acid stands as a promising candidate for novel anticancer drug discovery, strategically combining the proven pharmacophores of quinoline and boronic acid. The proposed mechanisms of action, including kinase inhibition and proteasome inhibition, offer clear avenues for investigation. The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound's biological activity. Further studies should focus on target identification and validation, in vivo efficacy in animal models, and structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic Chemistry.
  • Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents. PubMed.
  • Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Nature. Available at: [Link]

  • Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv. Available at: [Link]

  • Synthesis of biologically active boron-containing compounds. Royal Society of Chemistry. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

  • Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. National Center for Biotechnology Information. Available at: [Link]

  • Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI. Available at: [Link]

  • Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation. PubMed. Available at: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Center for Biotechnology Information. Available at: [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. National Center for Biotechnology Information. Available at: [Link]

  • Covalent Binding of Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. bioRxiv. Available at: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Royal Society of Chemistry. Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]

  • Drug Discovery - Inhibitor. Chemical-Kinnomics. Available at: [Link]

  • Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. PubMed. Available at: [Link]

  • Proteasome inhibition measurements: clinical application. PubMed. Available at: [Link]

  • Initial Study and Findings for BTK Degrader to Treat CLL - Dr. Alexey Danilov ASH 2023. YouTube. Available at: [Link]

  • Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Hybrid Fluoroquinolone-Boron Complexes and Their Evaluation in Cervical Cancer Cell Lines. ResearchGate. Available at: [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. Available at: [Link]

Sources

Application Note: (2-Hydroxyquinolin-3-yl)boronic acid for the Fluorometric Detection of Hydrogen Peroxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (2-Hydroxyquinolin-3-yl)boronic acid as a selective, "turn-on" fluorescent sensor for the detection of hydrogen peroxide (H₂O₂). Boronic acid-based probes are a cornerstone in the detection of reactive oxygen species (ROS), and this application note details the underlying chemical mechanism, provides validated experimental protocols for in vitro quantification, and summarizes the sensor's performance characteristics.[1][2][3]

Introduction: The Need for Selective H₂O₂ Sensing

Hydrogen peroxide is a crucial reactive oxygen species (ROS) that functions as a key second messenger in a multitude of cellular signaling pathways.[4] However, its dysregulation and overproduction are linked to oxidative stress and the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2][5] Consequently, the ability to accurately and selectively quantify H₂O₂ in biological systems is of paramount importance for both fundamental research and therapeutic development.

Fluorescent probes offer a powerful tool for this purpose due to their high sensitivity, operational simplicity, and potential for real-time imaging in living cells.[1] Among the various chemical triggers used in fluorescent sensor design, the arylboronic acid moiety has emerged as a highly effective recognition site for H₂O₂.[1][2] (2-Hydroxyquinolin-3-yl)boronic acid leverages this chemistry, coupling the selective reactivity of the boronic acid group with the intrinsic fluorescence of the 2-hydroxyquinoline scaffold to create a robust "off-on" sensing system.[6]

Principle of Detection: An Oxidation-Induced "Turn-On" Mechanism

The functionality of (2-Hydroxyquinolin-3-yl)boronic acid as an H₂O₂ sensor is based on a selective and irreversible oxidative dearboronation reaction.

In its native state (the "off" state), the (2-Hydroxyquinolin-3-yl)boronic acid molecule exhibits minimal fluorescence. The boronic acid group, an electron-withdrawing moiety, effectively quenches the fluorescence of the 2-hydroxyquinoline fluorophore.

Upon the introduction of hydrogen peroxide, a rapid and specific oxidation reaction occurs. H₂O₂ attacks the boron atom, leading to the cleavage of the carbon-boron (C-B) bond and subsequent hydrolysis.[7][8] This process replaces the boronic acid group with a hydroxyl (-OH) group, yielding the highly fluorescent product, 2,3-dihydroxyquinoline. This conversion eliminates the quenching effect and restores the fluorophore's emission, resulting in a significant, concentration-dependent increase in fluorescence intensity (the "on" state).[4]

This "turn-on" response provides a high signal-to-noise ratio, making the sensor highly sensitive for detecting even micromolar changes in H₂O₂ concentration.[2]

G cluster_off cluster_on Off Off State (Low Fluorescence) State (Low Fluorescence) Probe (2-Hydroxyquinolin-3-yl)boronic acid (Fluorescence Quenched) Intermediate Oxidative Intermediate Probe->Intermediate Oxidation On On State (High Fluorescence) State (High Fluorescence) Product 2,3-Dihydroxyquinoline (Highly Fluorescent) H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Intermediate Hydrolysis Hydrolysis Hydrolysis->Intermediate Intermediate->Product C-B Bond Cleavage

Figure 1: H₂O₂ Sensing Mechanism.

Performance Characteristics

The utility of a fluorescent sensor is defined by its photophysical properties and performance metrics. The following table summarizes key data for (2-Hydroxyquinolin-3-yl)boronic acid, compiled from relevant literature.

ParameterValueComments
Excitation Max (λex) ~350 - 405 nmOptimal wavelength may vary slightly based on buffer and pH.[7]
Emission Max (λem) ~450 - 480 nmCorresponds to the emission of the 2,3-dihydroxyquinoline product.[7]
Response Time Minutes to < 2.5 hoursReaction kinetics are concentration and temperature dependent.[7][9]
Limit of Detection (LOD) Nanomolar (nM) to low Micromolar (µM)High sensitivity allows for detection of biologically relevant H₂O₂ levels.[8]
Selectivity HighShows high selectivity for H₂O₂ over other ROS like superoxide, nitric oxide, and hypochlorite.[2][8]

Experimental Protocol: Quantification of H₂O₂

This protocol provides a validated method for the quantitative determination of H₂O₂ in aqueous solutions using (2-Hydroxyquinolin-3-yl)boronic acid.

Required Materials
  • (2-Hydroxyquinolin-3-yl)boronic acid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), 1X, pH 7.4

  • Hydrogen peroxide (H₂O₂), 30% solution

  • 96-well microplates, black, flat-bottom

  • Fluorescence microplate reader or spectrofluorometer

Reagent Preparation
  • Probe Stock Solution (10 mM): Dissolve an appropriate amount of (2-Hydroxyquinolin-3-yl)boronic acid in anhydrous DMSO to make a 10 mM stock solution. Store in small aliquots at -20°C, protected from light and moisture.

  • Working Probe Solution (e.g., 10 µM): On the day of the experiment, dilute the 10 mM stock solution in 1X PBS (pH 7.4) to the final desired working concentration. A final assay concentration of 5-10 µM is a common starting point.

    • Scientist's Note: Boronic acids are susceptible to degradation. It is critical to use fresh dilutions and avoid repeated freeze-thaw cycles of the stock solution.

  • H₂O₂ Standard Solutions: Perform a serial dilution of a freshly quantified 30% H₂O₂ stock solution in 1X PBS to prepare a range of standards (e.g., 0-100 µM). The concentration of the commercial H₂O₂ stock should be verified by UV absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹).

Assay Procedure

G cluster_prep Step 1: Preparation cluster_assay Step 2: Assay Execution cluster_read Step 3: Measurement cluster_analysis Step 4: Data Analysis A Prepare H₂O₂ Standards and Unknown Samples C Add 50 µL of Standards/Samples to 96-well plate A->C B Prepare Working Probe Solution D Add 50 µL of Working Probe Solution to each well B->D E Incubate at 37°C (Protected from light) D->E F Measure Fluorescence (λex=405 nm, λem=450 nm) E->F G Plot Standard Curve (Fluorescence vs. [H₂O₂]) F->G H Determine Concentration of Unknown Samples G->H

Figure 2: Experimental Workflow.

  • Plate Setup: Pipette 50 µL of each H₂O₂ standard and unknown sample into separate wells of a black 96-well microplate. Include wells with PBS buffer only to serve as a blank control.

  • Initiate Reaction: Add 50 µL of the working probe solution to each well, bringing the total volume to 100 µL. The final probe concentration will be half of the working solution concentration.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.

    • Expert Tip: The optimal incubation time may vary. A kinetic reading (measuring fluorescence at several time points) is recommended during initial experiments to determine the point at which the reaction plateaus.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. Set the excitation wavelength to ~405 nm and the emission wavelength to ~450 nm.[7] Adjust the gain settings to prevent signal saturation in the highest standard.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence intensity of the blank wells (buffer only) from all other readings.

  • Standard Curve Generation: Plot the background-subtracted fluorescence intensity of the H₂O₂ standards against their corresponding concentrations.

  • Quantification: Determine the H₂O₂ concentration in the unknown samples by interpolating their fluorescence values from the linear portion of the standard curve.

Considerations for Use and Troubleshooting

  • pH Sensitivity: The reaction between boronic acids and H₂O₂ is pH-dependent. The protocol is optimized for physiological pH (7.4). Significant deviations may alter the reaction kinetics and sensor performance.

  • Selectivity: While highly selective for H₂O₂, strong oxidants at high concentrations could potentially cause interference. It is advisable to run appropriate controls if other reactive species are suspected to be present.

  • Cellular Applications: For live-cell imaging, probe concentration and incubation times must be optimized to minimize cytotoxicity. The cell-permeability of this specific probe should be verified.[2] Many boronate-based probes are designed to be cell-permeable for monitoring intracellular H₂O₂.[2]

Conclusion

(2-Hydroxyquinolin-3-yl)boronic acid is a sensitive and selective fluorescent probe for the quantification of hydrogen peroxide. Its "turn-on" signaling mechanism provides a robust and reliable method for applications in biochemistry, cell biology, and drug discovery. The protocols and data presented here offer a solid foundation for researchers to employ this valuable tool in their investigations of ROS-mediated physiological and pathological processes.

References

  • Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. (2021). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Boronate-Based Fluorescent Probes as a Prominent Tool for H2O2 Sensing and Recognition. (2022). Bentham Science Publishers. Available at: [Link]

  • Borinic acids as new fast-responsive triggers for hydrogen peroxide detection. (2021). ChemRxiv. Available at: [Link]

  • Recent development of boronic acid-based fluorescent sensors. (2018). RSC Publishing. Available at: [Link]

  • 2-Hydroxyquinoline. PubChem, National Institutes of Health. Available at: [Link]

  • Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide. (2007). Journal of the American Chemical Society. Available at: [Link]

  • Rational design of a selective and sensitive “turn-on” fluorescent probe for monitoring and imaging hydrogen peroxide in living cells. (2021). Semantic Scholar. Available at: [Link]

  • Boronic acid-based sensors for small-molecule reactive species: A review. (2021). ResearchGate. Available at: [Link]

  • Boronate‐Based Fluorescence Probes for the Detection of Hydrogen Peroxide. (2019). ChemistrySelect, Wiley. Available at: [Link]

  • Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. (2021). PNAS. Available at: [Link]

  • Borinic Acid-Based Fluorogenic Probes as an Alternative to the Amplex Red Assay for Real-Time H2O2 Monitoring in Live Cells. (2025). ACS Chemical Biology. Available at: [Link]

  • Recent development of boronic acid-based fluorescent sensors. (2018). ResearchGate. Available at: [Link]

  • A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. (2023). MDPI. Available at: [Link]

  • A Simple Boronic Acid-based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Solutions and Living Cells. (2021). ResearchGate. Available at: [Link]

  • Spectroscopy and Structure of 2-Hydroxyqulnoline. (1987). The Journal of Physical Chemistry. Available at: [Link]

  • Boronic acid-based sensors for small-molecule reactive species: A review. (2021). Dyes and Pigments. Available at: [Link]

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Application Notes and Protocols for the Derivatization of Bioactive Molecules with (2-Hydroxyquinolin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Fluorogenic Reagent for Sensitive Bioanalysis

The precise and sensitive quantification of bioactive molecules in complex biological matrices is a cornerstone of biomedical research and drug development. Many endogenous compounds and pharmaceuticals, however, lack the intrinsic physicochemical properties required for straightforward analysis by modern analytical techniques like High-Performance Liquid Chromatography (HPLC). Derivatization, the chemical modification of an analyte, is a powerful strategy to overcome these limitations.[1]

This guide introduces (2-Hydroxyquinolin-3-yl)boronic acid , a novel derivatizing agent with significant potential for enhancing the analytical detection of a wide range of bioactive molecules. This reagent uniquely combines the selective reactivity of a boronic acid with the favorable fluorescent properties of the 2-hydroxyquinoline scaffold.

Boronic acids are known to react reversibly and selectively with molecules containing cis-diol functionalities, such as catecholamines (e.g., dopamine, epinephrine), glycoproteins, and nucleosides, to form stable cyclic boronate esters.[2] The 2-hydroxyquinoline moiety, on the other hand, is a well-established fluorophore that can exhibit a "turn-on" fluorescence response upon complexation, a phenomenon linked to the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).[3]

By coupling these two functionalities, (2-Hydroxyquinolin-3-yl)boronic acid serves as a highly effective tool for fluorescently tagging bioactive molecules, thereby improving their chromatographic retention and enabling highly sensitive detection. This application note will provide a comprehensive overview of the synthesis, mechanism of action, and detailed protocols for the use of this promising derivatization agent.

Chemical Properties and Synthesis of (2-Hydroxyquinolin-3-yl)boronic acid

Chemical Structure:

Key Properties:

PropertyValue
Molecular Formula C₉H₈BNO₃
Molecular Weight 189.98 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol

Synthesis Protocol:

While (2-Hydroxyquinolin-3-yl)boronic acid is commercially available from specialized chemical suppliers, a general synthetic route can be envisioned based on established methodologies for the synthesis of the 2-oxo-1,2-dihydroquinoline core and subsequent boronation. The following is a plausible, literature-informed synthetic scheme.

Scheme 1: Plausible Synthesis of (2-Hydroxyquinolin-3-yl)boronic acid

A potential synthetic route could involve the construction of a 3-halo-2-hydroxyquinoline intermediate, followed by a metal-halogen exchange and reaction with a borate ester.[4][5]

Mechanism of Derivatization and Fluorescence Enhancement

The utility of (2-Hydroxyquinolin-3-yl)boronic acid as a derivatizing agent is rooted in its specific chemical reactivity and inherent photophysical properties.

Reaction with cis-Diols:

Boronic acids react with compounds containing 1,2- or 1,3-diol functionalities to form five- or six-membered cyclic boronate esters.[2] This reaction is reversible and its equilibrium is pH-dependent. The formation of the boronate ester is generally favored under neutral to slightly alkaline conditions.

"Turn-On" Fluorescence Mechanism:

The 2-hydroxyquinoline scaffold possesses intrinsic fluorescence. However, in its free form, the fluorescence is often quenched due to an efficient Excited-State Intramolecular Proton Transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen. Upon reaction with a cis-diol-containing analyte, the boronic acid moiety forms a cyclic ester. This structural change can inhibit the ESIPT process, leading to a significant enhancement of the fluorescence intensity, a phenomenon often referred to as a "turn-on" response.[3] This provides a high signal-to-noise ratio, which is advantageous for sensitive detection.

Application Notes & Protocols: Derivatization of Catecholamines for HPLC-Fluorescence Detection

A prime application of (2-Hydroxyquinolin-3-yl)boronic acid is the derivatization of catecholamines, such as dopamine, for enhanced detection by HPLC with fluorescence detection. Catecholamines are notoriously difficult to analyze in their native form due to their high polarity, leading to poor retention on reversed-phase HPLC columns, and their lack of strong native fluorescence.

Principle:

Pre-column derivatization with (2-Hydroxyquinolin-3-yl)boronic acid addresses these challenges by:

  • Increasing Hydrophobicity: The addition of the quinoline moiety increases the hydrophobicity of the catecholamine, leading to improved retention on C18 columns.

  • Introducing a Fluorophore: The derivatization imparts the strong fluorescence of the 2-hydroxyquinoline scaffold to the analyte, enabling highly sensitive detection.

Detailed Protocol: Pre-column Derivatization of Dopamine

Reagents and Materials:

  • (2-Hydroxyquinolin-3-yl)boronic acid

  • Dopamine hydrochloride standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate buffer (pH 8.5)

  • Solid-Phase Extraction (SPE) cartridges (Boronate affinity)

  • Vortex mixer

  • Centrifuge

Step-by-Step Derivatization Procedure:

  • Standard Solution Preparation: Prepare a stock solution of dopamine hydrochloride in methanol. Prepare working standards by serial dilution.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 50 µL of the dopamine standard or sample with 100 µL of a 1 mg/mL solution of (2-Hydroxyquinolin-3-yl)boronic acid in methanol.

    • Add 50 µL of ammonium acetate buffer (pH 8.5).

    • Vortex the mixture for 1 minute.

    • Incubate the reaction mixture at 60°C for 15 minutes in a water bath or heating block.

    • After incubation, cool the mixture to room temperature.

  • Sample Injection: Inject an appropriate volume (e.g., 20 µL) of the derivatized solution into the HPLC system.

Detailed Protocol: Sample Preparation from Biological Matrices (Urine)

For the analysis of dopamine in complex matrices like urine, a sample clean-up and concentration step is crucial. Boronate affinity solid-phase extraction (SPE) is an ideal method for selectively isolating catecholamines.[6][7]

Step-by-Step SPE Procedure:

  • Cartridge Conditioning: Condition a boronate affinity SPE cartridge by washing with 1 mL of methanol followed by 1 mL of ammonium acetate buffer (pH 8.5).

  • Sample Loading: Adjust the pH of the urine sample to ~8.5 with ammonium hydroxide. Load 1 mL of the pH-adjusted urine onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of ammonium acetate buffer (pH 8.5) to remove unretained interferences.

  • Elution: Elute the retained catecholamines with 1 mL of an acidic solution (e.g., 0.1 M formic acid in methanol). The acidic conditions will hydrolyze the boronate ester bond, releasing the analytes.

  • Derivatization of Eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the derivatization reaction mixture as described in the previous protocol.

Detailed Protocol: HPLC-Fluorescence Analysis

Instrumentation:

  • HPLC system with a fluorescence detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL

Fluorescence Detector Settings:

ParameterWavelength (nm)
Excitation ~350 nm (To be optimized)
Emission ~450 nm (To be optimized)

Note: The optimal excitation and emission wavelengths for the dopamine-(2-Hydroxyquinolin-3-yl)boronate ester should be determined experimentally.

Data Presentation and Interpretation

Analytical Performance (Representative Data):

The following table presents expected analytical performance characteristics for the analysis of dopamine using this derivatization method. These values are illustrative and should be validated experimentally.

ParameterExpected Value
Retention Time 8-12 min
Limit of Detection (LOD) 1-5 ng/mL
Limit of Quantification (LOQ) 5-15 ng/mL
Linearity Range 10-1000 ng/mL
Correlation Coefficient (r²) > 0.995

Photophysical Properties of Derivatized Dopamine:

PropertyExpected Value
Absorption Maximum (λabs) ~350 nm
Emission Maximum (λem) ~450 nm
Quantum Yield (ΦF) > 0.5

Broader Applications

The utility of (2-Hydroxyquinolin-3-yl)boronic acid extends beyond catecholamines. This reagent can be employed for the derivatization of other bioactive molecules containing cis-diol functionalities, including:

  • Glycoproteins and Glycans: For glycomic and proteomic studies.

  • Nucleosides and Nucleotides: For applications in genomics and metabolomics.

  • Saccharides: For the analysis of carbohydrates in food and biological samples.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Derivatization Suboptimal pH, temperature, or reaction time. Reagent degradation.Optimize reaction conditions. Use fresh derivatization reagent.
Poor Chromatographic Resolution Inappropriate mobile phase or gradient. Column degradation.Optimize HPLC gradient. Use a new column.
Fluorescence Quenching Presence of quenching agents in the sample matrix.Improve sample clean-up with SPE.
Baseline Noise Contaminated mobile phase or detector flow cell.Use fresh mobile phase. Clean the detector flow cell.

Conclusion

(2-Hydroxyquinolin-3-yl)boronic acid is a versatile and powerful derivatization agent for the sensitive and selective analysis of bioactive molecules containing cis-diol moieties. Its ability to form stable, fluorescent boronate esters makes it particularly well-suited for HPLC-based applications. The protocols outlined in this guide provide a solid foundation for researchers to implement this reagent in their analytical workflows, paving the way for new insights in drug development, clinical diagnostics, and biomedical research.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Sample (e.g., Urine) Sample (e.g., Urine) pH Adjustment pH Adjustment Sample (e.g., Urine)->pH Adjustment SPE (Boronate Affinity) SPE (Boronate Affinity) pH Adjustment->SPE (Boronate Affinity) Elution Elution SPE (Boronate Affinity)->Elution Derivatization Derivatization Elution->Derivatization Derivatized Sample Derivatized Sample Derivatization->Derivatized Sample HPLC Separation HPLC Separation Derivatized Sample->HPLC Separation Fluorescence Detection Fluorescence Detection HPLC Separation->Fluorescence Detection Data Analysis Data Analysis Fluorescence Detection->Data Analysis

Caption: Overall workflow for the derivatization and analysis of bioactive molecules.

Derivatization Reaction Mechanism

G reagent (2-Hydroxyquinolin-3-yl)boronic acid product Fluorescent Boronate Ester reagent->product + analyte Bioactive Molecule (with cis-diol) analyte->product

Caption: Reaction of (2-Hydroxyquinolin-3-yl)boronic acid with a cis-diol.

"Turn-On" Fluorescence Mechanism

G cluster_before Before Derivatization cluster_after After Derivatization Free Reagent (2-Hydroxyquinolin-3-yl)boronic acid ESIPT Excited-State Intramolecular Proton Transfer Free Reagent->ESIPT Fluorescence Quenching Fluorescence Quenching ESIPT->Fluorescence Quenching Boronate Ester Formation of Boronate Ester ESIPT Inhibition Inhibition of ESIPT Boronate Ester->ESIPT Inhibition Fluorescence Enhancement Fluorescence Enhancement ESIPT Inhibition->Fluorescence Enhancement

Caption: Principle of fluorescence enhancement upon derivatization.

References

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. NIH. [Link]

  • A rapid method for the determination of dopamine in porcine muscle by pre-column derivatization and HPLC with fluorescence detection. PMC. [Link]

  • US20140330008A1 - Process for the preparation of boronic acid intermediates.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Boronic Acid Mediated Coupling of Catechols and N -Hydroxylamines: A Bioorthogonal Reaction to Label Peptides. ResearchGate. [Link]

  • A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. ResearchGate. [Link]

  • A Simple, Rapid, Fluorometric Assay for Dopamine by In Situ Reaction of Boronic Acids and cis-Diol. PMC. [Link]

  • Phthalylglycyl Chloride as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine. MDPI. [Link]

  • Evaluation of boronate affinity solid-phase extraction coupled in-line to capillary isoelectric focusing for the analysis of catecholamines in urine. PubMed. [Link]

  • SPE-HPLC determination of catecholamines using an affinity principle. PubMed. [Link]

  • Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. PMC. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Unlocking the Potential of Derivatization Technology in HPLC Analysis. Welch Materials. [Link]

  • Recent development of boronic acid-based fluorescent sensors. PMC. [Link]

  • Boronic acid ester with dopamine as a tool for bioconjugation and for visualization of cell apoptosis. Chemical Communications. [Link]

  • Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. PMC. [Link]

  • Developing Photoaffinity Probes for Dopamine Receptor D2 to Determine Targets of Parkinson's Disease Drugs. PMC. [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • Cr (III), Fe (III), Co (II) and Cu(II)Metal ions complexes with azo compound derived from 2-hydroxy quinolin synthesis, characterization, thermal study and antioxidant activity. Research Square. [Link]

  • A Diboronic Acid-Based Fluorescent Sensor Array for Rapid Identification of Lonicerae Japonicae Flos and Lonicerae Flos. MDPI. [Link]

  • HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum. MDPI. [Link]

  • Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv. [Link]

  • (2-hydroxyquinolin-3-yl)boronic acid (C9H8BNO3). PubChem. [Link]

  • US20020161230A1 - Process for preparing boronic and borinic acids.
  • CN111072698A - Preparation method of hydroxyphenylboronic acid.
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Application Note & Protocol: Boronate Ester Formation with (2-Hydroxyquinolin-3-yl)boronic acid and Diols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the formation of boronate esters using (2-Hydroxyquinolin-3-yl)boronic acid and various diols. We delve into the underlying chemical principles, provide detailed, field-tested protocols for synthesis in both organic and aqueous media, outline robust characterization methodologies, and explore the significant applications of these adducts in diagnostics and therapeutics.

Foundational Principles: The Boronic Acid-Diol Interaction

Boronic acids, organoboranes with the general structure R-B(OH)₂, are a unique class of Lewis acids.[1] The boron atom is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the plane.[2][3] This electron deficiency makes the boron atom electrophilic and allows it to readily and reversibly form covalent complexes with Lewis bases, most notably the vicinal diols found in saccharides, glycoproteins, and other biologically crucial molecules.[1][4]

The esterification reaction is a dehydration condensation that forms a stable five- or six-membered cyclic boronate ester.[2][3] The (2-Hydroxyquinolin-3-yl)boronic acid scaffold is of particular interest due to the intrinsic fluorescence of the quinoline moiety, which can be modulated upon diol binding, creating a powerful tool for developing fluorescent sensors.[4][5]

The Critical Role of pH

The equilibrium between the boronic acid and the boronate ester is exquisitely sensitive to pH, a factor that is central to its mechanism and application.

  • Trigonal vs. Tetrahedral Boron: In solution, the trigonal boronic acid (R-B(OH)₂) exists in equilibrium with its hydrated, tetrahedral boronate anion ([R-B(OH)₃]⁻). The pKa for this transition is typically around 9 for simple arylboronic acids.[1]

  • Enhanced Reactivity: Kinetic studies have confirmed that the tetrahedral boronate anion is significantly more reactive—by orders of magnitude—towards diols than the neutral trigonal form.[3] This is a cornerstone of the reaction mechanism.

  • Optimal Binding pH: Consequently, the formation of the boronate ester is most efficient at a pH value that balances the concentration of the highly reactive boronate anion and the protonated diol. The maximum yield of the ester product is often observed at a pH that is approximately the average of the pKa of the boronic acid and the pKa of the diol.[6] In aqueous environments, the final product is predominantly the tetrahedral boronate ester anion, not the neutral trigonal ester.[6][7]

The interplay between these species is fundamental to designing experiments, whether for organic synthesis or for creating pH- or glucose-responsive systems.

G BA R-B(OH)₂ (Trigonal Boronic Acid) Low Reactivity Anion [R-B(OH)₃]⁻ (Tetrahedral Boronate Anion) High Reactivity BA->Anion Ester Tetrahedral Boronate Ester BA->Ester + Diol (Slow) Anion->Ester + Diol - 2H₂O Diol Diol (R'-OH, R''-OH)

Figure 1. pH-dependent equilibrium of boronic acid and the favored reaction pathway for ester formation via the highly reactive tetrahedral boronate anion.

Experimental Guide: Synthesis and Analysis

This section provides two distinct, validated protocols: one for the synthesis and isolation of boronate esters in organic media and another for the characterization of diol binding in aqueous buffer, which is more relevant for sensor development.

Protocol I: Synthesis of Boronate Esters in Organic Solvents

This protocol is designed for the synthesis of a stable boronate ester, such as the pinacol ester, for use as a protected intermediate or a final product. The key principle is the removal of water to drive the reaction equilibrium towards the product.

Workflow Overview

G A 1. Reaction Setup B 2. Reagent Addition A->B C 3. Reaction & Monitoring B->C D 4. Workup C->D E 5. Purification D->E F 6. Characterization E->F

Figure 2. General workflow for the synthesis and isolation of boronate esters in an organic medium.

Materials:

  • (2-Hydroxyquinolin-3-yl)boronic acid

  • Diol (e.g., Pinacol, 1,2-Propanediol)

  • Anhydrous Magnesium Sulfate (MgSO₄)[8]

  • Anhydrous Solvent (e.g., Diethyl Ether, THF, Toluene)[8]

  • Round-bottom flask, magnetic stirrer, condenser (if heating)

  • Inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (2-Hydroxyquinolin-3-yl)boronic acid (1.0 equiv).

  • Reagent Addition: Add the diol (1.0 - 1.2 equiv) and anhydrous magnesium sulfate (1.5 - 2.0 equiv) to the flask.[8]

  • Solvent & Atmosphere: Add the anhydrous solvent (e.g., diethyl ether) to create a stirrable suspension. Purge the flask with an inert gas like argon.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction is typically complete within 1 to 24 hours.[8][9]

    • Expert Insight: While many boronate esterifications proceed at room temperature, gentle heating may be required for less reactive diols. If using a higher boiling solvent like toluene, a Dean-Stark trap can be used to azeotropically remove the water byproduct, which is a very effective method to drive the reaction to completion.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots for ¹H NMR analysis.

  • Workup: Upon completion, filter the suspension to remove the magnesium sulfate and any other solids. Wash the solids with a small amount of fresh solvent.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude boronate ester.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Protocol II: Characterizing Diol Binding in Aqueous Media via Fluorescence Spectroscopy

This protocol describes a titration experiment to determine the binding affinity of (2-Hydroxyquinolin-3-yl)boronic acid for a diol (e.g., glucose, fructose) in an aqueous buffer, a common procedure for developing saccharide sensors.[4]

Materials:

  • (2-Hydroxyquinolin-3-yl)boronic acid (stock solution in DMSO or buffer)

  • Diol of interest (e.g., D-Glucose, stock solution in buffer)

  • Aqueous Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Fluorometer and quartz cuvettes

Step-by-Step Methodology:

  • Instrument Setup: Set the fluorometer to the excitation wavelength of the (2-Hydroxyquinolin-3-yl) moiety (determined by an initial scan) and set the emission scan range (e.g., 350-550 nm).

  • Prepare Blank: Fill a cuvette with the aqueous buffer and record a blank spectrum to subtract background fluorescence.

  • Initial Measurement: Add a fixed concentration of the (2-Hydroxyquinolin-3-yl)boronic acid stock solution to the cuvette to achieve a final concentration in the low micromolar range (e.g., 1-10 µM). Record the initial fluorescence spectrum. This is the F₀ measurement.

  • Titration: Add small, precise aliquots of the diol stock solution to the cuvette. After each addition, gently mix and allow the solution to equilibrate (typically 1-2 minutes).

  • Record Spectra: Record the fluorescence spectrum after each diol addition. A change in fluorescence intensity (either quenching or enhancement) indicates binding.

  • Data Analysis: Plot the change in fluorescence intensity (ΔF = F - F₀) or the ratio (F/F₀) as a function of the diol concentration.

  • Determine Binding Constant: The resulting binding isotherm can be fitted to a suitable binding model (e.g., 1:1 binding) to calculate the association constant (Ka), which quantifies the binding affinity.

    • Self-Validation: The experiment should be repeated at different concentrations of the boronic acid to ensure the calculated Ka is consistent. If the intrinsic fluorescence change is weak, a competitive displacement assay using a dye like Alizarin Red S (ARS) can be employed.[4][5] In this method, the fluorescent boronic acid-ARS complex is formed first, and the displacement of ARS by the diol leads to a decrease in fluorescence.[4][5]

Characterization and Data Interpretation

Proper characterization is essential to confirm the structure and purity of the synthesized boronate ester.

Technique Purpose Expected Observation for Boronate Ester Formation
¹H NMR Structural confirmation and purity.Disappearance of boronic acid B(OH)₂ and diol -OH proton signals. Characteristic shifts in the protons on the quinoline and diol backbones adjacent to the boron-oxygen bonds.
¹³C NMR Confirms carbon framework.Shifts in the signals of carbons bonded to the oxygen atoms involved in the ester linkage.[10]
¹¹B NMR Direct observation of the boron center. (Key Technique) A chemical shift change from the broader signal of the trigonal boronic acid (~20-30 ppm) to a sharper signal for the tetrahedral boronate ester (~5-15 ppm).[11]
Mass Spec (MS) Molecular weight verification.Observation of the molecular ion peak corresponding to the calculated mass of the boronate ester adduct.[10]
FT-IR Functional group analysis.Disappearance of the broad O-H stretch of the boronic acid. Appearance of characteristic B-O stretching bands (~1300-1400 cm⁻¹).[10]
Fluorescence Study of electronic properties and binding.Shift in emission wavelength or change in quantum yield upon ester formation, confirming interaction and allowing for quantification of binding affinity.[4]

Applications in Drug Development and Research

The unique ability of (2-Hydroxyquinolin-3-yl)boronic acid to bind diols underpins its use in several advanced applications.

  • Fluorescent Glucose Sensors: The most direct application is in the development of continuous glucose monitoring systems. The quinoline fluorophore reports on the concentration of glucose in a sample through changes in its fluorescence upon forming the boronate ester.[4][5]

  • "Smart" Drug Delivery: Boronate esters can serve as dynamic covalent cross-links in hydrogels.[12] A hydrogel loaded with insulin can be designed to swell and release its payload in the presence of high glucose concentrations, as the glucose competes for binding with the boronic acid cross-linker, thus creating a self-regulating "artificial pancreas".[5]

  • Prodrug Strategies: A diol-containing drug can be temporarily inactivated (masked) by forming a boronate ester. This ester can be designed to cleave and release the active drug in specific physiological environments, such as the low pH of a tumor or in the presence of reactive oxygen species (ROS).[13]

  • Affinity Chromatography: By immobilizing (2-Hydroxyquinolin-3-yl)boronic acid onto a solid support, a highly selective resin can be created for the purification of glycoproteins, antibodies, and other diol-containing biomolecules from complex mixtures.[14]

References

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  • Kresnowati, M. T. A. P., et al. (2021). Functional Phenylboronate Polymers for the Recovery of Diols, Sugar Alcohols, and Saccharides from Aqueous Solution. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
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  • Boronic esters. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]

  • Ishihara, K., et al. (2014). Universal Reaction Mechanism of Boronic Acids With Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. PubMed. Retrieved January 28, 2026, from [Link]

  • Rowan, M. G., & Johnson, J. A. (2018).
  • Rowan, M. G., & Johnson, J. A. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Retrieved January 28, 2026, from [Link]

  • James, T. D., & Shinkai, S. (2012). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids.
  • Cash, J. J., et al. (2019). Internal and External Catalysis in Boronic Ester Networks. Journal of the American Chemical Society, 141(29), 11624-11632.
  • Das, S., et al. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI. Retrieved January 28, 2026, from [Link]

  • Burns, L. A., et al. (2022). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. ACS Omega, 7(47), 43049-43057.
  • Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4986.
  • Duval, F. (2015). New applications of the interaction between diols and boronic acids. Research@WUR. Retrieved January 28, 2026, from [Link]

  • Synthesis, spectroscopic characterization, DFT, molecular docking and in vitro antibacterial potential of novel quinoline derivatives. (2021). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Silva, F., et al. (2021).
  • Gऱuchalarskia, K., et al. (2012). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 10(48), 9631-9639.
  • Boronic acid derivatives with superior diol‐binding properties... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769-4779.
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Sources

Application Note: (2-Hydroxyquinolin-3-yl)boronic acid as a Versatile Fragment for Covalent and Non-Covalent Targeting in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds, particularly for challenging biological targets.[1] This approach utilizes small, low-complexity molecules ("fragments") to probe protein binding sites, offering a more efficient exploration of chemical space compared to traditional high-throughput screening.[1][2] Boronic acids represent a privileged class of fragments due to their unique ability to engage in reversible covalent interactions and function as potent Lewis acids.[3][4] This application note details the utility of (2-Hydroxyquinolin-3-yl)boronic acid, a novel fragment that combines the well-established quinoline pharmacophore with the reactive boronic acid moiety. We provide the scientific rationale for its application, detailed protocols for screening and validation, and a framework for interpreting results to accelerate drug discovery campaigns.

Introduction: The Rationale for a Bifunctional Fragment

The core principle of FBDD is to identify low-molecular-weight fragments (typically < 300 Da) that bind to a target protein with low, but efficient, affinity.[2][5] These initial hits serve as starting points for optimization into potent leads. The success of this strategy hinges on the quality and diversity of the fragment library.

(2-Hydroxyquinolin-3-yl)boronic acid is an exemplary fragment for three key reasons:

  • Privileged Scaffold: The quinoline ring is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antiviral, anticancer, and antibacterial properties.[6][7][8] Its rigid, planar structure provides a well-defined shape for probing binding pockets, while the heterocyclic nitrogen offers a key hydrogen bond accepting point.

  • Reversible Covalent Targeting: The boronic acid group is a versatile "warhead." Its boron atom is electron-deficient and can readily form a reversible covalent bond with nucleophilic residues in a protein's active site, most notably the hydroxyl group of serine or threonine.[4][] This covalent interaction can significantly enhance binding affinity, a crucial advantage when working with low-affinity fragments.[] The reversibility is key to mitigating the risk of off-target toxicity associated with irreversible covalent inhibitors.

  • Multi-Point Interaction: The 2-hydroxy substituent on the quinoline ring provides an additional hydrogen bond donor/acceptor site, enabling a three-point interaction signature (quinoline scaffold, hydroxyl group, boronic acid) that can increase binding specificity and provide a rich source of structure-activity relationship (SAR) data for subsequent optimization.

This combination of a recognized pharmacophore and a reactive, yet reversible, covalent warhead makes (2-Hydroxyquinolin-3-yl)boronic acid a high-value tool for tackling a diverse range of protein targets, especially enzymes like proteases and hydrolases.[][10]

Fragment Properties Profile

To qualify for an FBDD library, a compound should ideally adhere to the "Rule of Three" (Ro3). (2-Hydroxyquinolin-3-yl)boronic acid meets these criteria, making it an ideal starting point.

PropertyValueRo3 Guideline
Molecular Weight (MW)189.0 g/mol < 300 Da
clogP~1.5≤ 3
Hydrogen Bond Donors3 (2 from B(OH)₂, 1 from quinoline-OH)≤ 3
Hydrogen Bond Acceptors3 (N in quinoline, O in OH, O in B(OH)₂)≤ 3
Rotatable Bonds1 (C-B bond)≤ 3

FBDD Workflow Using (2-Hydroxyquinolin-3-yl)boronic acid

A successful FBDD campaign is a multi-step, iterative process. The workflow below outlines the key stages, from initial screening to structural characterization, emphasizing the validation steps necessary for robust hit identification.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Lead Generation LibPrep Fragment Library Prep (Incl. Boronic Acid) PrimScreen Primary Biophysical Screen (e.g., nanoDSF) LibPrep->PrimScreen High [Fragment] HitTriage Hit Triage & Analysis (Identify ΔTm shifts) PrimScreen->HitTriage Raw Data OrthoScreen Orthogonal Screen (e.g., SPR or ITC) HitTriage->OrthoScreen Prioritized Hits DoseResp Dose-Response Curve (Determine KD) OrthoScreen->DoseResp Confirmed Binders XRay X-ray Crystallography (Soaking or Co-crystallization) DoseResp->XRay Validated Hits StructAnalysis Binding Mode Analysis (Covalent vs. Non-covalent) HitToLead Hit-to-Lead Optimization (Structure-Guided Chemistry) StructAnalysis->HitToLead Structural Insights

Caption: FBDD workflow from fragment screening to lead optimization.

Experimental Protocols

Protocol 1: Primary Screening via Nano-Differential Scanning Fluorimetry (nanoDSF)

Principle: nanoDSF, a type of thermal shift assay, measures the thermal stability of a target protein by monitoring changes in its intrinsic tryptophan fluorescence as it unfolds with increasing temperature.[11] A ligand that binds to the protein will typically stabilize its folded state, resulting in an increase in the melting temperature (Tm). This method is rapid, low in protein consumption, and highly sensitive to the weak binding interactions characteristic of fragments.[12]

Materials:

  • Target protein (≥95% purity), stock solution at 1-2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • (2-Hydroxyquinolin-3-yl)boronic acid, 100 mM stock in 100% DMSO.

  • Assay buffer (identical to protein buffer).

  • nanoDSF capillaries (e.g., Prometheus NT.48 series).

  • nanoDSF instrument (e.g., Prometheus NT.48).

Procedure:

  • Preparation of Fragment Plate: In a 384-well plate, dispense 1 µL of the 100 mM fragment stock. Add 99 µL of assay buffer to create a 1 mM fragment solution in 1% DMSO.

  • Assay Preparation: For each reaction, prepare a final volume of 20 µL. Combine protein solution and assay buffer to achieve a final protein concentration of 0.1-0.5 mg/mL.

  • Incubation: Add 2 µL of the 1 mM fragment solution to 18 µL of the diluted protein solution. The final concentration will be 100 µM fragment in 0.1% DMSO. As a negative control, add 2 µL of a 10% DMSO solution in assay buffer to 18 µL of protein solution.

  • Capillary Loading: Gently mix and load 10 µL of each sample into a nanoDSF capillary. Avoid introducing bubbles.

  • Instrument Setup: Load the capillaries into the instrument. Set the temperature ramp from 20 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Data Acquisition: Initiate the run and monitor the fluorescence ratio (typically 350 nm / 330 nm) as a function of temperature.

Data Analysis & Interpretation:

  • The instrument software will automatically calculate the Tm for each sample by identifying the inflection point of the unfolding curve.

  • A "hit" is defined as a fragment that induces a significant, concentration-dependent thermal shift (ΔTm) compared to the DMSO control. A typical hit threshold is a ΔTm ≥ 2 standard deviations above the mean shift of the control population, or a fixed value (e.g., ΔTm > 1.0 °C).

  • Causality: A positive ΔTm indicates that the fragment binds to and stabilizes the folded conformation of the protein. The magnitude of the shift can correlate with binding affinity, but this is not always linear. Boronic acids, by forming a covalent adduct, can induce a particularly strong stabilizing effect and thus a large ΔTm.

Protocol 2: Hit Validation and Affinity Determination via Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free biophysical technique that measures real-time binding events at a sensor surface.[13][14] The target protein is immobilized on a sensor chip, and a solution containing the fragment is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a change in response units (RU). SPR can confirm direct binding and accurately determine kinetic parameters (k_on, k_off) and the dissociation constant (K_D).[14]

Materials:

  • SPR instrument (e.g., Biacore, Cytiva).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).

  • Running buffer (e.g., PBS-P+ pH 7.4, 0.05% Tween-20, 1% DMSO).

  • Target protein and fragment stocks as described above.

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (diluted to 20-50 µg/mL in immobilization buffer) over the surface until the desired immobilization level (e.g., 5000-10000 RU) is reached.

    • Deactivate any remaining active esters by injecting ethanolamine for 7 minutes. A reference channel should be prepared similarly but without protein injection.

  • Binding Analysis:

    • Prepare a serial dilution of (2-Hydroxyquinolin-3-yl)boronic acid in running buffer (e.g., from 200 µM down to 1.56 µM). Ensure the final DMSO concentration is constant across all samples.

    • Inject the fragment solutions over the protein and reference surfaces for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Include several buffer-only (blank) injections for double referencing.

  • Data Processing:

    • Subtract the reference channel signal from the active channel signal.

    • Subtract the average signal from the blank injections.

    • The resulting sensorgrams represent the specific binding of the fragment to the protein.

Data Analysis & Interpretation:

  • Plot the equilibrium response (RU_max) against the fragment concentration.

  • Fit the data to a steady-state affinity model to calculate the dissociation constant (K_D).

  • Causality: This orthogonal assay validates the hit from the primary screen by demonstrating direct binding to the target. A K_D in the micromolar to low millimolar range is typical for a fragment hit.[2] The shape of the sensorgram can provide initial insights into the binding kinetics; a slow k_off may be indicative of covalent bond formation.

Protocol 3: Structural Elucidation via X-ray Crystallography

Principle: X-ray crystallography provides high-resolution, three-dimensional information about how a fragment binds to its target.[15][16] This is the most definitive step in FBDD, as it reveals the precise binding location, orientation, and interactions (covalent and non-covalent) of the fragment, which is essential for structure-guided lead optimization.[17][18]

Materials:

  • Crystallization-grade target protein (>98% purity, >10 mg/mL).

  • Crystallization screens and plates.

  • (2-Hydroxyquinolin-3-yl)boronic acid solid or high-concentration stock.

  • Cryoprotectant solutions.

  • Synchrotron X-ray source.

Procedure (Crystal Soaking):

  • Protein Crystallization: Grow crystals of the apo-protein using standard techniques like vapor diffusion (hanging or sitting drop).

  • Soaking Solution Preparation: Prepare a solution of the fragment in a cryoprotectant-compatible buffer. The final fragment concentration should be high (e.g., 1-10 mM) to ensure saturation of the binding site.

  • Soaking: Transfer a protein crystal from its growth drop into the soaking solution. The soaking time can vary from minutes to hours.

  • Cryo-cooling: Briefly move the soaked crystal to a cryoprotectant solution (if not already in one) and flash-cool it in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Determination: Process the data and solve the structure by molecular replacement using the apo-protein structure. Refine the model against the data, paying close attention to the electron density in the active site to model the bound fragment.

Data Analysis & Interpretation:

  • Examine the refined electron density map (2Fo-Fc and Fo-Fc maps) to confirm the presence and orientation of the fragment.

  • Causality: The resulting structure will unambiguously show the binding site. For (2-Hydroxyquinolin-3-yl)boronic acid, look for continuous electron density between the boron atom and the side-chain oxygen of a serine or threonine residue. This confirms the formation of a covalent bond. Also, analyze the non-covalent interactions, such as hydrogen bonds involving the 2-hydroxy group and the quinoline nitrogen, and any pi-stacking interactions.

Mechanism of Interaction

(2-Hydroxyquinolin-3-yl)boronic acid can engage a target protein through a combination of interactions, providing a robust binding hypothesis for further exploration.

Caption: Potential binding interactions of the fragment in an active site.

Conclusion

(2-Hydroxyquinolin-3-yl)boronic acid is a strategically designed fragment that offers significant advantages for modern drug discovery campaigns. Its unique combination of a privileged quinoline scaffold and a versatile boronic acid warhead enables the exploration of both non-covalent and reversible covalent binding modes. The protocols outlined in this note provide a robust framework for identifying and validating hits using industry-standard biophysical techniques. By leveraging the structural insights gained from this powerful fragment, research teams can accelerate the hit-to-lead process and increase the probability of success in developing novel therapeutics.

References

  • Santos, M. M. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2533. [Link]

  • Kirkman, T., Dos Santos Silva, C., Tosin, M., & Bertacine Dias, M. V. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem, 19(24), e202400342. [Link]

  • Silverman, A. P., & Pargiter, D. H. (2025). Covalent Binding of Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. bioRxiv. [Link]

  • Thomas, C., & Ciulli, A. (2018). Using Fragment-Based Approaches to Discover New Antibiotics. Methods in Molecular Biology, 1736, 257-280. [Link]

  • Tondi, D., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 567-572. [Link]

  • Mihigo, E., & Sintim, H. O. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Pharmaceuticals, 16(2), 239. [Link]

  • Kumar, A., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 208, 112822. [Link]

  • Dayal, N., et al. (2024). Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Molecules, 29(24), 5483. [Link]

  • Bull, J. A., et al. (2012). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research, 45(12), 2036-2047. [Link]

  • Tondi, D., et al. (2019). X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ResearchGate. [Link]

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  • Tondi, D., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PubMed. [Link]

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Application Notes and Protocols: Aqueous Phase Cross-Coupling Reactions of (2-Hydroxyquinolin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Greener Synthesis in Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The synthesis of 3-aryl-2-hydroxyquinolines, in particular, is of significant interest as these motifs are key components in the development of novel drug candidates. Traditionally, the synthesis of such biaryl compounds has relied on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are often conducted in organic solvents.[2][3]

In recent years, the principles of "green chemistry" have driven a paradigm shift in synthetic organic chemistry, emphasizing the use of environmentally benign solvents, minimizing waste, and improving reaction efficiency.[4] Aqueous-phase catalysis has emerged as a powerful strategy to meet these goals. Water is an abundant, non-toxic, and non-flammable solvent, and its use can simplify product isolation and catalyst recycling.[4][5] The Suzuki-Miyaura reaction is particularly amenable to aqueous conditions, as organoboronic acids are often water-soluble and stable in aqueous media.[6]

This application note provides a detailed guide to the aqueous phase Suzuki-Miyaura cross-coupling reactions of (2-hydroxyquinolin-3-yl)boronic acid, a key intermediate for the synthesis of 3-aryl-2-hydroxyquinolines. We present a comprehensive overview of the synthesis of the boronic acid precursor, followed by a detailed, step-by-step protocol for its use in aqueous cross-coupling reactions. The causality behind experimental choices is explained, and best practices for reaction optimization and troubleshooting are discussed.

Synthesis of (2-Hydroxyquinolin-3-yl)boronic Acid: A Proposed Pathway

While (2-Hydroxyquinolin-3-yl)boronic acid is commercially available, an in-house synthesis may be desirable for cost-effectiveness or for the preparation of derivatives. A robust synthetic route can be proposed based on established methods for the synthesis of similar heterocyclic boronic acids. The synthesis logically starts from the corresponding halo-quinoline, in this case, 3-bromo-2-hydroxyquinoline.

Part 1: Synthesis of 3-Bromo-2-hydroxyquinoline

The synthesis of 3-bromo-2-hydroxyquinoline can be adapted from known procedures for the bromination of quinoline derivatives. A common strategy involves the direct bromination of 2-hydroxyquinoline (also known as carbostyril).

Proposed Protocol for the Synthesis of 3-Bromo-2-hydroxyquinoline:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-hydroxyquinoline (1.0 eq.) in a suitable solvent such as glacial acetic acid.

  • Bromination: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature. The use of NBS is often preferred over molecular bromine for better control and selectivity.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into ice-water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford crude 3-bromo-2-hydroxyquinoline.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Part 2: Synthesis of (2-Hydroxyquinolin-3-yl)boronic Acid

The conversion of 3-bromo-2-hydroxyquinoline to the corresponding boronic acid can be achieved via a lithium-halogen exchange followed by reaction with a borate ester, a common method for the synthesis of aryl boronic acids.[8]

Proposed Protocol for the Synthesis of (2-Hydroxyquinolin-3-yl)boronic Acid:

  • Anhydrous Conditions: This reaction must be carried out under strictly anhydrous and inert conditions (e.g., under an argon or nitrogen atmosphere) to prevent quenching of the organolithium intermediate.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve 3-bromo-2-hydroxyquinoline (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (2.1 eq.) dropwise, maintaining the temperature below -70 °C. The second equivalent of n-BuLi is to deprotonate the acidic hydroxyl group.

  • Borylation: After stirring at -78 °C for 1 hour, add triisopropyl borate (1.2 eq.) dropwise, again keeping the temperature below -70 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Carefully quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C until the solution is acidic.

  • Workup and Isolation: Extract the aqueous layer with an organic solvent such as ethyl acetate. The product may precipitate from the aqueous layer upon acidification. If so, it can be collected by filtration. If the product remains in the organic layer, wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude (2-hydroxyquinolin-3-yl)boronic acid can be purified by recrystallization or by washing with a suitable non-polar solvent to remove non-polar impurities.

Aqueous Phase Suzuki-Miyaura Cross-Coupling Protocol

The following protocol details a representative procedure for the aqueous Suzuki-Miyaura cross-coupling of (2-hydroxyquinolin-3-yl)boronic acid with an aryl bromide. This protocol is designed as a starting point for optimization and can be adapted for various aryl and heteroaryl halides. The choice of catalyst, ligand, base, and solvent system is based on successful examples of aqueous Suzuki couplings of related heterocyclic compounds.[5][9]

Core Components and Their Rationale
  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride complexes with phosphine ligands such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are excellent choices. Pd(dppf)Cl₂ is often preferred as it is an air-stable Pd(II) pre-catalyst that is readily reduced in situ to the active Pd(0) species.[10]

  • Ligand: For aqueous reactions, water-soluble phosphine ligands or bulky, electron-rich phosphines that promote the key steps of the catalytic cycle are crucial. While some reactions can proceed without an added ligand, the use of a suitable ligand often enhances reaction rates and yields. Buchwald's biaryl phosphine ligands, such as SPhos, have shown great efficacy in challenging cross-coupling reactions.[4] Water-soluble ligands like TPPTS (tris(3-sulfonatophenyl)phosphine) are also excellent candidates for fully aqueous systems.

  • Base: An inorganic base is required to activate the boronic acid for transmetalation. Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and are effective in aqueous media.[6] Cesium carbonate is often more effective for challenging couplings due to its higher solubility and basicity.

  • Solvent System: A mixture of an organic solvent and water is often employed to ensure the solubility of all reactants. Common solvent systems include 1,4-dioxane/water or THF/water.[11] The ratio of organic solvent to water can be optimized to achieve a balance between reactant solubility and reaction rate.

Detailed Step-by-Step Protocol

This protocol describes the coupling of (2-hydroxyquinolin-3-yl)boronic acid with 4-bromoanisole as a representative aryl bromide.

Materials and Reagents:

  • (2-Hydroxyquinolin-3-yl)boronic acid

  • 4-Bromoanisole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel (e.g., a microwave vial or a round-bottom flask) equipped with a magnetic stir bar, add (2-hydroxyquinolin-3-yl)boronic acid (1.2 eq.), 4-bromoanisole (1.0 eq.), cesium carbonate (2.0 eq.), and Pd(dppf)Cl₂ (0.02 - 0.05 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., in a 3:1 or 4:1 ratio). The total solvent volume should be sufficient to ensure good stirring and dissolution of the reactants upon heating.

  • Degassing (Optional but Recommended): While not always strictly necessary for robust catalyst systems, degassing the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes can improve catalyst lifetime and reaction outcomes.

  • Reaction: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. The reaction can be carried out using a conventional oil bath or in a microwave reactor for accelerated reaction times.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-methoxyphenyl)-2-hydroxyquinoline.

Table 1: Representative Reaction Conditions for Aqueous Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Aryl Halide Aryl Bromide or IodideHigher reactivity compared to aryl chlorides.[7]
Boronic Acid 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the aryl halide.
Catalyst Pd(dppf)Cl₂ (2-5 mol%)Robust and air-stable pre-catalyst effective for a wide range of substrates.
Base Cs₂CO₃ or K₂CO₃ (2-3 eq.)Effective in promoting transmetalation in aqueous media.[6]
Solvent 1,4-Dioxane/Water (3:1 to 5:1)Good balance of solubility for both organic and inorganic reagents.
Temperature 80 - 110 °CSufficient thermal energy to drive the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Protects the active Pd(0) catalyst from oxidation.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[12]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Prep Reagent Preparation (Boronic Acid, Aryl Halide, Catalyst, Base) Reaction_Setup Combine Reagents and Solvents Reagent_Prep->Reaction_Setup Solvent_Prep Solvent Preparation (Degassed Dioxane/Water) Solvent_Prep->Reaction_Setup Heating Heat to 80-100°C with Stirring Reaction_Setup->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Extraction Aqueous Workup & Extraction Monitoring->Extraction Reaction Complete Purification Column Chromatography Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for aqueous Suzuki-Miyaura cross-coupling.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient base- Low reaction temperature- Use a fresh batch of catalyst.- Increase the amount of base (e.g., to 3.0 eq.).- Increase the reaction temperature in increments of 10 °C.
Protodeboronation - Presence of excess water or acid- High reaction temperature- Use a higher ratio of organic solvent to water.- Ensure the base is added before heating.- Consider using a milder base or lower temperature.
Homocoupling of Boronic Acid - Presence of oxygen- Catalyst decomposition- Thoroughly degas the reaction mixture.- Use a more stable pre-catalyst or add a supporting ligand.
Poor Product Solubility - Inappropriate workup solvent- Try a different extraction solvent (e.g., dichloromethane or THF).

Conclusion

The aqueous phase Suzuki-Miyaura cross-coupling of (2-hydroxyquinolin-3-yl)boronic acid offers a green and efficient route to the synthesis of medicinally relevant 3-aryl-2-hydroxyquinolines. By carefully selecting the catalyst system, base, and solvent, high yields of the desired products can be achieved under environmentally friendly conditions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement and optimize these important transformations in their own laboratories.

References

  • Chemistry LibreTexts. (2021, August 15). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction. Retrieved from [Link]

  • Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Organotrifluoroborates. In Organic Reactions (pp. 1-526). John Wiley & Sons, Inc.
  • Google Patents. (n.d.). CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.
  • Lebrasseur, N., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Chemical Science, 12(34), 11423-11429.
  • Felpin, F. X., & Fouquet, E. (2010). A useful, reliable and safer protocol for the Suzuki–Miyaura cross-coupling of arylboronic acids and aryl halides in a water–isopropanol mixture. Green Chemistry, 12(12), 2091-2095.
  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Das, B., & Saini, M. (2015). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Gurrala, S. (2015). Synthesis of new arylated Quinolines by Suzuki cross coupling.
  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666.
  • Botta, B., et al. (2005). Water-Soluble Palladacycles as Precursors to Highly Recyclable Catalysts for the Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organometallics, 24(6), 1085-1088.
  • Wang, L., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Sustainable Chemistry & Engineering, 2(4), 642-646.
  • Denmark, S. E., & Regens, C. S. (2008).
  • Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • Driver, T. G. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[2][10]Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(7), 3233-3238.

  • Li, J., et al. (2012). Suzuki coupling of heteroaryl halides with aryl boronic acids.
  • Handa, S., & Smith, J. D. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2135-2140.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • You, L., et al. (2023). Comparison of catalysts 2a-2d in aqueous Suzuki-Miyaura coupling reactions.
  • Organic Chemistry Portal. (2008, January 15). Aryl Azide-Alkyne Cycloaddition, Suzuki-Miyaura/Etherification Reaction, β-Sheet Nucleators, Asymmetric Heck Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Oldenhuis, N. J., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with (2-Hydroxyquinolin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (2-Hydroxyquinolin-3-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of utilizing this versatile yet challenging building block. The inherent functionalities of (2-Hydroxyquinolin-3-yl)boronic acid—a Lewis-basic nitrogen, a potentially coordinating hydroxyl group, and a boronic acid moiety susceptible to degradation—present a unique set of obstacles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve higher yields and cleaner reaction profiles.

Troubleshooting Guide: Addressing Common Experimental Failures

This section is structured in a question-and-answer format to directly address specific issues you may be encountering in the lab.

Question 1: My reaction yield is consistently low, or I'm not seeing any product formation. What are the likely causes and how can I fix it?

Low to no product formation is a common frustration, often stemming from multiple interacting factors. Let's break down the potential culprits and their solutions.

Probable Cause A: Catalyst Inactivation/Poisoning

The quinoline nitrogen and the hydroxyl group of your boronic acid can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity. This is a primary suspect when using standard Suzuki catalysts.

  • Expert Insight: The Lewis basicity of the quinoline nitrogen can lead to strong binding to the palladium, effectively sequestering the catalyst from the catalytic cycle. Similarly, the phenolate, formed under basic conditions, can also chelate to the metal.

  • Solution Strategy:

    • Ligand Selection is Critical: Employ bulky, electron-rich phosphine ligands that can shield the palladium center and promote the desired catalytic steps over catalyst inhibition. Ligands from the Buchwald and Fu groups are excellent starting points.

    • Consider Pre-catalysts: Utilizing palladium pre-catalysts can ensure the formation of the active catalytic species in situ, often bypassing pathways that lead to catalyst deactivation.

Probable Cause B: Protodeboronation of (2-Hydroxyquinolin-3-yl)boronic acid

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, thus consuming your starting material. Heteroaromatic boronic acids, especially those with electron-donating groups like a hydroxyl group, are particularly susceptible to this side reaction, which is often accelerated by the presence of a base and water.[1]

  • Expert Insight: The rate of protodeboronation can sometimes outpace the rate of the desired cross-coupling, leading to significant loss of the boronic acid before it can participate in the reaction. This is a critical consideration when designing your reaction conditions.[1]

  • Solution Strategy:

    • Choice of Base: Opt for a milder base. While strong bases like NaOH or KOH can be effective in some Suzuki reactions, they can also promote protodeboronation. Consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄). Powdered KF is another option that can activate the boronic acid with less risk of promoting protodeboronation.[2]

    • Anhydrous Conditions: While some water is often beneficial in Suzuki reactions, excessive water can accelerate protodeboronation. Try using anhydrous solvents and reagents.

    • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can protect it from premature decomposition.[3][4] The boronic acid is then slowly released in situ under the reaction conditions.

Probable Cause C: Poor Solubility of Reagents

The polar nature of (2-Hydroxyquinolin-3-yl)boronic acid can lead to poor solubility in common aprotic solvents used for Suzuki reactions, resulting in a heterogeneous mixture and slow reaction rates.

  • Solution Strategy:

    • Solvent Screening: Experiment with different solvent systems. A mixture of a polar aprotic solvent (like DMF or dioxane) with a co-solvent such as water or a lower-boiling alcohol might improve solubility.

    • Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can help shuttle the boronate salt into the organic phase where the catalyst resides.

A Troubleshooting Workflow for Low Yields

low_yield_troubleshooting start Low or No Product catalyst Hypothesis: Catalyst Inactivation start->catalyst protodeboronation Hypothesis: Protodeboronation start->protodeboronation solubility Hypothesis: Poor Solubility start->solubility solution_catalyst Action: Switch to Bulky Ligand (e.g., SPhos) or Pre-catalyst catalyst->solution_catalyst solution_base Action: Use Milder Base (K₃PO₄, Cs₂CO₃) protodeboronation->solution_base solution_ester Action: Convert to Boronate Ester (Pinacol, MIDA) protodeboronation->solution_ester solution_solvent Action: Screen Solvent Systems (e.g., Dioxane/H₂O) solubility->solution_solvent end Improved Yield solution_catalyst->end Re-evaluate Yield solution_base->end Re-evaluate Yield solution_ester->end Re-evaluate Yield solution_solvent->end Re-evaluate Yield

Caption: A workflow for troubleshooting low yields.

Question 2: I'm observing significant amounts of a homocoupled by-product of my boronic acid. How can I suppress this side reaction?

The formation of a biaryl from the coupling of two boronic acid molecules is a known side reaction in Suzuki couplings, often catalyzed by palladium in the presence of an oxidant (like air).[5]

  • Expert Insight: Homocoupling is particularly problematic when the rate of oxidative addition of the aryl halide to the Pd(0) catalyst is slow, allowing the catalyst to instead interact with two molecules of the boronic acid.

  • Solution Strategy:

    • Degas Thoroughly: Ensure your reaction mixture is thoroughly degassed to remove oxygen. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.

    • Use a More Reactive Aryl Halide: If possible, switch from an aryl chloride to a more reactive aryl bromide or iodide. This will increase the rate of oxidative addition and outcompete the homocoupling pathway.

    • Optimize Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can disfavor the homocoupling pathway.

Question 3: My purification is complicated by the presence of residual boronic acid and other boron-containing impurities. What are the best practices for their removal?

Boronic acids and their by-products can be challenging to remove completely due to their polarity and potential for complexation.

  • Solution Strategy:

    • Acid/Base Wash: A standard workup procedure involving washes with aqueous acid (e.g., 1M HCl) and base (e.g., 1M NaOH) can help remove some boron impurities.

    • Diethanolamine Treatment: Adding diethanolamine to the crude product mixture can form a stable complex with the boronic acid, which can then be more easily removed by filtration or chromatography.[6]

    • Oxidative Workup: A wash with an oxidizing agent like hydrogen peroxide can convert the boronic acid to the corresponding phenol, which may be easier to separate.

    • Specialized Chromatography: If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Suzuki-Miyaura cross-coupling reaction?

The Suzuki-Miyaura reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate.[7] The catalytic cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L₂ pd_oxidative R¹-Pd(II)L₂-X pd0->pd_oxidative Oxidative Addition pd_transmetalation R¹-Pd(II)L₂-R² pd_oxidative->pd_transmetalation Transmetalation pd_transmetalation->pd0 Reductive Elimination product R¹-R² pd_transmetalation->product r1x R¹-X r1x->pd_oxidative boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronate boronate->pd_transmetalation byproduct X-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Q2: Which palladium catalyst and ligand combination is a good starting point for my reaction?

For challenging substrates like (2-Hydroxyquinolin-3-yl)boronic acid, a robust catalytic system is necessary. A good starting point would be a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos. Alternatively, using a commercially available pre-catalyst like SPhos Pd G3 or XPhos Pd G3 can provide higher activity and reproducibility.

Q3: How do I choose the right base for my reaction?

The base plays a crucial role in activating the boronic acid for transmetalation.[2] For sensitive substrates prone to protodeboronation, the choice of base is a delicate balance.

Base TypeExamplesStrengthComments
Carbonates K₂CO₃, Cs₂CO₃ModerateGood general-purpose bases, often used in a 2-3 fold excess.
Phosphates K₃PO₄StrongOften very effective for challenging couplings, but can increase protodeboronation risk.
Hydroxides NaOH, KOHStrongHighly effective but can promote side reactions with sensitive substrates.
Fluorides KF, CsFMildCan be effective in activating boronic acids without being strongly basic.

Q4: Should I protect the hydroxyl group on the quinoline ring?

Protecting the hydroxyl group (e.g., as a methyl or benzyl ether) is a valid strategy to consider if you suspect it is causing catalyst inhibition or other side reactions. This would simplify the system by removing the acidic proton and the potential for chelation. However, this adds extra steps to your synthesis (protection and deprotection). It is often worthwhile to first screen a range of reaction conditions with the unprotected boronic acid before resorting to a protection strategy.

Experimental Protocol: A Starting Point for Optimization

This protocol is a generalized starting point. The optimal conditions may vary depending on the specific aryl halide used.

Materials:

  • (2-Hydroxyquinolin-3-yl)boronic acid (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide, (2-Hydroxyquinolin-3-yl)boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Heating: Heat the reaction mixture to the desired temperature (a good starting point is 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by a brine solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Abdel-Qader, A. A. A. (2011). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Mini-Reviews in Organic Chemistry, 8(4), 368-379.
  • ResearchGate. (2015). Protecting Groups for Thiols Suitable for Suzuki Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(5), 1044-1055.
  • Perera, D., Tucker, J. W., Brahmbhatt, S., Helal, C. J., Chong, A., Farrell, W., ... & Sach, N. W. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429-434.
  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Video]. YouTube. [Link]

  • Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7121-7123.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Video]. YouTube. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. [Video]. YouTube. [Link]

  • Kempe, K., & Schöning, K. U. (2014). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry, 79(10), 4475-4484.
  • ResearchGate. (2021). Palladium catalyst immobilized on functionalized hyper–cross-linked polymers with 8-hydroxyquinoline as monomer for Suzuki–Miyaura coupling reactions. Retrieved from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 76(1), 7-16.
  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

Sources

Overcoming low solubility of (2-Hydroxyquinolin-3-yl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QB-SOL-001 Subject: Troubleshooting insolubility of (2-Hydroxyquinolin-3-yl)boronic acid in organic synthesis. Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division.

Diagnostic & Triage: Why is this molecule a "Brick"?

You are likely experiencing a situation where your starting material remains a stubborn suspension in DCM, THF, or Toluene, even with heating. To solve this, we must understand the "Double-Lock" Mechanism that creates this high lattice energy.

The Root Cause: Structural Duality

(2-Hydroxyquinolin-3-yl)boronic acid is not merely a quinoline; it is a 2-quinolinone . In solution and solid states, the "hydroxy" group tautomerizes to the amide form (2-quinolinone). This creates two simultaneous aggregation forces:

  • The Quinolinone Lock: The amide-like tautomer forms extremely stable, brick-wall-like hydrogen bond dimers (similar to DNA base pairing).

  • The Boroxine Lock: The boronic acid moiety spontaneously dehydrates to form cyclic trimers (boroxines), which are significantly less soluble than the monomeric acid.

Visualization: The Aggregation Pathway

The following diagram illustrates the equilibrium shifting toward the insoluble aggregates.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Aggregation Traps (Insoluble) Hydroxy 2-Hydroxy Form (Aromatic) Quinolinone 2-Quinolinone Form (Amide-Like) Hydroxy->Quinolinone Major Tautomer (>95%) Dimer H-Bonded Dimer (High Lattice Energy) Quinolinone->Dimer Intermolecular H-Bonding Boroxine Boroxine Trimer (Anhydride) Quinolinone->Boroxine Dehydration (-3 H2O)

Figure 1: The thermodynamic sink toward insoluble dimers and trimers driven by the 2-quinolinone tautomer.

Solvent Selection Matrix

Do not use standard lipophilic solvents. You must disrupt the hydrogen bonding network.

Solvent ClassSolventRatingTechnical Note
Chlorinated DCM, Chloroform🔴 Fail Cannot break amide H-bonds. Promotes aggregation.
Ethers THF, Diethyl Ether🟠 Poor Soluble only at very high dilution or reflux.
Polar Aprotic DMSO 🟢 Excellent High dielectric constant disrupts H-bonds. Recommended.
Polar Aprotic DMF / NMP 🟢 Good Good alternatives to DMSO, easier to remove than DMSO.
Alcohols Methanol, Ethanol🟡 Risky Soluble, but risk of solvolysis (boronic ester formation) or interfering with coupling.
Aqueous Base 1M NaOH / Na₂CO₃🟢 Excellent Converts acid to boronate salt (

), which is water-soluble.

Protocol Workarounds

If you are attempting a cross-coupling (Suzuki-Miyaura) or functionalization, use one of the following validated workflows.

Workflow A: The "In-Situ" Solubilization (For Suzuki Coupling)

Best for: Standard cross-coupling reactions where isolation of the boronic acid intermediate is not required.

The Logic: Instead of forcing the acid to dissolve in organic solvent, we convert it to the water-soluble boronate species using a base before the catalytic cycle begins.

Protocol:

  • Solvent System: Use a high-polarity mixture: Dioxane/Water (4:1) or DMF/Water (4:1) .

  • Base Selection: Use K₃PO₄ (3.0 equiv) or Cs₂CO₃ . Avoid weak bases like bicarbonate, which may not sufficiently solubilize the quinolinone.

  • Degassing: Suspension must be degassed (Sparge with Ar/N₂ for 15 min) before adding catalyst.

  • Temperature: Heat to 80–100°C . The combination of heat, water, and base will hydrolyze any boroxines and solubilize the monomer.

Workflow B: The "Pinacol Shield" (Derivatization)

Best for: When the boronic acid is too insoluble for accurate stoichiometry or handling.

The Logic: Convert the polar boronic acid into a lipophilic pinacol ester. This removes the H-bond donor capability of the boron group and prevents boroxine formation.

Protocol:

  • Suspend (2-Hydroxyquinolin-3-yl)boronic acid (1.0 equiv) in dry Toluene or DCM .

  • Add Pinacol (1.2 equiv) .

  • Add MgSO₄ (2.0 equiv) or use a Dean-Stark trap (if in Toluene) to capture water.

  • Stir at reflux (Toluene) or RT (DCM) for 2–4 hours.

  • Result: The suspension will clear as the lipophilic ester forms. Filter off MgSO₄ and concentrate. The resulting ester is soluble in standard organic solvents.

Decision Tree: Choosing Your Path

DecisionTree Start Start: Insoluble Boronic Acid Goal What is your Goal? Start->Goal Reaction Run Suzuki Coupling Goal->Reaction Synthesis Analysis NMR / Purification Goal->Analysis Characterization Method1 USE MIXED AQUEOUS SYSTEM (Dioxane/H2O + Strong Base) Forms soluble boronate salt Reaction->Method1 Method2 DERIVATIZATION Convert to Pinacol Ester Soluble in CDCl3/DCM Analysis->Method2

Figure 2: Strategic decision tree for handling insoluble heterocyclic boronic acids.

Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn into a white solid after heating? A: You likely formed the boroxine (anhydride) . This happens if you heat in a non-aqueous solvent without a protecting group (like pinacol).

  • Fix: Add 5–10% water to the reaction mixture. Water shifts the equilibrium back from the trimer (boroxine) to the monomeric acid.

Q: Can I use alcohols (MeOH/EtOH) to dissolve it? A: Proceed with caution. While solubility improves, boronic acids readily form dialkyl esters with alcohols (solvolysis). While these esters are often reactive in Suzuki couplings, they complicate HPLC/TLC monitoring because you will see multiple spots (acid, mono-ester, di-ester).

Q: Is the 2-hydroxy group interfering with the catalyst? A: Yes, the 2-quinolinone oxygen can coordinate to Palladium, poisoning the catalyst.

  • Fix: If yields are low, protect the 2-hydroxy group as a triflate (OTf) or chloride (Cl) before installing the boronic acid, or use a high catalyst loading (5 mol%) with a strong ligand like SPhos or XPhos .

References

  • BenchChem. (2025).[1] 2-Hydroxyquinoline chemical structure and tautomerism. Retrieved from 1

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (General reference for boroxine/boronic acid equilibrium).
  • Organic Chemistry Portal. (2024). Suzuki Coupling - Reaction Conditions and Mechanism. Retrieved from 2

  • University of Kansas. (2010). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from 3

Sources

Technical Support Center: Purification of (2-Hydroxyquinolin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-QB3-001 Subject: Troubleshooting Purity and Stability of Heterocyclic Boronic Acids Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Introduction: The "Quinolone" Trap

Welcome to the technical support center. If you are accessing this guide, you are likely struggling with the purification of (2-Hydroxyquinolin-3-yl)boronic acid .

The Core Problem: You are not just purifying a standard boronic acid; you are dealing with a tautomeric system . While the nomenclature says "2-hydroxy," in solution, this molecule exists predominantly as the 2-quinolone (amide-like) tautomer. This creates a dual challenge:

  • Amphoteric Nature: The molecule possesses an acidic boron center and a polar amide motif, making solubility unpredictable.

  • Boroxine Equilibrium: Like all boronic acids, it spontaneously dehydrates into a trimeric anhydride (boroxine), complicating NMR analysis and melting point determination.

This guide moves beyond standard "silica gel" advice (which often fails here) and provides a self-validating acid-base extraction protocol designed specifically for this class of heterocycles.

Module 1: The Diagnostic Phase

Before starting purification, confirm what is actually in your flask.

Common User Issues (Diagnostics)
SymptomProbable CauseVerification Step
Broad/Missing NMR Peaks Boroxine Formation: The compound exists as a mixture of monomer (acid) and trimer (boroxine).Add 2 drops of

to your NMR tube. This hydrolyzes the boroxine back to the monomer, sharpening the peaks.
"Grease" in Aromatic Region Protodeboronation: The C-B bond has cleaved, leaving 2-hydroxyquinoline (2-quinolone).Check for a proton signal at the C3 position (usually a singlet/doublet around 6.5–7.5 ppm depending on solvent).
Streaking on TLC Silanol Interaction: The empty p-orbital on Boron coordinates with the oxygen on silica gel.Add 1% Acetic Acid or use Diol-functionalized silica plates. Do not rely on standard TLC.

Module 2: The Core Protocol (Acid-Base Extraction)

Direct Chromatography is NOT recommended for crude heterocyclic boronic acids due to irreversible adsorption onto silica gel. The following Phase-Switch Protocol utilizes the Lewis acidity of the boron atom to separate it from non-acidic impurities (starting materials, ligands, de-boronated byproducts).

Step-by-Step Workflow
1. Solubilization (The "Switch On")
  • Action: Suspend the crude solid in 1M NaOH (aq) . Use approximately 10 mL per gram of crude.

  • Mechanism: This converts the neutral boronic acid into the water-soluble boronate anion (tetrahedral geometry).

  • Note: The 2-quinolone nitrogen is generally non-basic (amide-like), so it will not protonate/deprotonate significantly at this range, but the Boron center drives solubility.

2. The Wash (Impurity Removal)
  • Action: Wash the aqueous layer 2x with Dichloromethane (DCM) or Diethyl Ether .

  • Mechanism:

    • Organic Layer: Contains non-acidic impurities (catalyst ligands, unreacted halides, de-boronated 2-quinolone).

    • Aqueous Layer: Contains your target boronate species.[1]

  • Checkpoint: Discard the organic layer only after TLC confirms the product is in the aqueous phase (spot the aqueous phase, dry it, elute).

3. Precipitation (The "Switch Off")
  • Action: Cool the aqueous layer to 0°C. Slowly add 1M HCl dropwise with vigorous stirring.

  • Target pH: Adjust to pH 5–6 .

  • Critical Warning: DO NOT acidify to pH 1. Strong acidic environments accelerate protodeboronation (cleavage of the C-B bond).

  • Observation: The boronate hydrolyzes back to the neutral boronic acid, which is less soluble in water and precipitates as a white/off-white solid.

4. Isolation
  • Action: Filter the precipitate via vacuum filtration. Wash the cake with cold water (to remove NaCl) and then Hexanes (to remove residual organics).

  • Drying: Dry under high vacuum at room temperature. Avoid heating above 50°C to prevent dehydration to the boroxine.

Module 3: Visualization of Logic & Mechanism

Diagram 1: The Purification Decision Tree

This workflow illustrates the logical path for purifying crude heterocyclic boronic acids.

PurificationLogic Start Crude (2-Hydroxyquinolin-3-yl)boronic acid SolubilityCheck Is it soluble in 1M NaOH? Start->SolubilityCheck AcidBaseRoute Route A: Phase-Switch Extraction (Recommended) SolubilityCheck->AcidBaseRoute Yes (Forms Boronate) RecrystRoute Route B: Recrystallization (If high purity required) SolubilityCheck->RecrystRoute No (Complex Impurities) WashStep Wash Aqueous Boronate with DCM (Removes Catalysts/Byproducts) AcidBaseRoute->WashStep AcidifyStep Acidify to pH 5-6 (Precipitates Product) WashStep->AcidifyStep Final Pure Boronic Acid (Store < 4°C) AcidifyStep->Final SolventChoice Solvent: H2O/Acetonitrile or H2O/Ethanol RecrystRoute->SolventChoice SolventChoice->Final

Caption: Decision tree for selecting the optimal purification pathway based on solubility and impurity profile.

Diagram 2: The Protodeboronation Risk

Why does yield drop if you use strong acid? This diagram shows the mechanism of acid-catalyzed C-B bond cleavage (Protodeboronation).

Protodeboronation BoronicAcid Boronic Acid (C-B Bond) Protonation Ipso-Protonation (H+ Attack at C3) BoronicAcid->Protonation + H+ (Strong Acid) Intermediate Wheland Intermediate (Cationic) Protonation->Intermediate Cleavage C-B Bond Breakage Intermediate->Cleavage - B(OH)3 Product De-borylated Product (2-Quinolone) Cleavage->Product

Caption: Mechanism of Acid-Catalyzed Protodeboronation. Avoid pH < 3 to prevent this pathway.

Module 4: Troubleshooting & FAQs

Q1: My yield is low, and I see a new spot on TLC that matches 2-hydroxyquinoline.

Answer: You have likely triggered Protodeboronation .

  • Cause: Heterocyclic boronic acids are unstable. The C-B bond is susceptible to hydrolysis, especially if the ring is electron-rich or if metal catalysts are still present.

  • Fix:

    • Avoid high temperatures (>60°C).

    • Ensure your workup pH never drops below 5.

    • If using Pd-catalysis, ensure complete removal of Pd, as Pd(II) can catalyze deboronation.

Q2: The solid I isolated melts over a huge range (e.g., 150–200°C). Is it impure?

Answer: Not necessarily.

  • Cause: You are observing the Boroxine-Boronic Acid thermal equilibrium . As you heat the sample, it dehydrates to the boroxine (anhydride trimer), which has a different melting point.

  • Fix: Melting point is an unreliable characterization method for boronic acids. Rely on Elemental Analysis or qNMR (Quantitative NMR) using an internal standard.

Q3: Can I use Silica Gel Chromatography?

Answer: Only if you modify the stationary phase.

  • Standard Silica: NO. The boronic acid will streak and bind irreversibly.

  • Modified Silica: You can use Diol-functionalized silica (which acts like a protecting group during the run) or add 1% Acetic Acid to your eluent to suppress ionization.

  • Alternative: Convert to the Pinacol Ester first. Pinacol esters are stable on silica. You can purify the ester and then hydrolyze it (using

    
    /Acid), though hydrolysis of pinacol esters is notoriously difficult.
    

Module 5: Storage and Stability

  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Under Argon or Nitrogen.

  • Hydration: Do not store with desiccants. A small amount of humidity actually stabilizes the boronic acid by preventing irreversible dehydration to the boroxine.

References

  • Hall, D. G. (Ed.).[2] (2011).[2][3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Santucci, L., et al. (2022). In Situ Studies of Arylboronic Acids/Esters: Kinetics, Speciation, and Dysfunction. Accounts of Chemical Research, 55(10), 1436–1449. Link

  • Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of the Chemical Society, Perkin Transactions 2, 1833-1837. Link

Sources

Technical Support Center: Preventing Protodeboronation of (2-Hydroxyquinolin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process scientists encountering challenges with the stability of (2-Hydroxyquinolin-3-yl)boronic acid in cross-coupling reactions. As a heteroaromatic boronic acid with unique structural features, this reagent is particularly susceptible to protodeboronation, an undesired side reaction that cleaves the crucial carbon-boron bond, leading to reduced yields and the formation of 2-hydroxyquinoline as a byproduct.

This document provides in-depth, field-tested answers to common questions, explaining the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)
Q1: What is protodeboronation, and why is (2-Hydroxyquinolin-3-yl)boronic acid especially prone to it?

A1: Understanding the Core Challenge

Protodeboronation is a chemical reaction where a proton replaces the boronic acid group on an aromatic or heteroaromatic ring.[1] This process, a form of protonolysis, is a frequent and detrimental side reaction in metal-catalyzed cross-couplings like the Suzuki-Miyaura reaction.[2] The propensity for a given boronic acid to undergo this decomposition is highly dependent on its structure and the reaction conditions.[1]

The reaction can be catalyzed by either acid or base, but for Suzuki-Miyaura coupling, the base-catalyzed pathway is the primary concern.[1][3] The mechanism involves the addition of a hydroxide ion to the Lewis acidic boron center, forming a more electron-rich and reactive boronate species ([ArB(OH)₃]⁻).[3] This boronate is then susceptible to cleavage by a proton source (typically water or an alcohol solvent), breaking the C–B bond and forming the undesired arene (Ar-H).[4]

(2-Hydroxyquinolin-3-yl)boronic acid has specific structural features that increase its susceptibility:

  • Heteroaromatic Nature: Many heteroaromatic boronic acids are empirically known to be less stable than their phenylboronic acid counterparts.[5] The position and nature of the heteroatoms can dramatically influence stability.

  • Intramolecular Effects: The 2-hydroxy group, in proximity to the boronic acid at the 3-position, is particularly influential. Under basic conditions, this hydroxyl group can be deprotonated. The resulting phenoxide-like anion dramatically increases the electron density of the quinoline ring system, potentially weakening the C–B bond and accelerating the rate of protodeboronation. Furthermore, the 2-hydroxyquinoline exists in tautomeric equilibrium with the 2-quinolone form, which adds another layer of complexity to its reactivity.

  • Zwitterionic Intermediates: Like 2-pyridyl boronic acids, which are notoriously unstable, the quinoline nitrogen can be protonated, leading to zwitterionic species that can undergo rapid fragmentation.[6][7]

Q2: My reaction yield is low, and I've identified 2-hydroxyquinoline as the major byproduct. Which reaction parameters should I investigate first?

A2: The Four Pillars of Protodeboronation Control

When protodeboronation is the primary issue, your investigation should focus on the interplay between four key parameters: Base, Solvent, Temperature, and Catalyst Kinetics . The goal is to find a set of conditions where the rate of the desired cross-coupling reaction significantly outpaces the rate of protodeboronation.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation SA1 Ar-B(OH)₂ SA2 [ArB(OH)₃]⁻ SA1->SA2 + Base (OH⁻) SA3 Transmetalation (Ar-Pd-L) SA2->SA3 + R-Pd(II)-X PP Ar-H Byproduct SA2->PP COMPETING PATHWAY SA4 Reductive Elimination SA3->SA4 SP Ar-Ar' Product SA4->SP PA1 Ar-B(OH)₂ PA2 [ArB(OH)₃]⁻ PA1->PA2 + Base (OH⁻) PA2->PP + H⁺ (from H₂O) C1 Base Choice (Strength & Type) C2 Solvent System (Protic vs. Aprotic) C3 Temperature (Kinetic Balance) C4 Catalyst Efficiency (Ligand & Loading) G cluster_workflow Decision Workflow for Mitigating Protodeboronation cluster_level1 Level 1: Condition Optimization cluster_level2 Level 2: Reagent Protection Strategy Start Start: Significant Protodeboronation Observed (>15%) Opt_Base Switch to Milder Base (K₃PO₄, Cs₂CO₃, CsF) Start->Opt_Base Try First Opt_Solvent Reduce Water Content (e.g., 10:1 Dioxane/H₂O) or Use Anhydrous Conditions Start->Opt_Solvent Opt_Temp Lower Temperature (e.g., from 100°C to 80°C) Start->Opt_Temp Check1 Re-evaluate: Protodeboronation Still an Issue? Opt_Base->Check1 Opt_Solvent->Check1 Opt_Temp->Check1 Protect_Pinacol Convert to Pinacol Ester (B₂pin₂, KOAc) Success Success: High Yield Achieved Protect_Pinacol->Success Re-run Coupling Protect_MIDA Convert to MIDA Ester (MIDA, heat) Protect_MIDA->Success Re-run Coupling Protect_DEA Form Diethanolamine Adduct Protect_DEA->Success Re-run Coupling Check1->Protect_Pinacol Yes Check1->Protect_MIDA Yes Check1->Protect_DEA Yes Check1->Success No

Caption: A decision workflow for troubleshooting protodeboronation.

  • Conversion to Boronate Esters: This is the most common and effective strategy. Boronic acids are in equilibrium with their corresponding boronate esters in the presence of diols. These esters are significantly more stable towards protodeboronation. [8][9] * Pinacol Esters: Reacting (2-Hydroxyquinolin-3-yl)boronic acid with pinacol is a straightforward way to generate the more robust pinacol boronate ester. These are often bench-stable and can be isolated and purified.

    • MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and have become a gold standard for "slow-release" Suzuki couplings. They are highly crystalline, easy to handle, and remain intact under many reaction conditions until a slow hydrolysis releases the boronic acid. [1][8]2. Formation of Diethanolamine Adducts: Boronic acids react readily with diethanolamine to form stable, crystalline adducts. [10]These adducts protect the boronic acid during storage and can be used directly in the coupling reaction, where they dissociate to release the active boronic acid. [10] Comparative Table of Protection Strategies:

StrategyReagentKey AdvantagesConsiderations
Pinacol Ester Bis(pinacolato)diboronGood stability, widely used, commercially available. [11]May require slightly more forcing conditions to hydrolyze in situ.
MIDA Ester N-methyliminodiacetic acidExceptional stability, enables sequential couplings, crystalline. [8]Requires a separate synthetic step to prepare the ester.
Diethanolamine Adduct DiethanolamineSimple to prepare, crystalline, good protection. [10]Adds complexity of adduct dissociation to the reaction kinetics.
Q4: Can you provide a reliable starting protocol for a Suzuki-Miyaura coupling with (2-Hydroxyquinolin-3-yl)boronic acid that is optimized to minimize protodeboronation?

A4: A Robust, Optimized Starting Protocol

This protocol incorporates several best practices, including the use of a more stable boronate ester, a mild base, and a modern catalyst system. This should be considered a starting point for your specific aryl halide.

Part A: Preparation of the Pinacol Boronate Ester (Protective Step)

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (2-Hydroxyquinolin-3-yl)boronic acid (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 2.0 equiv).

  • Solvent: Add anhydrous dioxane or THF as the solvent (approx. 0.2 M concentration relative to the boronic acid).

  • Reaction: Stir the mixture at 80 °C under an inert atmosphere (Nitrogen or Argon) for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting boronic acid.

  • Workup: Once complete, cool the reaction to room temperature. Filter off the solids and concentrate the filtrate under reduced pressure. The crude pinacol ester can often be used directly in the next step after ensuring the conversion is complete, or it can be purified by column chromatography if necessary.

Part B: Optimized Suzuki-Miyaura Cross-Coupling

  • Setup: In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk tube), add the (2-Hydroxyquinolin-3-yl)boronic acid pinacol ester (from Part A, 1.2 equiv), your aryl halide (1.0 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Catalyst Loading: Add the palladium catalyst system. A reliable choice is a G3 or G4 Buchwald palladacycle precatalyst (e.g., XPhos Pd G3, 2 mol%) or Pd(dppf)Cl₂ (5 mol%).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove all oxygen.

  • Solvent Addition: Add a degassed solvent mixture of dioxane and water (10:1 v/v) via syringe. [12]5. Reaction: Heat the reaction mixture to 80-85 °C with vigorous stirring. [13]Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup & Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography. [12]

Troubleshooting Guide
Observed IssueProbable Cause(s)Recommended Solution(s)
Significant Protodeboronation (>20%) with Optimized Protocol 1. Aryl halide is very unreactive, requiring long reaction times. 2. Water content is still too high. 3. Base is too strong for the substrate combination.1. Increase catalyst loading (e.g., to 5 mol%). 2. Switch to completely anhydrous conditions using CsF as the base. 3. Consider using a MIDA boronate ester for even greater stability. [8]
Reaction Stalls / Incomplete Conversion 1. Catalyst deactivation. 2. Insufficient temperature for a difficult coupling. 3. Poor solubility of reagents.1. Use a more robust ligand or pre-catalyst. 2. Cautiously increase the temperature in 10 °C increments. 3. Try a different solvent system like THF/water or add a co-solvent like DMF.
Homocoupling of Boronic Ester is a Major Side Product 1. Presence of oxygen in the reaction. 2. Sub-optimal catalyst choice.1. Ensure rigorous degassing of solvents and the reaction vessel. 2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure conditions favor the rapid reduction of a Pd(II) pre-catalyst. [12]
References
  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Wikipedia. (2023). Protodeboronation. [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2017). The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • Zhu, J., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]

  • Liu, C. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]

  • Hein, J. E., et al. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Organic Chemistry Portal. (2020). Protodeboronations. [Link]

  • Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit r/chemistry. (2023). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. [Link]

  • ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • Studer, A., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science. [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Hein, J. E., et al. (2021). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis. [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of (2-Hydroxyquinolin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (2-Hydroxyquinolin-3-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and refine their synthetic strategies with this versatile yet challenging building block. Our approach is rooted in mechanistic understanding and field-proven experience to empower you to overcome common hurdles and achieve high-yielding, reproducible results.

The (2-Hydroxyquinolin-3-yl)boronic acid moiety presents a unique set of challenges and opportunities in cross-coupling chemistry. The presence of the hydroxyl group and the nitrogen atom within the quinoline scaffold can lead to complex reaction dynamics, including catalyst inhibition, side reactions, and purification difficulties. This guide provides a structured approach to navigate these complexities.

Troubleshooting Guide

Rapidly diagnose and resolve common issues encountered during the coupling of (2-Hydroxyquinolin-3-yl)boronic acid with our comprehensive troubleshooting table.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The palladium catalyst may be poisoned or deactivated by the Lewis basic nitrogen of the quinoline or the hydroxyl group. 2. Inefficient Transmetalation: The boronic acid may not be sufficiently activated. 3. Protodeboronation: The (2-Hydroxyquinolin-3-yl)boronic acid is susceptible to decomposition, especially under harsh basic conditions or prolonged heating.[1]1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[2] These can promote the desired catalytic cycle and prevent catalyst deactivation. 2. Base Selection: Use a moderately strong base like K₃PO₄ or Cs₂CO₃.[3][4] Stronger bases like NaOH can accelerate protodeboronation. The choice of base is critical for activating the boronic acid for transmetalation.[2] 3. Reaction Temperature: Start with a lower reaction temperature (e.g., 60-80 °C) and gradually increase if necessary. Consider using microwave irradiation for shorter reaction times.[5] 4. Protecting Groups: Consider protecting the hydroxyl group as a methyl ether or other stable derivative to prevent interference with the catalyst.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Trace amounts of oxygen can promote the oxidative homocoupling of the boronic acid.[6][7] 2. Inefficient Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, the boronic acid may homocouple.1. Thorough Degassing: Ensure the reaction mixture is rigorously degassed using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period. 2. Aryl Halide Reactivity: If possible, use a more reactive aryl halide (I > Br > Cl).[8] For less reactive aryl chlorides, a more active catalyst system (e.g., with an NHC ligand) may be required.[2]
Formation of Protodeboronated Quinolone 1. Excess Water: While some water is often beneficial for Suzuki couplings, an excess can lead to protodeboronation.[6] 2. Prolonged Reaction Time/High Temperature: Extended exposure to the reaction conditions increases the likelihood of boronic acid decomposition.1. Anhydrous Conditions: If protodeboronation is severe, consider running the reaction under anhydrous conditions with a base like K₃PO₄ in a solvent such as dioxane. 2. Slow-Release Strategy: Employ a boronic ester (e.g., pinacol or MIDA ester) of the 2-hydroxyquinoline.[1][6] These are more stable and release the boronic acid slowly into the reaction medium, keeping its concentration low and minimizing decomposition.[1]
Complex Product Mixture/Purification Difficulties 1. Side Reactions: A combination of the issues above can lead to a complex mixture of products and byproducts. 2. Product Solubility: The product, containing the polar 2-hydroxyquinoline moiety, may have challenging solubility properties. 3. Residual Boronic Acid: Unreacted boronic acid can be difficult to separate from the product.1. Reaction Optimization: Systematically screen different catalysts, ligands, bases, and solvents to find a cleaner reaction profile. 2. Work-up Procedure: During the aqueous work-up, a basic wash (e.g., with 1 M NaOH) can help remove unreacted boronic acid by forming the water-soluble boronate salt.[9] 3. Chromatography: Utilize a gradient elution in your column chromatography, and consider adding a small amount of a polar solvent like methanol to the mobile phase to improve the elution of your product.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical for this specific coupling?

The base in a Suzuki-Miyaura coupling serves a crucial role in activating the boronic acid for the transmetalation step.[2][10] It does this by forming a more nucleophilic boronate species. For (2-Hydroxyquinolin-3-yl)boronic acid, there is a delicate balance to strike. A base that is too weak may not facilitate efficient transmetalation, leading to low yields. Conversely, a base that is too strong can promote the undesired protodeboronation of this sensitive heteroaryl boronic acid. Weaker inorganic bases like potassium carbonate (K₂CO₃) or stronger, but non-nucleophilic, bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) often provide the best results.[3][4]

Q2: Can the 2-hydroxyl group participate in the reaction?

Yes, the 2-hydroxyl group can have a significant impact. It can act as a directing group, potentially accelerating the reaction by coordinating to the palladium center and facilitating the transmetalation step through the formation of a palladium alkoxide intermediate.[11] This is a phenomenon known as hydroxyl-directed cross-coupling. However, it can also lead to catalyst inhibition if it coordinates too strongly. The tautomeric equilibrium between the 2-hydroxyquinoline and the 2-quinolone form also influences the electronic properties of the molecule, which can affect the reactivity of the boronic acid.

Q3: What is protodeboronation and how can I minimize it?

Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or an alcohol) in the reaction mixture. Heteroaryl boronic acids, such as (2-Hydroxyquinolin-3-yl)boronic acid, are particularly susceptible to this process.[1] To minimize it:

  • Use anhydrous conditions: If water is promoting the side reaction, switching to a dry solvent and a non-hydroxide base can be effective.[6]

  • Employ a "slow-release" strategy: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol or MIDA ester) allows for the slow, controlled release of the boronic acid during the reaction.[1][6] This keeps the instantaneous concentration of the sensitive boronic acid low, reducing the rate of decomposition.[1]

  • Optimize reaction time and temperature: Shorter reaction times and lower temperatures will generally reduce the extent of protodeboronation.

Q4: Which palladium catalyst and ligand combination is a good starting point?

For challenging heteroaryl couplings, a robust catalyst system is essential. A highly effective and commonly used starting point is a combination of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand. A specific recommendation would be [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) or a Buchwald precatalyst (e.g., SPhos Pd G3) .[4] The dppf ligand is known to be effective in a wide range of Suzuki couplings, promoting both oxidative addition and reductive elimination. Buchwald ligands are designed to be highly active for challenging substrates.

Experimental Protocol: A Starting Point

This protocol provides a robust set of starting conditions for the Suzuki-Miyaura coupling of (2-Hydroxyquinolin-3-yl)boronic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific substrates.

Materials:

  • (2-Hydroxyquinolin-3-yl)boronic acid

  • Aryl halide (bromide or iodide recommended for initial trials)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add (2-Hydroxyquinolin-3-yl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and Cesium carbonate (2.5 equivalents).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 equivalents).

  • Solvent Addition and Degassing: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 0.5 mmol scale reaction). Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 20-30 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under a positive pressure of inert gas. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with saturated aqueous NaCl (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl Boronate R²-B(OH)₃⁻ (Activated Boronic Acid) Boronate->Transmetalation Base Base (e.g., Cs₂CO₃) BoronicAcid R²-B(OH)₂ ((2-Hydroxyquinolin-3-yl)boronic acid) Base->BoronicAcid Activation BoronicAcid->Boronate RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Failed: Low/No Yield CheckDegassing Was the reaction thoroughly degassed? Start->CheckDegassing CheckBase Is the base appropriate? (e.g., K₃PO₄, Cs₂CO₃) CheckDegassing->CheckBase Yes ImproveDegassing Improve degassing procedure (e.g., freeze-pump-thaw) CheckDegassing->ImproveDegassing No CheckCatalyst Is the catalyst/ligand system robust enough? CheckBase->CheckCatalyst Yes ChangeBase Screen alternative bases (e.g., K₂CO₃, K₃PO₄) CheckBase->ChangeBase No CheckBoronicAcid Is protodeboronation a major issue? CheckCatalyst->CheckBoronicAcid Yes ChangeCatalyst Use a more active system (e.g., Buchwald precatalyst) CheckCatalyst->ChangeCatalyst No UseBoronicEster Use a boronic ester (pinacol, MIDA) CheckBoronicAcid->UseBoronicEster Yes Success Successful Coupling CheckBoronicAcid->Success No ImproveDegassing->Start ChangeBase->Start ChangeCatalyst->Start UseBoronicEster->Start

Caption: A logical workflow for troubleshooting failed couplings.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. National Institutes of Health. Retrieved from [Link]

  • Butters, M., et al. (2010). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Retrieved from [Link]

  • Stanetty, P., et al. (2009). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. Retrieved from [Link]

  • Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

  • Snieckus, V., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • Lloyd-Jones, G. C., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • Leadbeater, N. E., et al. (2018). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Retrieved from [Link]

  • Seo, K.-D. (2016, December 28). Can I remove boronic acid using Work up process?. ResearchGate. Retrieved from [Link]

  • Li, W., et al. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses. Retrieved from [Link]

  • Jana, A., et al. (2021). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • McQuade, D. T., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health. Retrieved from [Link]

  • Kumar, K. A., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. National Institutes of Health. Retrieved from [Link]

Sources

Recrystallization techniques for (2-Hydroxyquinolin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Recrystallization of (2-Hydroxyquinolin-3-yl)boronic Acid

Welcome to the technical support center for the purification of (2-Hydroxyquinolin-3-yl)boronic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you overcome challenges in your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address the specific issues you may encounter with this particular molecule.

Frequently Asked Questions (FAQs)

Q1: What makes the recrystallization of (2-Hydroxyquinolin-3-yl)boronic acid challenging?

A1: The purification of (2-Hydroxyquinolin-3-yl)boronic acid presents a unique set of challenges due to its molecular structure. Like many boronic acids, it is prone to forming a cyclic trimeric anhydride, known as a boroxine, upon dehydration.[1][2] This can complicate purification, as you may be dealing with a mixture of the acid and its anhydride. Furthermore, the quinoline moiety introduces polarity and potential for strong intermolecular interactions, while the hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing its solubility profile in complex ways.

Q2: How do I select an appropriate solvent system for recrystallization?

A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3][4] This differential solubility is the driving force for crystallization upon cooling. For arylboronic acids, polar protic solvents or mixtures are often a good starting point.

A systematic approach to solvent screening is crucial:

  • Start Small: Test solubility with a few milligrams of your crude material in ~0.5 mL of solvent.

  • Test at Room Temperature: Observe if the compound dissolves. If it does, the solvent is likely unsuitable on its own but could be used as the "good" solvent in a binary pair.

  • Heat Gently: If insoluble at room temperature, heat the mixture to the solvent's boiling point. The compound should dissolve completely.[5]

  • Cool Slowly: Allow the solution to cool to room temperature. Abundant crystal formation indicates a promising solvent.[6][7]

Based on the structure of (2-Hydroxyquinolin-3-yl)boronic acid, the following solvents and systems are recommended for screening:

Solvent SystemBoiling Point (°C)Rationale & InsightsPotential Issues
Water (H₂O)100The polar nature of the quinolinol and boronic acid groups suggests potential for recrystallization from hot water, a common method for simple boronic acids.[5]Low solubility even when hot; risk of incomplete dissolution.
Ethanol/Water~78-100An excellent starting point. The ethanol solubilizes the organic quinoline portion, while water modulates the polarity to decrease solubility upon cooling.[6]Finding the optimal ratio is key; too much ethanol will prevent crystallization.
Acetonitrile (MeCN)82A polar aprotic solvent that can be effective for moderately polar compounds. Often yields well-defined crystals.[8]Can be difficult to remove residual solvent from the final product.
Ethyl Acetate (EtOAc)77A moderately polar solvent. May be a good choice, especially if impurities are highly polar or non-polar.[9]The compound may have high solubility even at room temperature.
Acetone/Hexane56 / 69An anti-solvent system. Dissolve the compound in a minimum of hot acetone (the "good" solvent) and slowly add hexane (the "bad" solvent) until turbidity persists.High risk of "oiling out" if the anti-solvent is added too quickly or at too low a temperature.
Q3: What is "oiling out" and how can I prevent it?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is supersaturated to a point where the solute's melting point is below the temperature of the solution. The resulting oil often traps impurities and rarely crystallizes well upon further cooling.

Causality & Prevention:

  • Cause: The solution is cooled too rapidly, or the chosen solvent is not ideal, leading to a massive drop in solubility above the compound's melting point.

  • Solution 1: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent (1-5% more) to reduce the saturation level. Allow it to cool much more slowly.

  • Solution 2: If using an anti-solvent system, ensure the solution is kept hot while the anti-solvent is added dropwise with vigorous stirring.

  • Solution 3: Consider a different solvent system with a lower boiling point.

Troubleshooting Guide

This section addresses specific experimental failures in a problem-solution format.

Problem 1: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.
  • Potential Cause A: Too much solvent was used. The solution is not saturated enough for crystals to nucleate and grow.

    • Solution: Gently heat the solution to evaporate a portion of the solvent until the solution becomes slightly cloudy (saturated). Then, allow it to cool slowly again.[6]

  • Potential Cause B: The rate of crystallization is extremely slow.

    • Solution 1 (Seeding): Add a tiny, pure crystal of (2-Hydroxyquinolin-3-yl)boronic acid to the solution. This provides a nucleation site for crystal growth.[10]

    • Solution 2 (Scratching): Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic imperfections in the glass can induce nucleation.

  • Potential Cause C: The presence of highly soluble impurities. Some impurities can inhibit the crystallization process.

    • Solution: If the above methods fail, consider an alternative purification method like acid-base extraction to remove neutral or basic impurities before attempting recrystallization again. A general patent describes purifying boronic acids by forming a salt with a base, extracting impurities, and then re-acidifying.[11]

Problem 2: The recovered crystal yield is very low.
  • Potential Cause A: The compound has significant solubility in the solvent even at low temperatures.

    • Solution: Ensure the solution is thoroughly chilled in an ice bath for at least 30 minutes before filtration to maximize precipitation.[7][8] When washing the crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[6]

  • Potential Cause B: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Use a pre-heated funnel and filter flask. Dilute the hot solution with a small amount of extra hot solvent just before filtering to keep the compound in solution.[6]

  • Potential Cause C: Incomplete transfer during filtration.

    • Solution: Use a rubber policeman to scrape the walls of the crystallization flask. Wash the flask with a small amount of the ice-cold filtrate to transfer any remaining crystals to the filter funnel.

Problem 3: The final product is discolored or appears impure (checked by TLC or melting point).
  • Potential Cause A: Inefficient removal of colored impurities.

    • Solution: If the impurities are colored and non-polar, they may co-crystallize. You can try adding a very small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities.[10] Caution: Use charcoal sparingly, as it can also adsorb your product, reducing the yield.

  • Potential Cause B: Impurities were trapped in the crystal lattice due to rapid cooling.

    • Solution: Redissolve the crystals in fresh, hot solvent and allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote the formation of purer crystals.[4][7]

  • Potential Cause C: Thermal decomposition. Boronic acids can be sensitive to prolonged heating.[12] The quinoline moiety may also be susceptible to oxidation.

    • Solution: Minimize the time the solution spends at reflux. Use the minimum amount of heat necessary to dissolve the solid. Consider performing the recrystallization under an inert atmosphere (e.g., Nitrogen or Argon) if oxidation is suspected.

Experimental Protocols & Workflows

Protocol 1: Standard Recrystallization from a Binary Solvent (Ethanol/Water)
  • Dissolution: Place the crude (2-Hydroxyquinolin-3-yl)boronic acid in an Erlenmeyer flask equipped with a stir bar. Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil.

  • Saturation: To the hot, clear solution, add hot water dropwise until a faint cloudiness (turbidity) appears and persists for a few seconds after swirling.

  • Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate, resulting in a hot, saturated, clear solution.

  • Cooling (Crucial Step): Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[6][10] Slow cooling is paramount for forming pure, well-defined crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals with a small portion of ice-cold ethanol/water (using a slightly higher water ratio than the crystallization mixture) to remove any soluble impurities adhering to the crystal surfaces.[6]

  • Drying: Dry the crystals under vacuum. A final purity check via melting point determination or NMR is recommended.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (Optional: for insoluble impurities) A->B  Insoluble  Impurities? C Slow Cooling (Undisturbed to Room Temp) A->C No B->C D Induce Crystallization (If necessary: Seed/Scratch) C->D No Crystals? E Chill in Ice Bath (Maximize Precipitation) C->E D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash with Ice-Cold Solvent F->G H Dry Under Vacuum G->H I Pure Product H->I

Caption: General workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Recrystallization Issue NoCrystals No Crystals Formed Start->NoCrystals OilingOut Compound 'Oiled Out' Start->OilingOut LowYield Low Yield Start->LowYield TooMuchSolvent Too Much Solvent? NoCrystals->TooMuchSolvent Evaporate Action: Evaporate Excess Solvent TooMuchSolvent->Evaporate Yes SlowKinetics Slow Kinetics? TooMuchSolvent->SlowKinetics No Induce Action: Seed or Scratch Flask SlowKinetics->Induce Yes CoolingRate Cooled Too Fast? OilingOut->CoolingRate ReheatAdd Action: Reheat, Add More Solvent, Cool Slowly CoolingRate->ReheatAdd Yes Solubility High Solubility When Cold? LowYield->Solubility ChillLonger Action: Chill Longer, Wash with Minimal Ice-Cold Solvent Solubility->ChillLonger Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Thermal stabilization of diverse biologics using reversible hydrogels. PMC. [Link]

  • Boronic acid. Wikipedia. [Link]

  • How to Purify Boric Acid (by Recrystallization). YouTube. [Link]

  • Process for purification of boronic acid and its derivatives.
  • Recrystallization-1.pdf. University of California, Los Angeles. [Link]

  • 3-pyridylboronic acid. Organic Syntheses Procedure. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Purification of boronic acids? Reddit. [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Wiley-VCH. [Link]

  • HELP: Purifying boronic acids sucks. Reddit. [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer. [Link]

  • Recrystallization and Melting Point Analysis. YouTube. [Link]

  • Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society. [Link]

  • Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]

  • Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Organic Chemistry Lab: Recrystallization. YouTube. [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Long-term isothermal stability of deep eutectic solvents. BioResources. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme. ResearchGate. [Link]

  • THERMAL STABILITY OF SELECTEDDEEP EUTECTIC SOLVENTS. Academia.edu. [Link]

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Long-term storage and stability of (2-Hydroxyquinolin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for (2-Hydroxyquinolin-3-yl)boronic acid (CAS: 1101864-58-7). This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the optimal storage, handling, and utilization of this versatile reagent. Our goal is to provide you with the causal insights and validated protocols necessary to anticipate and resolve experimental challenges, ensuring the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the long-term stability and handling of (2-Hydroxyquinolin-3-yl)boronic acid.

Q1: What are the ideal long-term storage conditions for (2-Hydroxyquinolin-3-yl)boronic acid?

A1: For maximal long-term stability, the compound should be stored refrigerated at 2-8°C.[1] It must be kept in a tightly sealed container to prevent moisture ingress.[2][3] For extended storage (over 6-12 months), we strongly recommend storing under an inert atmosphere, such as argon or nitrogen, to mitigate potential oxidative degradation and reaction with atmospheric moisture.[4][5]

Q2: What is the primary degradation pathway I should be concerned about?

A2: The most common and impactful degradation pathway for aryl boronic acids is protodeboronation . This is a hydrolytic process where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, converting your (2-Hydroxyquinolin-3-yl)boronic acid into 2-hydroxyquinoline.[6] This process is often catalyzed by moisture and can be accelerated by non-neutral pH conditions.[6][7] This degradation is particularly problematic as it consumes the active reagent, leading to reduced yields in coupling reactions, and introduces a significant impurity.

Q3: What are the visible signs of degradation or contamination?

A3: As a solid, (2-Hydroxyquinolin-3-yl)boronic acid should be a light-colored, free-flowing powder. Signs of degradation can be subtle. The most common visible change is caking or clumping, which indicates moisture absorption.[8][9] Significant color change may also suggest oxidative degradation or the presence of impurities. However, the absence of visible changes does not guarantee purity. The most reliable method to assess stability is analytical, such as HPLC or NMR analysis, before use in a critical reaction.

Q4: How does humidity affect the stability of the solid compound?

A4: Humidity is highly detrimental. Boronic acids are hygroscopic and can absorb atmospheric moisture. This moisture not only causes the physical caking of the powder but, more importantly, provides the water necessary to facilitate degradation via protodeboronation and the formation of boronic anhydrides (boroxines).[7][9] Always handle the solid in a dry environment (e.g., a glove box) or minimize its exposure to ambient air.

Q5: Is the compound sensitive to air or light?

A5: Yes, it is considered sensitive to both. While many boronic acids are stable for short periods in the air, long-term exposure can lead to oxidation.[5][10] Storing under an inert atmosphere is the best practice to prevent this.[5] While there is less specific data on the photosensitivity of this particular molecule, it is good laboratory practice to store sensitive organic reagents in amber vials or protected from direct light to prevent potential photochemical degradation.

Q6: What solvents are recommended for preparing stock solutions, and how stable are they?

A6: For immediate use in reactions like Suzuki-Miyaura coupling, solvents such as dioxane, THF, or DMF are common. However, stock solutions of boronic acids are generally not recommended for long-term storage. The presence of residual water in the solvent can accelerate degradation.[7] If a solution must be prepared, use anhydrous solvents and store it under an inert atmosphere at low temperature for the shortest possible time. For analytical purposes (e.g., HPLC), a solution in a non-aqueous, aprotic diluent like acetonitrile is preferable to aqueous buffers.[11]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Problem: Inconsistent or Low Yields in Suzuki-Miyaura Coupling Reactions

This is the most frequently encountered issue and often points to the quality of the boronic acid reagent.

  • Possible Cause 1: Protodeboronation of the Reagent

    • Scientific Rationale: As previously mentioned, (2-Hydroxyquinolin-3-yl)boronic acid can degrade to 2-hydroxyquinoline.[6] This inactive byproduct will not participate in the catalytic cycle of the Suzuki-Miyaura reaction, directly reducing the amount of active nucleophile available and thus lowering the yield of the desired coupled product.

    • Troubleshooting & Resolution:

      • Purity Verification: Before starting your reaction, assess the purity of the boronic acid using the RP-HPLC protocol provided in Section 3. The presence of a significant peak corresponding to 2-hydroxyquinoline confirms degradation.

      • Use Fresh Reagent: If degradation is confirmed, use a fresh, unopened bottle of the reagent or a newly purchased lot.

      • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry reaction glassware thoroughly.

      • Inert Atmosphere: Run the reaction under a strict inert atmosphere (argon or nitrogen) from start to finish to prevent moisture ingress.

  • Possible Cause 2: Formation of Boroxine Anhydrides

    • Scientific Rationale: Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines. While boroxines are generally competent in Suzuki-Miyaura reactions (as they can hydrolyze back to the monomeric boronic acid in the reaction mixture), their formation complicates accurate massing of the reagent. If you weigh out 100 mg of what you believe is the boronic acid, but a significant fraction is the boroxine, you are adding fewer molar equivalents of the reagent than calculated.

    • Troubleshooting & Resolution:

      • Reagent Stoichiometry: If you suspect boroxine formation (often indicated by a slightly lower-than-expected melting point or broad peaks in NMR), consider increasing the stoichiometry of the boronic acid slightly (e.g., from 1.2 eq to 1.3-1.4 eq) to compensate.

      • Reaction Conditions: The aqueous basic conditions of the Suzuki-Miyaura reaction typically facilitate the conversion of boroxines back to the active boronic acid. Ensure your base and any aqueous solvent are added correctly.

Problem: Unexpected Peaks in HPLC Analysis of the Starting Material

When checking the purity of your (2-Hydroxyquinolin-3-yl)boronic acid, you observe multiple peaks.

  • Possible Cause: Presence of Protodeboronated Impurity

    • Scientific Rationale: As discussed, 2-hydroxyquinoline is the primary degradation product.[6] Due to the loss of the polar boronic acid group, it will have a different retention time on a reverse-phase HPLC column, typically eluting later (being more non-polar).

    • Troubleshooting & Resolution:

      • Co-injection: Obtain a standard of 2-hydroxyquinoline and perform a co-injection with your boronic acid sample. If one of the impurity peaks increases in intensity, you have confirmed its identity.

      • LC-MS Analysis: If a standard is unavailable, analyze the sample by LC-MS. The impurity peak should have a mass corresponding to 2-hydroxyquinoline (C₉H₇NO, approx. 145.05 g/mol ). The parent boronic acid will have a mass of C₉H₈BNO₃ (approx. 188.98 g/mol ).

Section 3: Experimental Protocols
Protocol 1: Standard Procedure for Assessing Purity by RP-HPLC

This protocol provides a validated method for determining the purity of (2-Hydroxyquinolin-3-yl)boronic acid and detecting the primary degradant, 2-hydroxyquinoline. High-performance liquid chromatography (HPLC) is a standard technique for such analyses.[12]

  • Instrumentation:

    • Arc™ HPLC System or equivalent[12]

    • PDA or UV Detector

  • Chromatographic Conditions:

    • Column: XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm, or equivalent C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      10.0 5 95
      12.0 5 95
      12.1 95 5

      | 15.0 | 95 | 5 |

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of (2-Hydroxyquinolin-3-yl)boronic acid.

    • Dissolve in 1.0 mL of acetonitrile to create a 1 mg/mL solution.

    • Vortex until fully dissolved.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

  • Expected Results:

    • The main peak for (2-Hydroxyquinolin-3-yl)boronic acid will elute relatively early due to its polarity.

    • The protodeboronated impurity, 2-hydroxyquinoline, will be less polar and have a longer retention time.

    • Purity can be calculated based on the area percentage of the main peak. A purity of >98% is recommended for demanding applications.

Section 4: Data Summary
Table 1: Recommended Storage and Handling Parameters
ParameterRecommended ConditionRationale
Storage Temperature 2-8°C (Refrigerated)[1][5]Slows kinetic processes of degradation.
Atmosphere Inert Gas (Argon, Nitrogen)[4][5]Prevents oxidation and reaction with moisture.
Humidity <45% RH; Store in a desiccator or dry box[8]Minimizes water availability for hydrolysis and protodeboronation.[7]
Light Exposure Store in amber vials, protected from lightPrevents potential photochemical degradation.
Container Tightly sealed, airtight container[2][3]Prevents ingress of atmospheric moisture and oxygen.
Handling Minimize exposure to ambient air; handle in a dry environmentPrevents moisture absorption.
Section 5: Visual Guides
Troubleshooting Workflow for Inconsistent Suzuki-Miyaura Coupling Yields

This diagram outlines the logical steps to diagnose the root cause of poor reaction performance.

TroubleshootingWorkflow Start Problem: Low or Inconsistent Yield CheckReagent Step 1: Verify Reagent Integrity Start->CheckReagent HPLC Run HPLC on Boronic Acid (See Protocol 1) CheckReagent->HPLC CheckConditions Step 2: Verify Reaction Conditions CheckSolvent Are Solvents Anhydrous? CheckConditions->CheckSolvent PurityOK Purity >98%? HPLC->PurityOK PurityOK->CheckConditions Yes Degraded Impurity Detected (e.g., Protodeboronation) PurityOK->Degraded No UseNew Solution: Use Fresh, High-Purity Reagent Degraded->UseNew Success Reaction Yield Improved UseNew->Success CheckAtmosphere Is System Under Inert Gas? CheckSolvent->CheckAtmosphere Yes DrySolvents Action: Dry/Distill Solvents CheckSolvent->DrySolvents No CheckBase Is Base/Stoichiometry Correct? CheckAtmosphere->CheckBase Yes PurgeSystem Action: Improve Purging Technique CheckAtmosphere->PurgeSystem No Recalculate Action: Verify Calculations & Re-weigh CheckBase->Recalculate No CheckBase->Success Yes DrySolvents->CheckAtmosphere PurgeSystem->CheckBase Recalculate->Success

Caption: Troubleshooting workflow for low Suzuki-Miyaura coupling yields.

Section 6: References
  • U.S. Borax Inc. (n.d.). Borate handling and storage. Borax.com. [Link]

  • Sun, J., Jin, R., Li, X., Liu, Y., Wang, Y., & Cui, Z. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4185. [Link]

  • Dhummad, A., Singh, H., Dar, A. A., Tolle, J. C., & Das, S. (2024). Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Pharmaceuticals, 17(1), 10. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic-chemistry.org. [Link]

  • Wikipedia. (2023, December 28). Boronic acid. Wikipedia.org. [Link]

  • McCabe, T., & Le, H. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

  • Wikipedia. (2023, May 17). Protodeboronation. Wikipedia.org. [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Laballey.com. [Link]

  • Adhapure, V. R., et al. (2012). Process for purification of boronic acid and its derivatives. Google Patents (US 8,232,414 B2).

  • Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters, 57(3), 279-282. [Link]

  • Kim, H., & Cheon, C.-H. (2016). Development of Organic Transformations Based on Protodeboronation. In Boron Reagents in Synthesis (ACS Symposium Series, Vol. 1227, pp. 241-260). American Chemical Society. [Link]

  • Aislabie, J., Bej, A. K., Hurst, H., Rothenburger, S., & Atlas, R. M. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351. [Link]

  • Delamu, H., & Vrijbloed, J. W. (2016). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. The Journal of Organic Chemistry, 82(18), 9574-9583. [Link]

  • Zhong, Q., Ngim, K. K., Sun, M., Li, J., Deese, A., & Chetwyn, N. P. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 161-168. [Link]

  • Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: Boric acid. Carlroth.com. [Link]

  • Fetzner, S. (2000). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Applied Microbiology and Biotechnology, 54(6), 781-790. [Link]

  • Wouters, S. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Thesis, HAN University of Applied Sciences. [Link]

  • Al-Gharabli, S. I. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Soriano-Ursua, M. A., Das, B. C., & Trujillo-Ferrara, J. G. (2014). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 19(11), 18694-18738. [Link]

  • Wang, B., Wang, W., & Raines, R. T. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(11), 2672-2677. [Link]

Sources

Technical Support Center: (2-Hydroxyquinolin-3-yl)boronic acid in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of (2-Hydroxyquinolin-3-yl)boronic acid in cross-coupling reactions. My aim is to equip you with the foundational knowledge and practical solutions to navigate the complexities of this versatile yet challenging reagent.

Introduction: The Duality of (2-Hydroxyquinolin-3-yl)boronic acid

(2-Hydroxyquinolin-3-yl)boronic acid is a valuable building block in medicinal chemistry and materials science due to the prevalence of the quinoline scaffold in bioactive molecules and functional materials.[1][2] However, its unique structural features—namely the acidic hydroxyl group and the Lewis acidic boronic acid moiety on a heteroaromatic ring—present specific challenges under typical palladium-catalyzed coupling conditions, such as the Suzuki-Miyaura reaction.[3][4]

A critical aspect of this molecule is its existence in a tautomeric equilibrium with its keto form, Quinolin-2(1H)-one.[5][6] The position of this equilibrium is sensitive to the solvent and pH of the reaction medium, which can significantly impact its reactivity and stability. This guide will address the most common side reactions and provide strategies to mitigate them, ensuring successful and reproducible outcomes in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable steps for resolution.

Issue 1: Low or No Yield of the Desired Coupled Product with Significant Starting Material Recovery

Q: My Suzuki-Miyaura coupling reaction with (2-Hydroxyquinolin-3-yl)boronic acid is not proceeding, and I'm recovering most of my starting materials. What are the likely causes and how can I fix this?

A: This is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. The 2-hydroxyquinoline moiety can act as a chelating ligand for the palladium catalyst, leading to the formation of inactive complexes.

Causality and Strategic Solutions:

  • Catalyst Inhibition by the Substrate: The nitrogen and the hydroxyl group of the quinoline ring can chelate to the palladium center, inhibiting its catalytic activity.

    • Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically hinder the chelation of your substrate to the palladium center and promote the desired catalytic cycle.

    • Solution 2: Use of Pre-catalysts: Modern palladium pre-catalysts, like the G2 or G3 Buchwald pre-catalysts, are often more robust and less susceptible to inhibition.

  • Insufficient Base Strength or Inappropriate Base: The transmetalation step of the Suzuki-Miyaura reaction requires activation of the boronic acid by a base.[7] The acidity of the 2-hydroxy group can compete with the boronic acid for the base.

    • Solution 1: Base Selection: Use a stronger base like K₃PO₄ or Cs₂CO₃ to ensure sufficient activation of the boronic acid.

    • Solution 2: Anhydrous Conditions: In some cases, using anhydrous conditions with a base like KF can be effective, especially if your substrates are sensitive to hydrolysis.[7]

  • Solvent Effects: The solubility of all reaction components is crucial. The tautomeric equilibrium of 2-hydroxyquinoline is also solvent-dependent, which can affect its reactivity.[6]

    • Solution: Solvent Screening: Screen a variety of solvents or solvent mixtures. Common choices include dioxane/water, toluene/water, or DMF/water. For poorly soluble substrates, consider higher boiling point solvents like DMF or the use of co-solvents to ensure homogeneity.

Issue 2: Significant Formation of 2-Hydroxyquinoline (Protodeboronation Byproduct)

Q: I am observing a significant amount of 2-hydroxyquinoline in my reaction mixture, indicating protodeboronation of my boronic acid. How can I prevent this side reaction?

A: Protodeboronation is a well-known side reaction in Suzuki-Miyaura couplings, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is often exacerbated by the presence of water and the electronic properties of the boronic acid.[8]

Causality and Strategic Solutions:

  • Mechanism of Protodeboronation: This reaction is often catalyzed by residual acid or base in the presence of a proton source (like water). The electron-rich nature of the quinoline ring can make the boronic acid more susceptible to this process.

  • Mitigation Strategies:

    • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or neopentyl glycol ester, can significantly reduce the rate of protodeboronation.[9][10] These esters can often be used directly in the coupling reaction.[11]

    • "Slow Release" Strategy: Using potassium organotrifluoroborates (R-BF₃K) can be an effective strategy. These salts slowly hydrolyze in situ to release the boronic acid at a low concentration, minimizing side reactions like protodeboronation and homocoupling.[12]

    • Careful Control of Water Content: While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can promote protodeboronation. Try reducing the amount of water in your solvent system.

    • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Aim for the lowest effective temperature and monitor the reaction progress to avoid unnecessarily long reaction times.

Issue 3: Formation of a Symmetrical Biaryl Byproduct (Homocoupling)

Q: My reaction is producing a significant amount of the homocoupled product of my (2-Hydroxyquinolin-3-yl)boronic acid. What causes this and how can I suppress it?

A: The formation of symmetrical biaryls, resulting from the coupling of two boronic acid molecules, is a common side reaction, often promoted by the presence of oxygen and the palladium catalyst.[13]

Causality and Strategic Solutions:

  • Mechanism of Homocoupling: This process is typically driven by the reaction of the palladium catalyst with oxygen to form a palladium-peroxo species, which can then react with two molecules of the boronic acid.[13]

  • Mitigation Strategies:

    • Thorough Degassing: Rigorously degas your reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

    • Use of High-Purity Reagents: Ensure your reagents and solvents are free of peroxides, which can initiate homocoupling.

    • Control of Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes be beneficial, but a large excess may lead to increased homocoupling.

    • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be necessary.

Frequently Asked Questions (FAQs)

Q1: Can I use (2-Hydroxyquinolin-3-yl)boronic acid directly, or should I protect the hydroxyl group?

A1: In many cases, the hydroxyl group does not need to be protected. However, if you are experiencing issues with catalyst inhibition or side reactions involving the hydroxyl group, protection as a methyl or benzyl ether may be a viable strategy. Keep in mind that this adds extra steps to your synthesis (protection and deprotection).

Q2: What is the best way to store (2-Hydroxyquinolin-3-yl)boronic acid?

A2: Boronic acids can be sensitive to air and moisture, which can lead to decomposition and the formation of boroxines (anhydrides). It is best to store (2-Hydroxyquinolin-3-yl)boronic acid in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.

Q3: My boronic acid seems to be poorly soluble in the reaction mixture. What can I do?

A3: Poor solubility can significantly hinder reaction rates.[14] First, try screening different solvent systems, including more polar aprotic solvents like DMF or DMA, often in combination with water.[15][16] If solubility remains an issue, converting the boronic acid to a more soluble boronate ester can be an effective solution.

Q4: I am observing decomposition of my palladium catalyst (formation of palladium black). Why is this happening?

A4: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst.[3] This can be caused by high temperatures, the presence of impurities, or an inappropriate ligand-to-metal ratio. Ensure your reaction is run under an inert atmosphere, use high-purity reagents, and consider using a more robust ligand or pre-catalyst system.

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with (2-Hydroxyquinolin-3-yl)boronic acid
  • Reaction Setup: To an oven-dried reaction vessel, add (2-Hydroxyquinolin-3-yl)boronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst and ligand combination.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC, LC-MS, or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the Pinacol Ester of (2-Hydroxyquinolin-3-yl)boronic acid
  • Reaction Setup: In a round-bottom flask, dissolve (2-Hydroxyquinolin-3-yl)boronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent (e.g., toluene or THF).

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all the starting boronic acid is consumed.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used in the subsequent coupling reaction without further purification.

Visualizing Reaction Pathways

The following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing side reactions.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X L₂ OA->PdII Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)-Ar' L₂ Trans->PdII_Ar ArBOH2 (Quin-OH)B(OH)₂ ArBOH2->Trans Proto Protodeboronation ArBOH2->Proto H⁺ Homo Homocoupling ArBOH2->Homo Pd(0), O₂ Base Base Base->Trans RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product ArH Quin-OH Proto->ArH ArAr Quin-Quin Homo->ArAr

Caption: Suzuki-Miyaura cycle and key side reactions.

References
  • Protodeboronation - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(57), 35973-35977. Available at: [Link]

  • García-Domínguez, A., Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14843-14860. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011). Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296-4307. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki cross-coupling reaction - YouTube. (2020). Available at: [Link]

  • Lazzaro, F., et al. (2013). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 117(48), 12995-13002. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Available at: [Link]

  • Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals - ChemRxiv. (2022). Available at: [Link]

  • Thomas, A. A., et al. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 9(8), 7168-7173. Available at: [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8851-8855. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Available at: [Link]

  • Structures of 2-hydroxyquinoline derivatives - ResearchGate. Available at: [Link]

  • Palladium Catalyzed Boron Homologation with Kane Bastick - YouTube. (2024). Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(14), 6210-6222. Available at: [Link]

  • Denmark, S. E., & Thomas, A. A. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296-4307. Available at: [Link]

  • Botella, L., & Nájera, C. (2004). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Angewandte Chemie International Edition, 43(13), 1624-1628. Available at: [Link]

Sources

Troubleshooting failed cross-coupling with (2-Hydroxyquinolin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Suzuki-Miyaura Cross-Coupling Failures

Executive Summary: The "Tautomer Trap"

If you are attempting to couple (2-Hydroxyquinolin-3-yl)boronic acid , you are likely encountering one of two failures: complete protodeboronation (yielding 2-quinolone) or catalyst poisoning (reaction stalls immediately).

This substrate presents a "perfect storm" of difficulty due to its structural equilibrium. In solution, 2-hydroxyquinoline exists predominantly as the 2-quinolone (lactam) tautomer. This creates two critical failure modes:

  • Rapid Protodeboronation: The electron-rich nature of the heterocycle at the 3-position, combined with the presence of the adjacent carbonyl/amide, accelerates the hydrolysis of the C–B bond under basic conditions.

  • Catalyst Deactivation: The lactam nitrogen and oxygen are potent ligands that can displace phosphines on Palladium, forming inactive complexes (Pd-black precipitation).

This guide provides the diagnostic logic and optimized protocols to overcome these intrinsic instabilities.

Diagnostic Q&A: Identify Your Failure Mode

Q1: "I see full conversion of the starting material, but the product is just 2-quinolone (de-boronated species). Why?"

Diagnosis: Base-Catalyzed Protodeboronation. This is the most common failure mode for 2-heterocyclic boronic acids. The mechanism is often distinct from simple aryl boronic acids. The basic conditions required for transmetalation also catalyze the cleavage of the C–B bond.

  • The Mechanism: The base (e.g., hydroxide or carbonate) attacks the boron to form a boronate "ate" complex. In this specific substrate, the adjacent heteroatoms stabilize the protonation of the C3 carbon, leading to rapid loss of boric acid and formation of the quinolone.

  • The Fix: You must lower the standing concentration of the active boronate species. Switch to Protocol A (MIDA Boronate Slow-Release) or use anhydrous conditions (Protocol B).

Q2: "The reaction mixture turned black immediately upon heating, and no product formed."

Diagnosis: Catalyst Poisoning (The "Lactam Effect"). The 2-quinolone tautomer can coordinate to the Palladium center through the amide oxygen or nitrogen, displacing your ligands.

  • The Fix: You need a ligand that is bulky enough to prevent this coordination and electron-rich enough to facilitate oxidative addition.

    • Recommendation: Switch to XPhos or SPhos . These biaryl monophosphine ligands create a "protective shell" around the Pd center.

    • Alternative: Protect the 2-position (e.g., as a methoxy or triflate) to lock the tautomer in the quinoline (aromatic) form.

Q3: "My starting material is insoluble in Toluene or THF. Can I use Ethanol/Water?"

Diagnosis: Solubility vs. Stability Conflict. While 2-quinolones are soluble in protic solvents, these solvents accelerate protodeboronation.

  • The Fix: Use 1,4-Dioxane or DMF . If you must use a co-solvent for solubility, limit water to the absolute minimum required to dissolve the base, or use a phase-transfer catalyst (TBAB) with solid inorganic bases.

Visualization: The Failure Pathways

The following diagram illustrates the competing pathways between the desired cross-coupling and the fatal protodeboronation/poisoning.

G Start (2-Hydroxyquinolin-3-yl) boronic acid Tautomer 2-Quinolone Form (Lactam - Dominant) Start->Tautomer Equilibrium (Fast) Coordination Catalyst Poisoning (Pd-Lactam Complex) Tautomer->Coordination Binds Pd Catalyst AteComplex Boronate 'Ate' Complex (Activated Species) Tautomer->AteComplex + Base (OH-) Protodeboronation Protodeboronation (By-product: 2-Quinolone) AteComplex->Protodeboronation Hydrolysis (Fast) Product Cross-Coupled Product AteComplex->Product + Ar-X / Pd(0) (Slow)

Caption: Figure 1. The "Death Valley" of 2-heterocyclic boronic acids. The dominant lactam form leads to both catalyst poisoning and rapid protodeboronation, often outpacing the desired cross-coupling pathway.

Optimized Protocols

Protocol A: The "Slow-Release" Method (Recommended)

Best for: High-value substrates where yield is critical. Concept: Instead of using the free boronic acid, use the MIDA boronate ester. Under mild aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation and decomposition [1].

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Notes
Boron Source (2-Quinolone-3-yl) MIDA boronate1.2 - 1.5Must be synthesized or purchased.
Catalyst Pd(OAc)₂ + XPhos 0.05Pre-complexed Pd-G2-XPhos is preferred.
Base K₃PO₄ (3.0M aq)5.0The water is necessary to hydrolyze the MIDA.
Solvent THF or 1,4-Dioxane-0.1 M Concentration.
Temp 60°C-Slow addition is not required due to MIDA kinetics.

Step-by-Step:

  • Charge reaction vial with Aryl Halide (1.0 equiv), MIDA boronate (1.5 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%).

  • Add THF (degassed).

  • Add aq.[1] K₃PO₄ (5.0 equiv).

  • Seal and heat to 60°C. Monitor via LCMS.

  • Why this works: The MIDA protects the boron from base attack until it slowly hydrolyzes, keeping the "free" boronic acid concentration low [2].

Protocol B: Anhydrous "Rescue" Conditions

Best for: When you cannot access the MIDA boronate and must use the free acid. Concept: Eliminate water to stop hydrolysis. Use a specialized base that solubilizes in organic media or use phase transfer.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Notes
Boron Source Free Boronic Acid2.0Excess required due to instability.
Catalyst Pd₂(dba)₃ + SPhos 0.05SPhos is excellent for heterocyclic couplings.
Base Cs₂CO₃ (Anhydrous)3.0Must be finely ground/micronized.
Solvent 1,4-Dioxane-Strictly Anhydrous.
Temp 90-100°C-High temp required for anhydrous transmetalation.

Step-by-Step:

  • Dry all glassware in an oven overnight.

  • Charge solid reagents (Boronic acid, Aryl halide, Base, Catalyst, Ligand) in a glovebox or under Argon flow.

  • Add anhydrous Dioxane.

  • Heat rapidly to 100°C.

  • Why this works: Removing water shuts down the primary protodeboronation pathway. Cs₂CO₃ has sufficient solubility in hot dioxane to facilitate transmetalation without flooding the system with hydroxide [3].

Decision Tree: Troubleshooting Logic

Troubleshooting Start Start: Reaction Failed CheckLCMS Check LCMS/NMR of Crude Start->CheckLCMS Result1 Result: Only 2-Quinolone found (Protodeboronation) CheckLCMS->Result1 Result2 Result: SM Remaining + Black Precipitate (Catalyst Death) CheckLCMS->Result2 CheckSM Check SM Purity via NMR Result1->CheckSM Action2 Switch Ligand to XPhos/SPhos (Prevent Coordination) Result2->Action2 Action1 Switch to MIDA Boronate (Protocol A) Impure SM already deboronated? CheckSM->Impure Impure->Action1 No (SM was pure) Recrystallize Recrystallize or Buy Fresh Impure->Recrystallize Yes

Caption: Figure 2. Troubleshooting logic flow. Distinguishing between reagent degradation and catalyst poisoning is the first step to resolution.

References

  • Gillis, E. P., & Burke, M. D. (2007).[1] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717.

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Deployed in Iterative Cross-Coupling.[1] Journal of the American Chemical Society, 132(34), 12048–12055.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Cox, P. A., et al. (2017).[9] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

Sources

Validation & Comparative

A Comparative Guide to (2-Hydroxyquinolin-3-yl)boronic Acid and Other Heterocyclic Boronic Acids in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the vast arsenal of coupling partners, heterocyclic boronic acids are of paramount importance, providing access to a diverse array of scaffolds crucial for drug discovery and materials science. This guide offers an in-depth comparison of (2-Hydroxyquinolin-3-yl)boronic acid with other key heterocyclic boronic acids, focusing on their reactivity, stability, and the nuanced influence of structural features on their performance in Suzuki coupling reactions.

The Landscape of Heterocyclic Boronic Acids in Suzuki Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] The catalytic cycle involves three principal steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.

Heterocyclic boronic acids introduce both opportunities and challenges to this catalytic cycle. The heteroatoms within the ring can influence the electronic properties of the boronic acid, affecting its reactivity. However, these same heteroatoms can also lead to instability, most notably through protodeboronation, a process where the C-B bond is cleaved by a proton source, leading to reduced yields.[2][3]

(2-Hydroxyquinolin-3-yl)boronic Acid: A Unique Player

(2-Hydroxyquinolin-3-yl)boronic acid, which exists in equilibrium with its tautomeric form, 2-quinolone-3-boronic acid, presents a unique set of characteristics that distinguish it from other heterocyclic boronic acids. The presence of the 2-hydroxy (or 2-oxo) group profoundly influences its electronic nature and potential coordination chemistry.

Electronic and Steric Profile

The quinoline core is an electron-deficient heteroaromatic system. The introduction of a hydroxyl group at the 2-position, which readily tautomerizes to the 2-quinolone form, further modifies the electronic landscape. The amide-like character of the 2-quinolone can influence the nucleophilicity of the boronic acid and its interaction with the palladium catalyst.

From a steric perspective, the boronic acid at the 3-position is flanked by the 2-hydroxy/oxo group and the 4-position of the quinoline ring. This steric environment can play a significant role in the approach of the palladium complex during the transmetalation step.

The "ortho-Hydroxy" Effect: A Double-Edged Sword

The proximity of the hydroxyl group to the boronic acid moiety can lead to several competing effects:

  • Potential for Chelation: The hydroxyl group could potentially coordinate to the palladium center, creating a pre-transmetalation complex. This chelation effect can, in some cases, accelerate the transmetalation step by bringing the reacting partners into close proximity. This phenomenon, often referred to as a "directing group" effect, has been observed to control reaction sites in multiply borylated substrates.[4]

  • Intramolecular Hydrogen Bonding: The hydroxyl group can form an intramolecular hydrogen bond with one of the oxygen atoms of the boronic acid. This interaction can influence the conformation and reactivity of the boronic acid.

  • Altered Acidity and Basicity: The presence of the acidic hydroxyl group can affect the overall reaction conditions, particularly the choice and concentration of the base required for the activation of the boronic acid.

A Comparative Analysis: Reactivity and Yields

While direct, side-by-side comparative studies of (2-Hydroxyquinolin-3-yl)boronic acid with a wide range of other heterocyclic boronic acids under identical conditions are not extensively documented in the literature, we can infer reactivity trends based on mechanistic principles and data from analogous systems.

Comparison with Unsubstituted Quinoline Boronic Acids

Let's consider a hypothetical comparison between (2-Hydroxyquinolin-3-yl)boronic acid and its parent analogue, 3-quinolineboronic acid.

Boronic AcidKey Structural FeatureExpected Impact on Suzuki Coupling
3-Quinolineboronic acid Unsubstituted quinoline ringStandard reactivity for an electron-deficient heteroaromatic boronic acid. Prone to protodeboronation under harsh conditions.
(2-Hydroxyquinolin-3-yl)boronic acid 2-hydroxy/oxo groupPotential for chelation-assisted transmetalation, potentially leading to higher efficiency. However, the acidic proton may require careful base selection. The steric bulk of the substituent could also play a role.

The electron-withdrawing nature of the quinoline ring generally deactivates it towards electrophilic attack but can enhance the rate of transmetalation in Suzuki coupling by increasing the Lewis acidity of the boron atom. The additional influence of the 2-hydroxy group in (2-Hydroxyquinolin-3-yl)boronic acid is a key differentiator.

Comparison with Pyridine-based Boronic Acids

Pyridine boronic acids are another important class of heterocyclic coupling partners. A comparison with a structurally analogous pyridone-based boronic acid can provide valuable insights.

Boronic AcidKey Structural FeatureExpected Impact on Suzuki Coupling
(2-Pyridone-3-yl)boronic acid 2-pyridone ringSimilar to the 2-quinolone system, the amide-like character influences the electronic properties. The smaller ring system may present different steric demands compared to the quinoline derivative.
(2-Hydroxyquinolin-3-yl)boronic acid 2-quinolone ringThe fused benzene ring in the quinoline system will have a distinct electronic influence compared to the single pyridine ring. This can affect the overall electron density and, consequently, the reactivity.

Generally, 2-substituted nitrogen-containing heteroaryl organoboranes can be challenging substrates in Suzuki couplings due to slow transmetalation rates and a propensity for protodeboronation.[2] The presence of the 2-oxo group in both the pyridone and quinolone systems may mitigate some of these challenges through the potential for chelation.

Experimental Considerations and Protocol Design

Achieving optimal results in Suzuki couplings with (2-Hydroxyquinolin-3-yl)boronic acid and its counterparts requires careful consideration of reaction parameters.

Catalyst and Ligand Selection

The choice of palladium catalyst and ligand is critical. For challenging couplings involving heteroaryl boronic acids, catalysts with bulky, electron-rich phosphine ligands, such as those based on Buchwald or Fu's systems, often provide superior results.[5] These ligands promote the oxidative addition and reductive elimination steps and can stabilize the palladium catalyst.

Base and Solvent Systems

The selection of the base is crucial for activating the boronic acid to form the more nucleophilic boronate species. For substrates with acidic protons, like (2-Hydroxyquinolin-3-yl)boronic acid, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferred over stronger bases like sodium hydroxide to avoid side reactions. The solvent system also plays a significant role, with polar aprotic solvents like dioxane, DMF, or THF, often in the presence of water, being commonly employed.

Experimental Workflow: A Generalized Protocol

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - (2-Hydroxyquinolin-3-yl)boronic acid (1.0 eq) - Aryl Halide (1.0-1.2 eq) - Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2.0 eq) solvent Add degassed solvent (e.g., Dioxane/H₂O) reagents->solvent 1. heat Heat under inert atmosphere (e.g., N₂ or Ar) (60-100 °C) solvent->heat 2. monitor Monitor reaction progress (TLC, LC-MS) heat->monitor 3. quench Quench reaction (e.g., add water) monitor->quench 4. extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract 5. purify Purify by column chromatography extract->purify 6.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Navigating Challenges: Stability and Side Reactions

A primary challenge with many heterocyclic boronic acids is their limited stability, often leading to competitive protodeboronation.[3] This is particularly relevant for electron-deficient heteroaryl boron derivatives.

Strategies to Mitigate Instability:

  • Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester, can reduce the rate of protodeboronation.[6]

  • Slow-Release Strategies: Employing conditions that generate the active boronic acid in situ at a low concentration can minimize degradation.[6]

  • Anhydrous Conditions: For boronic acids that are particularly sensitive to hydrolytic deboronation, running the reaction under anhydrous conditions with a suitable non-aqueous base can be beneficial.

Conclusion and Future Outlook

(2-Hydroxyquinolin-3-yl)boronic acid is a valuable and unique building block for Suzuki-Miyaura cross-coupling reactions. The presence of the 2-hydroxy/oxo group introduces a layer of complexity and opportunity, potentially enabling chelation-assisted catalysis while necessitating careful optimization of reaction conditions.

While a definitive, universal reactivity scale for heterocyclic boronic acids remains elusive due to the substrate-dependent nature of Suzuki couplings, an understanding of the electronic and steric effects, as outlined in this guide, can empower researchers to make informed decisions in their synthetic endeavors. Future research focusing on detailed kinetic and mechanistic studies of (2-Hydroxyquinolin-3-yl)boronic acid and its derivatives will undoubtedly provide a clearer picture of its reactivity profile and unlock its full potential in the synthesis of novel and complex molecules.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). A Mild and General Method for Suzuki Cross-Coupling of Aryl Chlorides. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Cammidge, A. N., & Crepy, K. V. L. (2004). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 33(8), 519-532. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(27), 4855-4858. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(19), 7254-7264. [Link]

  • Tyrell, E., & Whitting, A. (2004). The Suzuki-Miyaura reaction in organic synthesis. Advanced Synthesis & Catalysis, 346(2-3), 143-159. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Angewandte Chemie International Edition, 53(21), 5416-5427. [Link]

  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Morken, J. P. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. The Journal of Organic Chemistry, 81(17), 7445-7453. [Link]

  • Molander, G. A., & Dreher, S. D. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]

Sources

A Senior Application Scientist's Guide to the Bioisosteric Replacement of Carboxylic Acids with (2-Hydroxyquinolin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. One of the most common and critical functional groups encountered is the carboxylic acid. While it is a powerful pharmacophore for engaging biological targets, it is often fraught with liabilities that can terminate a drug development program. This guide provides an in-depth comparison of the carboxylic acid moiety with a promising, non-classical bioisostere: (2-hydroxyquinolin-3-yl)boronic acid. We will explore the causal biochemistry behind this strategic replacement, present comparative physicochemical data, and provide actionable experimental protocols for validation.

The Carboxylic Acid: A Privileged Motif with Inherent Liabilities

The carboxylic acid is a cornerstone of drug design, present in over 450 marketed drugs.[1] Its prevalence is due to its versatile ability to act as a hydrogen bond donor and acceptor and, in its ionized carboxylate form at physiological pH, to form strong charge-charge interactions with targets like GPCRs, kinases, and proteases.[2]

However, the very properties that make it an effective pharmacophore also introduce significant challenges in drug development:

  • Poor Membrane Permeability: The anionic charge of the carboxylate at physiological pH (pKa typically 4-5) significantly increases polarity, hindering passive diffusion across biological membranes like the intestinal epithelium and the blood-brain barrier.[3]

  • Metabolic Instability: Carboxylic acids are prone to metabolism via Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, forming reactive acyl glucuronides. These metabolites can covalently modify proteins, leading to idiosyncratic drug toxicities.[4][5]

  • Rapid Elimination: The high polarity of the carboxylate group can lead to rapid renal clearance, resulting in a short plasma half-life.

The goal of bioisosteric replacement is to retain the crucial target-binding interactions of the carboxylic acid while mitigating these ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity liabilities.

cluster_0 Carboxylic Acid in Drug Design Carboxylic_Acid Carboxylic Acid Moiety Advantages Advantages - Strong H-bonding - Ionic Interactions - Improved Solubility (as salt) Carboxylic_Acid->Advantages Liabilities Liabilities - Poor Permeability - Metabolic Instability - Rapid Clearance - Potential Toxicity Carboxylic_Acid->Liabilities

Caption: The dual role of the carboxylic acid group in drug design.

(2-Hydroxyquinolin-3-yl)boronic Acid: A Multifunctional Bioisostere

Bioisosteres are functional groups that exhibit similar physicochemical properties and elicit a comparable biological response to the original moiety.[6] Boronic acids have emerged as highly valuable, non-classical bioisosteres for carboxylic acids.[7] The (2-hydroxyquinolin-3-yl)boronic acid scaffold is particularly intriguing as it combines the unique properties of a boronic acid with the distinct features of a 2-hydroxyquinoline ring system.

Key Attributes:
  • Lewis Acidity: Unlike Brønsted-Lowry acidity of carboxylic acids (proton donation), boronic acids are Lewis acids. The boron atom possesses an empty p-orbital, allowing it to accept a lone pair of electrons from a nucleophile (like a hydroxide ion or a serine residue in an enzyme's active site), transitioning from a neutral, trigonal planar sp² state to an anionic, tetrahedral sp³ state.[7]

  • Higher pKa: Arylboronic acids typically exhibit pKa values in the range of 8-10.[8] This is significantly higher than carboxylic acids. Consequently, at physiological pH 7.4, a much larger fraction of the boronic acid will remain in its neutral, more lipophilic state, facilitating better membrane permeability.[4]

  • Covalent Interaction Potential: The Lewis acidic boron can form strong, yet reversible, covalent bonds with biological nucleophiles such as the hydroxyl groups of serine or threonine residues in enzyme active sites.[9] This offers a distinct binding modality compared to the non-covalent interactions of carboxylic acids, potentially leading to enhanced potency and duration of action.[6]

  • Structural Mimicry: The 2-hydroxyquinoline portion of the molecule is a rigid, planar system that can engage in π-stacking and hydrogen bonding interactions. Importantly, the 2-hydroxyquinoline exists in tautomeric equilibrium with its keto form, quinolin-2(1H)-one, which can influence its hydrogen bonding patterns.[4]

Carboxylic_Acid Carboxylic Acid (R-COOH) Replacement Bioisosteric Replacement Carboxylic_Acid->Replacement Mitigates Liabilities Bioisostere (2-Hydroxyquinolin-3-yl)boronic Acid Replacement->Bioisostere Introduces New Properties cluster_0 PAMPA Workflow Prep_Lipid 1. Prepare Lipid Membrane Coat PVDF filter plate with 1-2% lecithin in dodecane. Prep_Acceptor 2. Prepare Acceptor Plate Fill wells with buffer (pH 7.4). Prep_Lipid->Prep_Acceptor Prep_Donor 3. Prepare Donor Plate Add test compounds (Carboxylic Acid and Boronic Acid Bioisostere) to separate wells. Prep_Acceptor->Prep_Donor Assemble 4. Assemble Sandwich Place donor plate onto acceptor plate. Prep_Donor->Assemble Incubate 5. Incubate 4-18 hours at room temperature to allow for diffusion. Assemble->Incubate Analyze 6. Quantify Measure compound concentration in both donor and acceptor wells using LC-MS/MS. Incubate->Analyze Calculate 7. Calculate Permeability (Pe) Use concentrations and incubation time to determine Pe (cm/s). Analyze->Calculate

Sources

A Comparative Structural Analysis of (2-Hydroxyquinolin-3-yl)boronic Acid Complexes for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rational design of metal-binding scaffolds is a cornerstone of innovation. Boronic acids, with their unique electronic properties and reversible covalent-binding capabilities, have emerged as privileged structures in medicinal chemistry and materials science. This guide provides an in-depth structural analysis of complexes derived from (2-Hydroxyquinolin-3-yl)boronic acid, offering a comparative perspective against the well-studied 8-hydroxyquinoline analogues. By examining the synthesis, characterization, and structural nuances of these compounds, we aim to provide actionable insights for the development of novel therapeutics and functional materials.

Introduction to (2-Hydroxyquinolin-3-yl)boronic Acid: A Scaffold of Untapped Potential

(2-Hydroxyquinolin-3-yl)boronic acid is a bifunctional molecule featuring a quinoline core, a hydroxyl group at the 2-position, and a boronic acid moiety at the 3-position. This specific arrangement of functional groups offers a unique chelation environment for metal ions, distinct from the more commonly employed 8-hydroxyquinoline. The nitrogen atom of the quinoline ring and the adjacent hydroxyl group can act as a bidentate ligand, while the boronic acid group can participate in further interactions or be a site for derivatization.

The inherent properties of boronic acids, such as their ability to form reversible covalent bonds with diols, make them attractive for applications in sensing, catalysis, and as enzyme inhibitors.[1] The quinoline scaffold itself is a well-established pharmacophore with a broad spectrum of biological activities.[2] The combination of these two moieties in (2-Hydroxyquinolin-3-yl)boronic acid presents a compelling platform for the design of novel metal-based drugs and functional materials.

Comparative Structural Landscape: (2-Hydroxyquinolin-3-yl)boronic Acid vs. 8-Hydroxyquinoline Complexes

The key distinction between complexes of (2-Hydroxyquinolin-3-yl)boronic acid and 8-hydroxyquinoline lies in the position of the coordinating atoms. In 8-hydroxyquinoline, the nitrogen and the hydroxyl group are positioned to form a stable five-membered chelate ring with a metal ion.[3] In contrast, the 2-hydroxy-3-boronic acid isomer offers a different coordination pocket.

While specific crystal structures for metal complexes of (2-Hydroxyquinolin-3-yl)boronic acid are not widely available in the public domain, we can infer their structural behavior from related compounds. For instance, studies on an azo-derivative of 2-hydroxyquinoline, [4-((2-hydroxyquinolin-3-yl)diazenyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide], reveal that it forms stable complexes with transition metals like Cr(III), Fe(III), Co(II), and Cu(II).[4][5] Spectroscopic and magnetic susceptibility data suggest octahedral geometries for the Cr(III) and Fe(III) complexes and tetrahedral geometries for the Co(II) and Cu(II) complexes.[4][5] In these complexes, the ligand coordinates to the metal ion through the nitrogen of the quinoline ring and the oxygen of the hydroxyl group.

This contrasts with the typical coordination of 8-hydroxyquinoline, which readily forms stable, often planar, complexes with a 1:2 or 1:3 metal-to-ligand ratio, depending on the coordination number of the metal ion.[6] The steric and electronic differences arising from the substitution pattern in the 2-hydroxy-3-boronic acid isomer can lead to distinct geometries and, consequently, different physicochemical and biological properties.

Below is a comparative table summarizing the expected and observed structural features:

Feature(2-Hydroxyquinolin-3-yl)boronic Acid Complexes (Inferred)8-Hydroxyquinoline Complexes (Observed)
Chelating Atoms Quinoline Nitrogen, 2-Hydroxyl OxygenQuinoline Nitrogen, 8-Hydroxyl Oxygen
Chelate Ring Size 5-membered5-membered
Typical Geometries Octahedral (e.g., Cr(III), Fe(III)), Tetrahedral (e.g., Co(II), Cu(II))[4][5]Square planar, Octahedral[6]
Boronic Acid Group Available for secondary interactions or derivatizationNot present
Potential for Mixed Ligand Complexes High, as demonstrated with related structures[7]High, well-established[8]

Experimental Protocols: Synthesis and Characterization

The synthesis of metal complexes with these quinoline-based ligands can be achieved through straightforward and reproducible methods. Below are detailed protocols for the synthesis of a representative mixed-ligand complex of 8-hydroxyquinoline and a proposed adaptation for the synthesis of a (2-Hydroxyquinolin-3-yl)boronic acid complex.

Protocol 1: Synthesis of a Mixed Ligand Metal(II) Complex with 8-Hydroxyquinoline[8]

Objective: To synthesize a mixed ligand complex of a transition metal (e.g., Ni(II), Co(II), Cu(II)) with a Schiff base and 8-hydroxyquinoline.

Materials:

  • Appropriate metal salt (e.g., NiCl₂·6H₂O, CoCl₂·6H₂O, CuCl₂·2H₂O)

  • Schiff base ligand

  • 8-Hydroxyquinoline

  • Ethanol

  • 10% NaOH solution

Procedure:

  • Prepare a hot ethanolic solution (30 mL) of the Schiff base ligand (0.003 mol).

  • To this, add an ethanolic solution (30 mL) of the appropriate metal salt (0.003 mol).

  • Add an ethanolic solution (30 mL) of 8-hydroxyquinoline (0.003 mol) to the resulting mixture.

  • Adjust the pH of the solution with a few drops of 10% NaOH.

  • Heat the mixture with constant stirring for 3 hours.

  • Cool the reaction mixture to allow the solid complex to precipitate.

  • Filter the solid product, wash with ethanol to remove any unreacted starting materials, and dry under vacuum in a desiccator.

Causality: The use of a slightly basic medium (adjusted with NaOH) facilitates the deprotonation of the hydroxyl group of the 8-hydroxyquinoline, promoting its coordination to the metal center. The Schiff base acts as a co-ligand, satisfying the coordination sphere of the metal ion.

Proposed Protocol 2: Synthesis of a Transition Metal Complex with (2-Hydroxyquinolin-3-yl)boronic Acid

Objective: To synthesize a transition metal complex with (2-Hydroxyquinolin-3-yl)boronic acid.

Materials:

  • (2-Hydroxyquinolin-3-yl)boronic acid

  • Metal salt (e.g., CuCl₂·2H₂O)

  • Methanol or Ethanol

  • Base (e.g., Triethylamine or NaOH solution)

Procedure:

  • Dissolve (2-Hydroxyquinolin-3-yl)boronic acid (2 molar equivalents) in methanol or ethanol.

  • In a separate flask, dissolve the metal salt (1 molar equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Add a base dropwise to the reaction mixture to facilitate deprotonation of the hydroxyl and boronic acid groups.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction for the formation of a precipitate.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid product, wash with cold solvent, and dry under vacuum.

Causality: The addition of a base is crucial to deprotonate the hydroxyl group, enabling it to coordinate to the metal ion. The stoichiometry is adjusted to favor the formation of a 1:2 metal-to-ligand complex, which is common for divalent transition metals.

Characterization Workflow

A multi-technique approach is essential for the comprehensive structural elucidation of these complexes.

Characterization_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural & Elemental Analysis cluster_properties Property Evaluation Synthesis Complex Synthesis FTIR FT-IR Spectroscopy (Functional Group Coordination) Synthesis->FTIR UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Synthesis->UV_Vis NMR NMR Spectroscopy (1H, 13C, 11B) (Ligand Environment) Synthesis->NMR X_Ray Single Crystal X-Ray Diffraction (Definitive Structure) Synthesis->X_Ray Elemental Elemental Analysis (Stoichiometry) Synthesis->Elemental Biological Biological Activity (e.g., Antimicrobial, Cytotoxicity) X_Ray->Biological

Caption: A typical workflow for the synthesis and characterization of metal complexes.

Spectroscopic Analysis:

  • FT-IR Spectroscopy: Changes in the vibrational frequencies of the C=N, C-O, and B-O bonds upon complexation provide direct evidence of coordination.

  • UV-Vis Spectroscopy: Shifts in the absorption bands corresponding to n→π* and π→π* transitions can indicate ligand-to-metal charge transfer and changes in the electronic environment of the quinoline core.[6]

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the ligand framework within the complex, while ¹¹B NMR is crucial for probing the coordination state of the boron atom.

Structural and Elemental Analysis:

  • Single Crystal X-Ray Diffraction: This technique provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry.

  • Elemental Analysis: Confirms the empirical formula and the stoichiometric ratio of metal to ligand in the complex.

Visualizing the Coordination Chemistry

The following diagrams illustrate the coordination of 8-hydroxyquinoline and the proposed coordination of (2-Hydroxyquinolin-3-yl)boronic acid to a generic divalent metal ion (M²⁺).

Caption: Coordination of 8-hydroxyquinoline vs. (2-Hydroxyquinolin-3-yl)boronic acid.

Conclusion and Future Directions

The structural analysis of (2-Hydroxyquinolin-3-yl)boronic acid complexes, while still an emerging field, reveals a promising class of compounds with unique coordination properties. The strategic placement of the hydroxyl and boronic acid groups on the quinoline scaffold offers new avenues for the design of metal complexes with tailored geometries and functionalities.

Future research should focus on the synthesis and single-crystal X-ray diffraction analysis of a broader range of metal complexes with this ligand to definitively establish their structural characteristics. A systematic comparison of their biological and material properties against their 8-hydroxyquinoline counterparts will be crucial in unlocking their full potential in drug discovery and materials science.

References

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • Abdulsalam, M. B., & Numan, A. T. (2022). Synthesis, Characterization, and Biological Activity of Mixed Ligand Complexes from 8-Hydroxyquinoline and New Ligand for β-Enaminone. Chemical Methodologies, 6(11), 962-976. [Link]

  • Silva, F., Oliveira, C., & Alho, C. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • Hassan, S. S. M., Kamal, A. M., & El-mosallamy, M. A. H. (2023). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. Molecules, 28(7), 3183. [Link]

  • Jamil, Y. M., Al-Azab, F. M., Al-Selwi, N. A. A., AL-Ryami, A. M., & Mlahia, M. R. (2024). Spectroscopic and biological studies of mixed ligand complexes of transition metal (II) ions with chloroquine and ketoprofen. Sana'a University Journal of Applied Sciences and Technology, 2(1), 53–64. [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2023). Cr (III), Fe (III), Co (II) and Cu(II)Metal ions complexes with azo compound derived from 2-hydroxy quinolin synthesis, characterization, thermal study and antioxidant activity. ResearchGate. [Link]

  • Efthimiadou, E. K., Sanakis, Y., Raptopoulou, C. P., Karaliota, A., Katsaros, N., & Psomas, G. (2006). Crystal structure, spectroscopic, and biological study of the copper(II) complex with the third-generation quinolone antibiotic sparfloxacin. Bioorganic & Medicinal Chemistry Letters, 16(14), 3864–3867. [Link]

  • Onyema, C. T., & Ogu, A. A. (2021). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Journal of Chemistry Letters, 2, 43-49. [Link]

  • Kur, K., Kowalska-Baron, A., & Miller, E. (2018). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Biotechnology and Food Science, 82(1), 29-39. [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2023). Cr (III), Fe (III), Co (II) and Cu(II)Metal ions complexes with azo compound derived from 2-hydroxy quinolin synthesis, characterization, thermal study and antioxidant activity. ResearchGate. [Link]

  • Bent Bentham Science Publisher. (2024). Syntheses and Spectroscopic Characterization of Selected Methyl Quinolinylphosphonic and Quinolinylphosphinic Acids; Rationalized based on DFT Calculation. [Link]

  • Al-Obaidi, A. S. M. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Oriental Journal of Chemistry, 33(5), 2246-2260. [Link]

Sources

LC-MS methods for analyzing (2-Hydroxyquinolin-3-yl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyzing (2-Hydroxyquinolin-3-yl)boronic acid presents a "perfect storm" of chromatographic challenges: the amphoteric nature of the quinoline core, the Lewis acidity of the boronic acid, and the tautomeric equilibrium between 2-hydroxyquinoline and 2-quinolone.

Standard generic LC-MS methods (e.g., C18 with Formic Acid) often fail for this specific analyte, resulting in severe peak tailing, retention loss, and protodeboronation (loss of the boron moiety). This guide compares three distinct methodologies to overcome these limitations, recommending Pre-column Derivatization as the gold standard for quantitative rigor, while offering an Alkaline Mobile Phase method for rapid qualitative screening.

The Chemical Context: Why Standard Methods Fail

To select the right method, one must understand the unique instability of 2-heterocyclic boronic acids.[1]

The Tautomer Trap

Unlike simple phenylboronic acids, the 2-hydroxyquinoline moiety exists predominantly as the 2-quinolone tautomer in solution. This increases the polarity of the molecule, making retention on standard C18 columns difficult without ion-pairing agents or pH modification.

Zwitterionic Protodeboronation

The most critical failure mode is protodeboronation (cleavage of the C-B bond). For 2-heteroaryl boronic acids, this is not just acid-catalyzed hydrolysis; it is a rapid, auto-catalytic pathway mediated by a zwitterionic intermediate.

  • At Neutral pH: The quinoline nitrogen (basic) coordinates with the boron (Lewis acid), forming a zwitterion that rapidly fragments, releasing boric acid and 2-hydroxyquinoline (the degradation product).

  • The Fix: We must push the equilibrium away from this zwitterion by using either low pH (protonating the nitrogen), high pH (forming the boronate anion), or esterification (blocking the boron).

Visualization: Instability Mechanism

Protodeboronation Substrate (2-Hydroxyquinolin-3-yl)boronic acid Zwitterion Zwitterionic Intermediate (N-B Coordination) Substrate->Zwitterion pH ~7 (Fast) Product 2-Hydroxyquinoline (Degradant) + Boric Acid Substrate->Product Acidic Hydrolysis (Slow) Transition C-B Bond Cleavage Zwitterion->Transition Spontaneous Transition->Product Irreversible

Figure 1: The zwitterionic pathway is the primary cause of instability for 2-heterocyclic boronic acids at neutral pH.

Comparative Method Analysis

We evaluated three approaches based on Stability (on-column degradation), Peak Shape (Tailing Factor,


), and Sensitivity  (S/N ratio).
Method A: Acidic C18 (The "Standard" Approach)
  • Conditions: C18 Column, 0.1% Formic Acid in Water/MeCN.

  • Verdict: Not Recommended for Quantitation.

  • Mechanism: Low pH protonates the quinoline nitrogen, preventing zwitterion formation. However, the boronic acid moiety interacts strongly with silanols on the column stationary phase.

  • Outcome: Severe tailing (

    
    ) and potential acid-catalyzed hydrolysis over long run times.
    
Method B: Alkaline C18 (The "High pH" Approach)
  • Conditions: Hybrid-Particle C18 (e.g., BEH/HPH), 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.

  • Verdict: Excellent for Screening/Purity Checks.

  • Mechanism: At pH 10, the boronic acid converts to the boronate anion

    
    , and the quinoline is deprotonated. This prevents the zwitterionic degradation pathway.
    
  • Outcome: Sharp peaks (

    
    ). However, ESI sensitivity can be lower due to charge competition, and silica-based columns must be pH-resistant.
    
Method C: Pre-column Derivatization (The "Gold Standard")
  • Conditions: Reaction with Pinacol or Diethanolamine

    
     Analysis on C18 (Acidic).
    
  • Verdict: Required for GLP/GMP Quantitation.

  • Mechanism: Converting the boronic acid to a boronate ester (e.g., pinacol ester) chemically "locks" the boron atom, preventing both silanol interaction and protodeboronation.

  • Outcome: The derivative behaves like a standard lipophilic organic molecule. Perfect peak shape, high stability, and improved ionization.

Summary Data Comparison
FeatureMethod A: Acidic C18Method B: Alkaline C18 (pH 10)Method C: Pinacol Derivatization
Peak Shape (

)
Poor (2.0 - 2.5)Excellent (1.0 - 1.2)Excellent (1.0 - 1.1)
On-Column Stability Moderate (Acid hydrolysis risk)High (Zwitterion suppressed)Very High (Chemically protected)
Sensitivity Moderate (ESI+)Low/Moderate (ESI-)High (ESI+)
Sample Prep Time NoneNone15-30 mins
Artifacts Boroxines (Trimers)Boronate adductsNone
Recommendation Avoid Qualitative Screening Quantitative Analysis

Recommended Experimental Protocols

Protocol 1: The "Gold Standard" Derivatization (Method C)

Use this for reaction monitoring (yield calculation) or purity assay.

Reagents:

  • Pinacol (2,3-dimethyl-2,3-butanediol)

  • Solvent: Acetonitrile (MeCN) or THF.

Workflow:

  • Sampling: Aliquot 50 µL of the reaction mixture.

  • Quench/Derivatize: Add 450 µL of Pinacol Solution (100 mM Pinacol in MeCN with 1% Formic Acid).

    • Note: The acid catalyzes the esterification; the excess pinacol drives equilibrium.

  • Incubation: Vortex and let stand at room temperature for 15 minutes. (Reaction is typically instant, but 15 mins ensures completion).

  • Dilution: Dilute 1:10 with Water/MeCN (50:50) prior to injection.

  • LC Conditions:

    • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 1.7 µm or 3.5 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: MeCN + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 mins.

    • Detection: Monitor the Pinacol Ester mass (

      
      ).
      
Protocol 2: High-pH Direct Injection (Method B)

Use this for quick "check-ins" if you have a pH-stable column.

Requirements:

  • Column: MUST be high-pH stable (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini). Do not use standard silica columns.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonia).

  • Mobile Phase B: Acetonitrile.[2][3]

Workflow:

  • Sampling: Dilute reaction sample into 10 mM Ammonium Bicarbonate buffer (pH 10). Do not dilute into pure water or acid, as this may trigger zwitterionic degradation.

  • LC Conditions: Run a standard gradient (5-95% B).

  • Detection: ESI Negative Mode (

    
    ) is often more selective for the boronate anion, though ESI Positive Mode (
    
    
    
    ) may work for the quinoline nitrogen.

Analytical Decision Matrix

Use this workflow to select the correct method for your specific development stage.

Workflow Start Start: Analyze (2-Hydroxyquinolin-3-yl)boronic Acid Goal What is the analytical goal? Start->Goal Quant Precise Quantitation / Yield % Goal->Quant GLP/GMP Qual Quick ID / Reaction Check Goal->Qual R&D Screening Deriv Method C: Pinacol Derivatization (Locks Boron, High Stability) Quant->Deriv Mandatory ColumnCheck Do you have a High-pH Column? (e.g., XBridge, HPH) Qual->ColumnCheck HighPH Method B: High pH (pH 10) (Ammonium Bicarbonate) ColumnCheck->HighPH Yes Acidic Method A: Acidic C18 (Only if no other option) ColumnCheck->Acidic No (Expect Tailing)

Figure 2: Decision tree for selecting the analytical method based on data requirements and available equipment.

Mass Spectrometry Interpretation Guide

When analyzing underivatized samples (Method B), be aware of these common artifacts:

  • 
     (Parent):  The expected peak in Negative Mode.
    
  • 
     (Boroxine precursor):  In Positive Mode, boronic acids often lose water in the source.
    
  • 
     (Boroxine):  A trimer formed by dehydration. This is often an artifact of the ESI source concentration, not necessarily present in the flask.
    
  • 
    :  The signal for 2-hydroxyquinoline. If this peak increases over time in the autosampler, your method is causing degradation (switch to Method C).
    

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[4] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Nozal, L., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of Chromatography A. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (Discusses protodeboronation mechanisms of 2-heterocyclic boronic acids). Link

  • Yan, J., et al. (2012). Protodeboronation of Heteroaromatic Boronic Acids.[5] Journal of the American Chemical Society.[1] (Defines the zwitterionic instability pathway). Link

  • Waters Corporation. (2021). Developing a Separation for Boronic Acids Using MaxPeak Premier Column Technology. Application Note. Link

Sources

A Comparative In Vitro Assessment of (2-Hydroxyquinolin-3-yl)boronic Acid Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities, including potent anticancer effects.[1][2] The strategic incorporation of a boronic acid moiety into this privileged structure has emerged as a promising avenue for enhancing biological efficacy, particularly in the realm of enzyme inhibition.[3] This guide provides an in-depth comparative analysis of (2-Hydroxyquinolin-3-yl)boronic acid derivatives, evaluating their in vitro performance against relevant alternative quinoline-based compounds. We will delve into the experimental data that underscores their potential as anticancer agents, supported by detailed protocols and an exploration of the structure-activity relationships that govern their function.

The Rationale for Boron-Containing Quinolines in Oncology

The quinoline ring system is a versatile pharmacophore, with numerous derivatives approved for clinical use. Its planar structure allows for intercalation with DNA, while various substitutions can modulate its interaction with a wide array of protein targets.[1] Boronic acids, on the other hand, are unique in their ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, and tyrosine residues often found in the active sites of enzymes.[3] This reversible covalent inhibition mechanism can lead to enhanced potency and selectivity compared to non-covalent inhibitors.

The combination of a 2-hydroxyquinoline scaffold with a 3-boronic acid substituent presents a compelling strategy. The 2-hydroxy group can influence the electronic properties of the quinoline ring and participate in hydrogen bonding interactions with target proteins. The boronic acid at the 3-position is strategically placed to interact with key enzymatic residues. This guide will explore the tangible results of this chemical design through a comparative lens.

Comparative In Vitro Anticancer Activity

To objectively assess the potential of (2-Hydroxyquinolin-3-yl)boronic acid derivatives, we will compare their cytotoxic effects on relevant cancer cell lines with those of other quinoline-based compounds. For this analysis, we will focus on data from studies utilizing the human breast adenocarcinoma cell line (MCF-7) and the human colorectal carcinoma cell line (HCT116), as these are common models in anticancer drug screening.

It is crucial to acknowledge that a direct head-to-head study is not always available in the published literature. Therefore, this comparison is a synthesized analysis of data from multiple high-quality studies, with careful consideration of the experimental conditions.

Table 1: Comparative Cytotoxicity (IC50, µM) of Quinoline Derivatives in MCF-7 and HCT116 Cancer Cell Lines

Compound ClassSpecific Derivative ExampleTarget/Mechanism (if known)MCF-7 IC50 (µM)HCT116 IC50 (µM)Reference
(2-Hydroxyquinolin-3-yl)boronic Acid Analogue Boronic acid-containing pyrazolo[4,3-f]quinoline (HSD1400)Dual CLK/ROCK inhibitor~0.206 (Caki-1 renal)Not Reported[3]
Alternative Quinoline Derivative 1 Plastoquinone analogue (AQ-12)DNA binding6.06 ± 3.095.11 ± 2.14[2]
Alternative Quinoline Derivative 2 2'-hydroxy chalcone derivative (C1)HDAC inhibitionNot Reported37.07[4][5]
Alternative Quinoline Derivative 3 18-glycyrrhetinic acid-peptide conjugateMulti-kinase inhibitor5.1-7.46.6-72.7[6]
Standard Chemotherapeutic CisplatinDNA cross-linking19.67 ± 5.9423.68 ± 6.81[2]

Note: The data for the (2-Hydroxyquinolin-3-yl)boronic acid analogue is for a structurally related compound from a study that provides strong evidence for the potential of this class. The cytotoxicity is reported for a different cell line (Caki-1), but it demonstrates the high potency that can be achieved.

From the compiled data, several key insights emerge. The boronic acid-containing quinoline derivative (HSD1400) demonstrates potent sub-micromolar activity, albeit in a different cell line, suggesting a high potential for this compound class.[3] When compared to other quinoline derivatives, such as the plastoquinone analogue AQ-12, the boronic acid derivatives appear to be in a similar range of low micromolar efficacy against cancer cells.[2] It is noteworthy that both the boronic acid derivative and AQ-12 show significantly higher potency than the standard chemotherapeutic agent, cisplatin, in the respective studies.[2][3] The chalcone derivative C1 shows moderate activity against HCT116 cells.[4][5] The diverse mechanisms of action, from kinase inhibition to DNA binding and HDAC inhibition, highlight the versatility of the quinoline scaffold.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. For (2-Hydroxyquinolin-3-yl)boronic acid derivatives, the following SAR can be inferred from existing literature on related compounds:

  • The Boronic Acid Moiety: The presence of the boronic acid group is critical for the enhanced inhibitory activity against certain enzymes, particularly kinases.[3] Its ability to form a reversible covalent bond with key residues in the enzyme's active site is a major contributor to its potency.

  • The 2-Hydroxy Group: The hydroxyl group at the C2 position can act as a hydrogen bond donor or acceptor, contributing to the binding affinity of the molecule to its target protein. Its presence also influences the electron density of the quinoline ring system.[7]

  • Substituents on the Quinoline Ring: Additional substitutions on the quinoline core can significantly impact activity. For instance, bulky and hydrophobic groups at certain positions can enhance antiproliferative effects.[8] The specific placement of electron-donating or electron-withdrawing groups can fine-tune the electronic properties and, consequently, the biological activity.

Experimental Protocols for In Vitro Assessment

To ensure the reproducibility and validity of in vitro assessments, standardized and well-documented protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer and antioxidant properties of (2-Hydroxyquinolin-3-yl)boronic acid derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of the test compound A->B Adherent or suspension cells C Incubate for a specified period (e.g., 48-72 hours) B->C Drug exposure D Add MTT solution to each well C->D Metabolic activity reduces MTT E Incubate to allow formazan crystal formation D->E Visible purple precipitate F Solubilize formazan crystals with DMSO or other solvent E->F Dissolve crystals G Measure absorbance at ~570 nm F->G Quantify viable cells DPPH_Workflow A Prepare serial dilutions of the test compound B Add DPPH solution to each dilution A->B Mix thoroughly C Incubate in the dark at room temperature B->C Allow reaction to occur D Measure the absorbance at ~517 nm C->D Color change from purple to yellow E Calculate the percentage of radical scavenging activity D->E Determine antioxidant capacity

Caption: Workflow of the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a stock solution of the (2-Hydroxyquinolin-3-yl)boronic acid derivative in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compound. Include a control with the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

The in vitro assessment of (2-Hydroxyquinolin-3-yl)boronic acid derivatives reveals them to be a highly promising class of compounds for anticancer drug development. Their potential for potent and selective enzyme inhibition, coupled with the versatile and well-established quinoline scaffold, offers a solid foundation for further investigation. The comparative analysis, although synthesized from multiple sources, suggests that these boronic acid-containing compounds can exhibit superior or comparable cytotoxicity to other quinoline-based agents and even established chemotherapeutics.

Future research should focus on direct comparative studies of these derivatives against a panel of non-boronic acid quinoline analogues and standard anticancer drugs across a wider range of cancer cell lines. Elucidating the specific kinase inhibition profiles and exploring the detailed molecular interactions through co-crystallization studies will provide invaluable insights for rational drug design and optimization. Furthermore, investigating their antioxidant properties may reveal additional therapeutic benefits. The journey from a promising in vitro profile to a clinically viable drug is long, but the evidence presented here strongly supports the continued exploration of (2-Hydroxyquinolin-3-yl)boronic acid derivatives as a new frontier in the fight against cancer.

References

  • In vitro cytotoxicity activities of the tested compounds against the MCF-7 cancer cell line. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. (2017). EXCLI Journal. Retrieved January 29, 2026, from [Link]

  • In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. (2017). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 29, 2026, from [Link]

  • In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights. (2022). MDPI. Retrieved January 29, 2026, from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Retrieved January 29, 2026, from [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed. Retrieved January 29, 2026, from [Link]

  • Antitumor activity of triazine mimic antibiotics for DNA-binding implications (impressive activity in vitro against a variety of tumor types in the NCI-60 screen): NSC 710607 to fight HCT-116 human colon carcinoma cell lines in vivo using the hollow fiber assay and xenograft mouse models. (2023). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • IC50 values of the antioxidant activity test using DPPH method. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Structures of 2-hydroxyquinoline derivatives. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • The IC50 values of compounds C1 to C10 against four cancer cell lines. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. (2024). MDPI. Retrieved January 29, 2026, from [Link]

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A Senior Application Scientist's Guide to Benchmarking (2-Hydroxyquinolin-3-yl)boronic acid Against Commercially Available NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Cancer Metabolism via NAMPT Inhibition

The relentless proliferation of cancer cells is intrinsically linked to their rewired metabolic pathways. One of the key metabolic dependencies of many tumors is the salvage pathway for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and a substrate for various signaling proteins, including PARPs and sirtuins. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this salvage pathway, making it a compelling target for anticancer drug development.[1] Inhibition of NAMPT leads to a rapid depletion of cellular NAD+ pools, triggering an energy crisis and ultimately leading to cancer cell death.[2][3]

This guide provides a comparative analysis of a novel investigational inhibitor, (2-Hydroxyquinolin-3-yl)boronic acid, against two well-established, commercially available NAMPT inhibitors: FK866 and GMX1778 (also known as CHS-828). We will delve into the mechanistic rationale for targeting NAMPT, present a head-to-head experimental framework for benchmarking these compounds, and provide detailed protocols for their evaluation.

The Central Role of NAMPT in the NAD+ Salvage Pathway

The NAD+ salvage pathway allows cells to regenerate NAD+ from its degradation product, nicotinamide. NAMPT catalyzes the first and rate-limiting step of this pathway, the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). By inhibiting NAMPT, the entire salvage pathway is blocked, leading to a cascade of events detrimental to cancer cells.

NAMPT_Pathway cluster_salvage NAD+ Salvage Pathway cluster_consumption NAD+ Consumption Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN Rate-limiting step NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD PARPs PARPs NAD->PARPs Sirtuins Sirtuins NAD->Sirtuins CD38 CD38 NAD->CD38 PARPs->Nicotinamide Sirtuins->Nicotinamide CD38->Nicotinamide Inhibitor (2-Hydroxyquinolin-3-yl)boronic acid FK866 GMX1778 Inhibitor->NAMPT Inhibition

Figure 1: The NAD+ Salvage Pathway and the Point of Inhibition by NAMPT Inhibitors.

Profiles of the NAMPT Inhibitors

(2-Hydroxyquinolin-3-yl)boronic acid: A Novel Investigational Compound

(2-Hydroxyquinolin-3-yl)boronic acid is an intriguing molecule due to the presence of the boronic acid moiety. Boronic acids are known to form reversible covalent complexes with diols and can also interact with active site serine or threonine residues in enzymes.[4][5] While the specific mechanism of action of (2-Hydroxyquinolin-3-yl)boronic acid against NAMPT has not been extensively characterized, its structure suggests the potential for a unique binding mode within the enzyme's active site, possibly involving interactions with key amino acid residues or the ribose moiety of the substrate.

FK866 (Daporinad): The Prototypical Non-Competitive NAMPT Inhibitor

FK866 is a highly potent and selective, non-competitive inhibitor of NAMPT with a reported Ki of 0.3 nM and an IC50 of 0.09 nM in cell-free assays.[6][7] It has been extensively used as a tool compound to study the effects of NAMPT inhibition in various cancer models.[3] FK866 has been shown to induce apoptosis and autophagy in cancer cells.[7]

GMX1778 (CHS-828): A Potent Competitive NAMPT Inhibitor

GMX1778 is another potent inhibitor of NAMPT, acting through a competitive mechanism.[8] It has a reported IC50 of less than 25 nM.[8][9] GMX1778 effectively depletes cellular NAD+ levels, leading to cytotoxicity in a wide range of cancer cell lines.[8] Clinical investigations have explored its potential as an anticancer agent.[10]

Experimental Design for a Head-to-Head Comparison

A robust benchmarking study requires a multi-faceted approach to compare the biochemical potency, cellular activity, and potential liabilities of the inhibitors. The following experimental workflow is proposed to provide a comprehensive comparison of (2-Hydroxyquinolin-3-yl)boronic acid, FK866, and GMX1778.

Experimental_Workflow cluster_workflow Comparative Experimental Workflow start Inhibitor Profiling biochemical Biochemical Potency (NAMPT Inhibition Assay) start->biochemical cellular_target Cellular Target Engagement (NAD+ Level Assay) biochemical->cellular_target cellular_effect Cellular Effect (Cell Viability Assay) cellular_target->cellular_effect selectivity Selectivity Profiling (Conceptual) cellular_effect->selectivity end Comparative Analysis selectivity->end

Figure 2: Proposed Experimental Workflow for Comparative Inhibitor Analysis.

Detailed Experimental Protocols

In Vitro NAMPT Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against purified human NAMPT enzyme.

Principle: This assay measures the production of NMN from nicotinamide and PRPP by NAMPT. The reaction can be coupled to a subsequent enzymatic reaction that produces a detectable signal (e.g., fluorescence or luminescence).

Protocol:

  • Reagents and Materials:

    • Recombinant human NAMPT enzyme

    • Nicotinamide

    • PRPP

    • NMNAT

    • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • Detection reagent (e.g., a coupled enzyme system that converts NMN to NAD+, which is then measured)

    • Test compounds: (2-Hydroxyquinolin-3-yl)boronic acid, FK866, GMX1778

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 1 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of NAMPT enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a substrate mix containing nicotinamide and PRPP.

    • Incubate the reaction for 60 minutes at 37°C.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Read the signal on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular NAD+ Level Assay

Objective: To measure the effect of the inhibitors on intracellular NAD+ levels in a relevant cancer cell line (e.g., A549 lung carcinoma or a hematopoietic cancer cell line, which are known to be sensitive to NAMPT inhibitors).[2]

Principle: This assay quantifies the total NAD+ and NADH in cell lysates. Commercially available kits typically use a cycling enzyme reaction to amplify the NAD+ signal, which is then detected by absorbance or fluorescence.

Protocol:

  • Reagents and Materials:

    • Cancer cell line (e.g., A549)

    • Cell culture medium and supplements

    • Test compounds

    • NAD/NADH quantification kit

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of each test compound for 24-48 hours.

    • Lyse the cells according to the kit manufacturer's protocol.

    • Perform the NAD/NADH assay on the cell lysates.

    • Read the signal on a plate reader.

    • In parallel, perform a protein quantification assay (e.g., BCA) on the lysates to normalize the NAD+ levels to the total protein content.

  • Data Analysis:

    • Calculate the cellular NAD+ concentration for each treatment condition.

    • Plot the normalized NAD+ levels against the compound concentration.

Cell Viability/Cytotoxicity Assay

Objective: To assess the impact of the inhibitors on the proliferation and viability of cancer cells.

Principle: A variety of assays can be used, such as those based on metabolic activity (e.g., MTT, MTS, or resazurin reduction) or ATP content (e.g., CellTiter-Glo®).

Protocol:

  • Reagents and Materials:

    • Cancer cell line (e.g., A549)

    • Cell culture medium and supplements

    • Test compounds

    • Cell viability assay reagent (e.g., CellTiter-Glo®)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of each test compound for 72 hours.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent viability for each concentration relative to the DMSO control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Data Presentation and Interpretation

The results of these experiments can be summarized in the following tables for a clear comparison. The data presented here is hypothetical for illustrative purposes.

Table 1: Biochemical and Cellular Potency of NAMPT Inhibitors

CompoundNAMPT IC50 (nM)Cellular NAD+ Depletion (EC50, nM)Cell Viability (GI50, nM)
(2-Hydroxyquinolin-3-yl)boronic acid5.215.825.4
FK8660.11.53.2
GMX177812.535.150.8

Interpretation:

In this hypothetical scenario, (2-Hydroxyquinolin-3-yl)boronic acid demonstrates potent inhibition of the NAMPT enzyme, with an IC50 in the low nanomolar range. While not as potent as the non-competitive inhibitor FK866, it shows superior biochemical potency compared to the competitive inhibitor GMX1778. This trend is mirrored in the cellular assays, where the novel compound effectively depletes NAD+ levels and inhibits cell growth at concentrations significantly lower than GMX1778. The boronic acid moiety may contribute to a prolonged residence time on the target or a unique binding interaction, leading to its robust cellular activity.

Trustworthiness and Self-Validating Systems

The experimental design incorporates several features to ensure the trustworthiness of the results:

  • Orthogonal Assays: The use of a biochemical assay to measure direct target engagement and cellular assays to assess downstream effects provides a more complete picture of the compounds' activity.

  • Dose-Response Curves: Generating full dose-response curves allows for the accurate determination of potency values (IC50, EC50, GI50) and reveals the dynamic range of the compounds' effects.

  • Positive and Negative Controls: The inclusion of well-characterized inhibitors (FK866, GMX1778) as positive controls and a vehicle control (DMSO) as a negative control is essential for validating the assay performance and interpreting the results for the novel compound.

  • Normalization: Normalizing cellular NAD+ levels to total protein content and cell viability data to the vehicle control accounts for variations in cell number and ensures accurate comparisons between different treatment conditions.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking the novel investigational compound, (2-Hydroxyquinolin-3-yl)boronic acid, against the commercially available NAMPT inhibitors FK866 and GMX1778. The proposed experiments will provide critical data on the biochemical potency, cellular activity, and potential therapeutic window of this new molecule.

Further studies should include selectivity profiling against a panel of other enzymes, particularly those known to be inhibited by boronic acids, to assess off-target effects. Additionally, pharmacokinetic and in vivo efficacy studies in relevant animal models will be crucial to determine the translational potential of (2-Hydroxyquinolin-3-yl)boronic acid as a novel anticancer agent.

References

  • Di Stefano, M., et al. (2015). Boronic Acid in Medicinal Chemistry: A Century of Advances. Molecules, 20(10), 18878-18912. Available at: [Link]

  • Li, Y., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 13, 962383. Available at: [Link]

  • Trong-Nhat, P., et al. (2021). The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. Current Issues in Molecular Biology, 43(3), 1547-1560. Available at: [Link]

  • Chiou, S.-L., et al. (2021). Mechanism of action of a boron-dependent antibiotic entails synergistic binding. RSC Advances, 11(8), 4549-4554. Available at: [Link]

  • Wikipedia. (2023). Boronic acid. Available at: [Link]

  • Patsnap Synapse. (2025). What are the new molecules for NAMPT inhibitors? Available at: [Link]

  • Galli, U., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656. Available at: [Link]

  • Cerruti, F., et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 64(10), 6449-6471. Available at: [Link]

  • Piacente, F., et al. (2022). Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery. Pharmaceuticals, 15(7), 848. Available at: [Link]

  • Cea, M., et al. (2017). NAMPT Inhibitor GMX1778 Enhances the Efficacy of 177Lu-DOTATATE Treatment of Neuroendocrine Tumors. Journal of Nuclear Medicine, 58(2), 327-332. Available at: [Link]

  • Al-Sanea, M. M., et al. (2024). Inhibition of NAMPT by PAK4 Inhibitors. International Journal of Molecular Sciences, 25(19), 10794. Available at: [Link]

  • D'Arcy, B. M., et al. (2024). Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Molecules, 29(24), 5439. Available at: [Link]

  • Piacente, F., et al. (2022). Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery. Pharmaceuticals, 15(7), 848. Available at: [Link]

  • Cadeddu, G., et al. (2024). α-Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. ChemMedChem, 19(12), e202400622. Available at: [Link]

  • Cea, M., et al. (2017). NAMPT Inhibitor GMX1778 Enhances the Efficacy of 177 Lu-DOTATATE Treatment of Neuroendocrine Tumors. Journal of Nuclear Medicine, 58(2), 327-332. Available at: [Link]

  • Galli, U., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656. Available at: [Link]

  • Watson, M., et al. (2009). The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors. Molecular and Cellular Biology, 29(21), 5872-5888. Available at: [Link]

  • Chiou, S.-L., et al. (2021). Mechanism of action of a boron-dependent antibiotic entails synergistic binding. RSC Advances, 11(8), 4549-4554. Available at: [Link]

  • Chiou, S.-L., et al. (2021). Mechanism of action of a boron-dependent antibiotic entails synergistic binding. RSC Publishing. Available at: [Link]

  • Jiménez-Aligaga, K., et al. (2013). Discovery of alkenylboronic acids as neuroprotective agents affecting multiple biological targets involved in Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 23(2), 426-429. Available at: [Link]

  • Maeda, D. Y., et al. (2015). Boronic acid-containing CXCR1/2 antagonists: Optimization of metabolic stability, in vivo evaluation, and a proposed receptor binding model. Bioorganic & Medicinal Chemistry Letters, 25(11), 2346-2351. Available at: [Link]

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A Senior Application Scientist's Guide to Quantitative Analysis of Boronic Acid Purity by ¹H NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the purity of building blocks such as boronic acids is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiles, and the ultimate safety and efficacy of the active pharmaceutical ingredient (API).[1] This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of boronic acids, supported by experimental principles and data interpretation strategies.

The Analytical Challenge: Why Boronic Acid Purity Demands a Robust Method

Boronic acids are indispensable reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their analysis is complicated by a significant chemical characteristic: the propensity to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[2][3] This equilibrium is dynamic and sensitive to the presence of water, solvent, and temperature, making accurate purity assessment a non-trivial task.[4] An inaccurate purity value can lead to significant errors in reaction stoichiometry, impacting yield and generating downstream purification challenges.

Comparative Analysis: qNMR vs. Traditional Chromatographic Methods

While High-Performance Liquid Chromatography (HPLC) is a workhorse in purity analysis, qNMR offers distinct advantages for boronic acids.[1][5]

FeatureQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct proportionality between signal integral and the number of nuclei.[1]Separation based on differential partitioning between stationary and mobile phases.
Quantification Absolute purity determination against a certified internal standard without needing an analyte-specific standard.[1][6]Typically relies on area percent, which assumes equal response factors for all components, or requires a specific reference standard for the analyte.[1]
Accuracy High, as it is a primary ratio method recognized by pharmacopeias.[6][7][8]Can be high, but is often influenced by the response factors of impurities, especially boroxines which may have different UV responses.[1]
Selectivity High, based on distinct chemical shifts. Signal overlap can be a challenge but is often mitigated with high-field magnets.[1]High, based on chromatographic resolution. Co-elution of impurities can be an issue.
Impurity Detection Can simultaneously identify and quantify any proton-containing impurity with a unique signal, including boroxines and residual solvents.[1][9]Detects impurities that respond to the detector (e.g., UV-active). Some impurities may not be detected.
Sample Throughput Moderate; sample preparation is straightforward, and acquisition times are relatively short.High, especially with modern UPLC systems.[10]
Method Development Generally faster, as it relies on universal principles.Can be more time-consuming, requiring optimization of column, mobile phase, and gradient.

Expert Insight: The fundamental difference lies in how each technique "sees" the sample. HPLC provides a separation-based snapshot, which can be misleading if impurities like boroxines have significantly different UV absorption characteristics compared to the monomeric boronic acid.[1] In contrast, qNMR provides a molar-based, unbiased quantification of all proton-bearing species in the solution, offering a more accurate representation of the sample's composition.[1]

The Boronic Acid-Boroxine Equilibrium: An NMR Perspective

The primary impurity or alternative state of a boronic acid is often its corresponding boroxine.[1][2] This is not a foreign impurity but a dehydrated form of the analyte itself.

Caption: Boronic acid-boroxine equilibrium.

By ¹H NMR, the aromatic or alkyl protons of the boronic acid and the boroxine will have distinct, albeit often similar, chemical shifts.[1] This allows for the simultaneous integration and quantification of both species from a single spectrum, providing a complete picture of the material's composition.

A Self-Validating qNMR Protocol for Boronic Acid Purity

The trustworthiness of a qNMR experiment hinges on a meticulously planned and executed protocol.[11] This protocol is designed to be self-validating by incorporating checks and best practices at each stage.

Foundational Choices: Solvent and Internal Standard Selection

Causality in Solvent Selection: The choice of deuterated solvent is critical. For boronic acids, a coordinating solvent like DMSO-d₆ or Methanol-d₄ is often preferred over Chloroform-d.[12] These solvents can help break up the boroxine trimer, simplifying the spectrum by shifting the equilibrium towards the monomeric boronic acid.[9][12] DMSO-d₆ is particularly advantageous due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point, which minimizes evaporation during sample preparation.

The Internal Standard (IS) - The Cornerstone of Accuracy: The IS must meet several criteria:

  • Certified Purity: Use a certified reference material (CRM) with a known, high purity.[6][13]

  • Chemical Stability: It must not react with the analyte, solvent, or trace moisture.

  • Spectral Simplicity: Ideally, it should exhibit a sharp singlet in a region of the spectrum free from analyte or impurity signals.[14]

  • Solubility: It must be fully soluble in the chosen deuterated solvent.[14]

  • Known Proton Count: The number of protons giving rise to the integrated signal must be precisely known.

Recommended Internal Standards for Boronic Acid Analysis in DMSO-d₆:

Internal StandardChemical Shift (δ, ppm) in DMSO-d₆Key Features
Maleic Acid~6.2 (singlet)High purity, stable, sharp singlet away from aromatic region.
1,3,5-Trimethoxybenzene~6.1 (singlet, Ar-H), ~3.7 (singlet, OMe)Two well-resolved singlets for quantification flexibility.
Dimethyl Sulfone~3.1 (singlet)Very stable, sharp singlet, useful if other regions are crowded.
Experimental Workflow

The following diagram outlines the logical flow of a robust qNMR experiment.

qNMR_Workflow A Step 1: Precision Weighing Accurately weigh analyte and certified internal standard. B Step 2: Sample Dissolution Dissolve mixture in a known volume of deuterated solvent (e.g., DMSO-d6). A->B C Step 3: Data Acquisition Acquire ¹H NMR spectrum with quantitative parameters (long D1, 90° pulse). B->C D Step 4: Data Processing Apply phasing and baseline correction. C->D E Step 5: Signal Integration Integrate non-overlapping signals of analyte and internal standard. D->E F Step 6: Purity Calculation Use the qNMR equation to determine absolute purity. E->F G Step 7: Validation Check Ensure S/N > 250:1 for integrated signals. F->G

Sources

A Researcher's Guide to Validating the Mechanism of Action for (2-Hydroxyquinolin-3-yl)boronic Acid Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) for the emerging class of (2-Hydroxyquinolin-3-yl)boronic acid compounds. We move beyond a simple listing of protocols to offer a strategic, multi-tiered validation approach, explaining the causal logic behind experimental choices and emphasizing self-validating systems for robust and trustworthy data generation.

The unique chemical architecture of this compound class—marrying a boronic acid warhead with a hydroxyquinoline scaffold—suggests a compelling, yet complex, MoA. Boronic acids are renowned for their ability to form reversible covalent bonds with the serine residues found in the active sites of enzymes like serine proteases. The hydroxyquinoline moiety, conversely, is a well-known metal-chelating pharmacophore and a privileged structure found in numerous bioactive molecules. This duality necessitates a validation strategy that can precisely identify the molecular target and elucidate the specific biochemical interaction driving the compound's activity.

Part 1: The Postulated Mechanism - A Serine Protease Covalent Inhibitor

Our validation strategy is built upon the primary hypothesis that these compounds act as inhibitors of serine proteases. The core of this hypothesis lies in the electrophilic nature of the boron atom in the boronic acid group. It is postulated to undergo a nucleophilic attack by the hydroxyl group of a catalytic serine residue within the enzyme's active site, forming a stable, yet often reversible, tetrahedral boronate adduct. This effectively neutralizes the enzyme's catalytic machinery.

Below is a diagram illustrating this proposed covalent interaction.

cluster_Enzyme Serine Protease Active Site Ser-OH Catalytic Serine (Ser-OH) Boronate_Adduct Tetrahedral Boronate Adduct (Enzyme-Inhibitor Complex) Ser-OH->Boronate_Adduct Nucleophilic Attack His-Im Histidine (His) Inhibitor R-B(OH)₂ Inhibitor->Boronate_Adduct

Caption: Proposed covalent interaction between the boronic acid and a catalytic serine residue.

Part 2: A Multi-Tiered Experimental Framework for MoA Validation

A robust MoA validation requires a tiered approach, beginning with biochemical confirmation and progressing to cellular target engagement and phenotypic outcomes. This strategy ensures that the observed effects are not artifacts of in-vitro systems but are relevant in a more complex biological context.

MoA_Workflow cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Target Engagement & Pathway Analysis cluster_2 Tier 3: Orthogonal Validation & Comparison A Enzymatic Assays (Determine IC₅₀) B Mechanism of Inhibition Studies (Kinetics) A->B C Broad Selectivity Profiling (Protease Panel) B->C D Cellular Thermal Shift Assay (CETSA) (Confirm Target Binding) C->D Progress to Cellular Models E Western Blot Analysis (Measure Downstream Effects) D->E F Cell-Based Phenotypic Assays (Link to Function) E->F G Activity-Based Protein Profiling (ABPP) F->G Confirm with Alternative Methods H Genetic Target Validation (siRNA/CRISPR) G->H

Caption: A multi-tiered workflow for validating the mechanism of action.

Tier 1: Biochemical Validation

The initial goal is to confirm direct inhibition of the purified, recombinant target enzyme and characterize the nature of this interaction.

1. Enzymatic Assays:

  • Objective: To quantify the inhibitory potency (IC₅₀) of the compound against the primary target enzyme.

  • Methodology: A fluorogenic or chromogenic substrate specific to the protease is used. The rate of substrate cleavage is measured over time in the presence of varying concentrations of the inhibitor.

  • Why this is critical: This is the foundational experiment. A potent, dose-dependent inhibition is the first piece of evidence for a direct interaction.

2. Mechanism of Inhibition (MoI) Studies:

  • Objective: To determine if the inhibition is reversible or irreversible and to understand its kinetic profile (e.g., competitive, non-competitive).

  • Methodology: Michaelis-Menten kinetics are employed. Enzyme velocity is measured at different substrate concentrations in the presence of a fixed concentration of the inhibitor. For reversibility, a rapid dilution or dialysis experiment is performed to see if enzyme activity can be restored.

  • Why this is critical: This dissects how the compound inhibits the enzyme. For a boronic acid, we expect a competitive or mixed-inhibition model, consistent with binding at the active site.

3. Selectivity Profiling:

  • Objective: To assess the compound's specificity by testing it against a panel of related and unrelated proteases.

  • Why this is critical: High selectivity is a hallmark of a well-behaved drug candidate. Poor selectivity can lead to off-target effects and toxicity. This experiment provides an early indication of the compound's therapeutic window.

Tier 2: Cellular Target Engagement

After establishing biochemical activity, it is imperative to confirm that the compound engages its intended target within the complex environment of a living cell.

1. Cellular Thermal Shift Assay (CETSA®):

  • Objective: To provide direct evidence of target binding in intact cells or cell lysates.

  • Methodology: Cells are treated with the compound or a vehicle control. The cells are then heated across a range of temperatures, and the amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western Blot or mass spectrometry. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

  • Why this is critical: CETSA is a label-free method that proves target engagement in a physiological context. A positive thermal shift is strong evidence that the compound reaches and binds its target inside the cell.

2. Downstream Pathway Analysis:

  • Objective: To verify that target engagement leads to the expected biological consequence.

  • Methodology: If the target protease is known to cleave a specific substrate or regulate a signaling pathway, the status of that downstream marker can be assessed by Western Blot. For instance, if the target protease is required to process a pro-caspase, treatment with the inhibitor should lead to a decrease in the active, cleaved form of the caspase.

  • Why this is critical: This experiment connects target binding to a functional cellular outcome, forming a crucial link in the MoA narrative.

Tier 3: Comparison with Orthogonal Methods

To build an unassailable case for the MoA, the primary validation data should be corroborated by alternative and unbiased techniques.

1. Activity-Based Protein Profiling (ABPP):

  • Objective: An alternative method to identify cellular targets of an inhibitor in a complex proteome.

  • How it Compares: Unlike CETSA, which measures binding, ABPP measures the functional state (activity) of an enzyme class. A broad-spectrum, activity-based probe for serine proteases is used to label active enzymes in a cell lysate. In a competitive experiment, pre-treatment with the (2-Hydroxyquinolin-3-yl)boronic acid compound should block the probe from binding to its specific target, leading to the disappearance of a band on a gel or a reduced signal in mass spectrometry. This provides unbiased confirmation of the target.

2. Genetic Target Validation (siRNA/CRISPR):

  • Objective: To mimic the effect of the pharmacological inhibitor using genetic tools.

  • How it Compares: This is the gold standard for validating that a specific protein is responsible for a cellular phenotype. If inhibiting the target protein with the compound produces the same cellular effect (e.g., apoptosis, cell cycle arrest) as knocking down or knocking out the gene encoding that protein, it provides powerful evidence that the compound's effects are on-target.

Part 3: Detailed Experimental Protocols

Protocol 1: Serine Protease Inhibition Assay (IC₅₀ Determination)
  • Reagents & Materials:

    • Purified recombinant serine protease.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

    • Fluorogenic Substrate (specific to the protease).

    • (2-Hydroxyquinolin-3-yl)boronic acid compound stock (e.g., 10 mM in DMSO).

    • 96-well black, flat-bottom plates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of the inhibitor compound in Assay Buffer. For a typical 10-point curve, start from 100 µM and dilute 1:3 down to the low nanomolar range. Include a DMSO-only control.

    • In the 96-well plate, add 50 µL of Assay Buffer to each well.

    • Add 2 µL of the serially diluted inhibitor or DMSO control to the appropriate wells.

    • Add 25 µL of the enzyme solution (prepared at 4x the final desired concentration in Assay Buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate (prepared at 4x the final desired concentration in Assay Buffer).

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths and kinetic mode.

    • Measure the fluorescence every minute for 30 minutes.

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the kinetic curve.

    • Normalize the data to the DMSO control (100% activity) and plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) Western Blot Format
  • Reagents & Materials:

    • Cultured cells expressing the target protein.

    • Complete cell culture medium.

    • Phosphate-Buffered Saline (PBS).

    • Lysis Buffer (e.g., PBS with protease inhibitors).

    • Compound and vehicle (DMSO).

    • PCR tubes or strips.

    • Thermal cycler.

    • Centrifuge capable of handling PCR tubes.

    • SDS-PAGE gels, transfer apparatus, and Western Blot reagents.

    • Primary antibody specific to the target protein.

    • Secondary antibody (HRP-conjugated).

  • Procedure:

    • Harvest cells and resuspend them in culture medium at a concentration of ~10 million cells/mL.

    • Treat one aliquot of cells with the compound at a concentration of 10x the IC₅₀. Treat a second aliquot with an equivalent volume of DMSO (vehicle control).

    • Incubate for 1 hour at 37°C in a cell culture incubator.

    • Aliquot 100 µL of the cell suspension from each treatment group into a series of PCR tubes (one tube per temperature point).

    • Place the PCR tubes in a thermal cycler and run a temperature gradient program (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes at each temperature, followed by a 3-minute hold at 25°C.

    • Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western Blotting using a target-specific antibody.

    • Quantify the band intensities from the Western Blot.

    • For each treatment group, plot the normalized band intensity versus temperature. A rightward shift in the curve for the compound-treated group relative to the vehicle group indicates target stabilization and engagement.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables.

Table 1: Comparative Biochemical Data

CompoundTarget Protease IC₅₀ (nM)Protease A IC₅₀ (nM)Protease B IC₅₀ (nM)Reversibility
HQ-B(OH)₂-0150.2 ± 4.5> 10,000> 10,000Reversible
Control Inhibitor25.8 ± 2.11,500> 10,000Reversible

This table demonstrates that the hypothetical compound HQ-B(OH)₂-01 is potent and highly selective for its target compared to related proteases.

Table 2: CETSA® Melt Point (Tₘ) Shift Analysis

TreatmentTarget Protein Tₘ (°C)ΔTₘ (°C)
Vehicle (DMSO)52.1 ± 0.4-
HQ-B(OH)₂-01 (10 µM)56.8 ± 0.6+4.7

This table provides quantitative evidence of target engagement in cells, showing a significant thermal stabilization of the target protein upon compound treatment.

References

  • Trippier, P. C., & McGuigan, C. (2010). Boronic Acids in Medicinal Chemistry: Recent Therapeutic Applications. Medicinal Chemistry Communications, 1(3), 183-198. [Link]

  • Adams, J., Behnke, M., Chen, S., Cruickshank, A. A., Dick, L. R., Grenier, L., ... & Plamondon, L. (2000). Potent and selective inhibitors of the proteasome: Boronic acid dipeptides. Bioorganic & Medicinal Chemistry Letters, 8(4), 333-338. [Link]

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A Comparative Guide to the Cross-Reactivity of (2-Hydroxyquinolin-3-yl)boronic Acid-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel inhibitor from a promising hit to a clinical candidate is paved with rigorous validation. A critical, and often challenging, aspect of this journey is the comprehensive profiling of its cross-reactivity. An inhibitor's selectivity is not merely an academic curiosity; it is a crucial determinant of its therapeutic window, off-target toxicities, and ultimately, its clinical success. This guide provides an in-depth comparison of a novel class of (2-Hydroxyquinolin-3-yl)boronic acid-based inhibitors against established alternatives, supported by experimental data and detailed protocols to empower your research.

The Rise of (2-Hydroxyquinolin-3-yl)boronic Acid-Based Inhibitors

The boronic acid warhead has gained significant traction in drug discovery, most notably with the success of the proteasome inhibitor Bortezomib. This functional group often acts as a reversible covalent inhibitor, mimicking the transition state of enzymatic reactions, which can lead to high potency.[1][2] Our focus here is on a specific scaffold, the (2-Hydroxyquinolin-3-yl)boronic acid, which has recently been identified in compounds that exhibit potent dual inhibition of Cdc2-like kinases (CLK) and Rho-associated coiled-coil containing protein kinases (ROCK).[3][4][5]

These kinases are compelling targets in oncology. CLK family members (CLK1, CLK2, CLK3, CLK4) are crucial regulators of pre-mRNA splicing, a process frequently dysregulated in cancer to produce pro-oncogenic protein variants.[6][7] ROCK signaling, in turn, is a key driver of cell motility, invasion, and metastasis.[8][9][10] The ability to simultaneously target these pathways presents a promising strategy for a multi-pronged attack on tumor progression. However, this polypharmacology necessitates a thorough understanding of the inhibitors' broader kinome selectivity to anticipate and mitigate potential off-target effects.

Comparative Cross-Reactivity Profiling

To contextualize the selectivity of the (2-Hydroxyquinolin-3-yl)boronic acid-based inhibitors, we present a comparative analysis against well-characterized, non-boronic acid inhibitors of CLK and ROCK kinases: TG-003 (a potent CLK1/4 inhibitor) and Y-27632 (a widely used ROCK inhibitor).[1][11][12][13]

The following table summarizes the inhibitory activity of a representative (2-Hydroxyquinolin-3-yl)boronic acid-based compound, HSD1791 , against its primary targets and a selection of common off-target kinases, benchmarked against TG-003 and Y-27632. This data is synthesized from published kinase inhibition screening assays.[3][4]

Kinase TargetHSD1791 (% Inhibition @ 25 nM)TG-003 (IC50)Y-27632 (Ki)Inhibitor Class
CLK1 >70%20 nM[11]-Dual CLK/ROCK
CLK2 >70%200 nM-CLK Inhibitor
CLK4 <30%15 nM[11]-ROCK Inhibitor
ROCK2 >70%-140 nM[14]
Off-Targets
DYRK1A -24 nM-
PKA ->10 µM25 µM
PKCα ->10 µM26 µM
CAMKII ->10 µM>25 µM

Expert Insights: The data reveals that HSD1791 is a potent dual inhibitor of CLK1, CLK2, and ROCK2. Notably, the "magic methylation" in its structure tunes out CLK4 inhibition, a feature not seen with the broader CLK inhibitor TG-003.[3][4] While TG-003 also potently inhibits DYRK1A, a common off-target for CLK inhibitors, the selectivity profile of HSD1791 against a wider kinome panel would be necessary to fully assess its off-target liabilities in comparison. Y-27632, while a canonical ROCK inhibitor, shows micromolar activity against other kinases, highlighting that even widely used tool compounds are not perfectly selective.

Methodologies for Robust Cross-Reactivity Profiling

To ensure the scientific integrity of your findings, employing self-validating experimental systems is paramount. Here, we detail two gold-standard methodologies for assessing inhibitor cross-reactivity.

In Vitro Kinome Scanning

This high-throughput method provides a broad view of an inhibitor's selectivity by testing its activity against a large panel of purified kinases. The KINOMEscan™ platform is a widely used example of this approach.[15]

Experimental Workflow: In Vitro Kinome Scanning

Caption: Workflow for in vitro kinase profiling.

Detailed Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., HSD1791) in 100% DMSO. Serially dilute the compound to the desired test concentrations.

  • Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction mixture containing the purified kinase, a kinase-specific substrate (peptide or protein), and ATP. The ATP concentration should be at or near the Km for each specific kinase to ensure accurate determination of competitive inhibition.[8]

  • Initiate Reaction: Add the test inhibitor to the kinase reaction mixture. Include a positive control (a known inhibitor for that kinase) and a negative control (DMSO vehicle). Incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the kinase reaction by adding a stop solution, typically containing EDTA to chelate Mg2+, which is essential for kinase activity.

  • Detection: Quantify the amount of phosphorylated substrate. Common detection methods include:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Measuring the depletion of ATP (e.g., Kinase-Glo®) or the generation of ADP (e.g., ADP-Glo™).

    • Fluorescence-based assays: Using phosphorylation-specific antibodies in an ELISA-like format.

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested compound concentration relative to the DMSO control. For dose-response experiments, plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses target engagement in a more physiologically relevant context: within intact cells or cell lysates.[16][17] The principle is that a ligand binding to its target protein stabilizes the protein, resulting in a higher melting temperature.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA with Western Blot Detection

  • Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat the cells with the test inhibitor at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvesting and Aliquoting: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS and aliquot into PCR tubes for each temperature point.

  • Thermal Challenge: Heat the cell suspensions in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[4][18]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-CLK2 or anti-ROCK2). Use an appropriate secondary antibody and detect the signal using chemiluminescence.

  • Data Analysis: Quantify the band intensities for each temperature point. Normalize the data to the intensity at the lowest temperature (e.g., 37°C). Plot the normalized intensity versus temperature to generate melt curves. A shift in the curve to the right for the inhibitor-treated samples compared to the vehicle control indicates target stabilization. The difference in the melting temperature (Tm) is reported as ΔTm.

Signaling Pathways of Key Targets

Understanding the signaling context of the inhibitor's targets is crucial for interpreting the functional consequences of its cross-reactivity.

CLK2 Signaling Pathway

Cdc2-like kinase 2 (CLK2) is a dual-specificity kinase that plays a pivotal role in regulating pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[7] This phosphorylation is essential for the proper assembly of the spliceosome and the selection of splice sites. In many cancers, CLK2 is overexpressed, leading to aberrant splicing of genes involved in cell cycle progression and apoptosis, thereby promoting tumorigenesis.[3][6][19]

CLK2_Signaling CLK2 CLK2 SR_proteins SR Proteins (e.g., SRSF1) CLK2->SR_proteins phosphorylates Spliceosome Spliceosome Assembly SR_proteins->Spliceosome regulates pre_mRNA pre-mRNA Spliceosome->pre_mRNA acts on mRNA_variants Pro-oncogenic mRNA Variants pre_mRNA->mRNA_variants alternative splicing Cell_Cycle Cell Cycle Progression mRNA_variants->Cell_Cycle Apoptosis Inhibition of Apoptosis mRNA_variants->Apoptosis HSD1791 (2-Hydroxyquinolin-3-yl) boronic acid inhibitors HSD1791->CLK2 inhibits

Caption: CLK2's role in pre-mRNA splicing and cancer.

ROCK Signaling Pathway

Rho-associated kinases (ROCK1 and ROCK2) are major downstream effectors of the small GTPase RhoA.[2][19] Upon activation, ROCKs phosphorylate multiple substrates that regulate the actin cytoskeleton, leading to increased cell contractility, stress fiber formation, and focal adhesion dynamics. These processes are fundamental to cell migration and invasion, which are hallmarks of metastatic cancer.[2][9]

ROCK_Signaling RhoA Active RhoA-GTP ROCK ROCK2 RhoA->ROCK activates MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Phosphatase inhibits MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates MLC_Phosphatase->MLC dephosphorylates Actomyosin Actomyosin Contraction MLC->Actomyosin promotes Migration Cell Migration & Invasion Actomyosin->Migration HSD1791 (2-Hydroxyquinolin-3-yl) boronic acid inhibitors HSD1791->ROCK inhibits

Caption: ROCK2's role in cell migration and invasion.

Conclusion and Future Directions

The (2-Hydroxyquinolin-3-yl)boronic acid-based inhibitors represent a promising new class of dual CLK and ROCK inhibitors with significant potential in oncology. Their unique selectivity profile, as exemplified by HSD1791, underscores the importance of comprehensive cross-reactivity analysis in modern drug discovery. The methodologies detailed in this guide provide a robust framework for researchers to confidently characterize their own inhibitors, ensuring the generation of reliable and translatable data.

As with any novel inhibitor class, future work should focus on expanding the kinome profiling to a wider panel of kinases and on validating the on- and off-target effects in relevant cellular and in vivo models. By integrating rigorous cross-reactivity profiling early in the drug discovery cascade, we can accelerate the development of safer and more effective targeted therapies.

References

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A Comparative Guide to the Synthesis of Substituted Quinoline Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendant Role of Quinoline Boronic Acids in Modern Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The introduction of a boronic acid moiety onto this privileged heterocycle unlocks vast synthetic potential, primarily through the versatile Suzuki-Miyaura cross-coupling reaction. This enables the late-stage functionalization of complex molecules, a critical capability in drug discovery for generating diverse compound libraries and optimizing lead candidates.[1][2] This guide provides an in-depth comparison of the principal synthetic strategies for accessing substituted quinoline boronic acids, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach to aid researchers in selecting the optimal route for their specific applications.

Strategic Approaches to Quinoline Borylation: A Comparative Overview

The synthesis of quinoline boronic acids can be broadly categorized into three primary strategies: the classical borylation of haloquinolines, the more contemporary C-H activation/borylation, and the less conventional lithiation-borylation route. Each methodology presents a unique set of advantages and limitations concerning substrate scope, regioselectivity, and reaction conditions.

Synthetic Route Typical Catalysts/Reagents Key Advantages Key Limitations Regioselectivity Control
Borylation of Haloquinolines Palladium complexes (e.g., PdCl₂(dppf), Pd(PPh₃)₄)[3]Well-established, reliable for specific isomers, good functional group tolerance.[3][4]Requires pre-functionalized starting materials (haloquinolines), potential for side reactions (e.g., biaryl formation).[1][5]Dictated by the position of the halogen on the starting quinoline.[6]
C-H Activation/Borylation Iridium complexes (e.g., [Ir(cod)Cl]₂, [Ir(cod)(OMe)]₂) with bipyridine or phosphine ligands.[7][8]Atom-economical, allows for late-stage functionalization of unactivated C-H bonds, tunable regioselectivity.[9]Can lead to mixtures of regioisomers, catalyst sensitivity, potentially harsh conditions.[5]Governed by steric and electronic factors of the substrate and ligand choice.[7][10]
Lithiation-Borylation Strong bases (e.g., n-BuLi, LDA) followed by a boron electrophile (e.g., trialkyl borate).[11]Access to specific isomers not easily obtained by other methods.Requires cryogenic temperatures, sensitive to electrophilic functional groups, strong bases can be challenging to handle.[12]Determined by the most acidic proton, can be directed by coordinating groups.

Borylation of Haloquinolines: The Workhorse Method

The palladium-catalyzed Miyaura borylation of haloquinolines is a robust and widely employed method for synthesizing quinoline boronic acids.[13][14] This approach relies on the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with a diboron reagent and reductive elimination to yield the desired boronic ester.[3]

Causality in Experimental Design

The choice of palladium catalyst, ligand, base, and solvent is critical for a successful Miyaura borylation. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a common ligand that stabilizes the palladium catalyst and promotes efficient catalytic turnover. Potassium acetate (KOAc) is often used as a mild base to activate the diboron reagent without promoting significant hydrolysis of the product boronic ester.[3] Aprotic polar solvents like dioxane or DMSO are typically employed to ensure the solubility of the reagents and facilitate the reaction.[4]

Generalized Experimental Protocol: Miyaura Borylation of 4-Chloroquinoline
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-chloroquinoline (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), and potassium acetate (2.0 mmol).

  • Add PdCl₂(dppf) (0.03 mmol, 3 mol%).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline-4-boronic acid pinacol ester.

Workflow Diagram: Miyaura Borylation

Miyaura_Borylation cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Haloquinoline Haloquinoline Mixing Mix in Anhydrous Solvent Haloquinoline->Mixing B2pin2 Bis(pinacolato)diboron B2pin2->Mixing Base Base (e.g., KOAc) Base->Mixing Catalyst Pd Catalyst Catalyst->Mixing Heating Heat (80-100 °C) Mixing->Heating Quench Cool & Dilute Heating->Quench Filter Filter Quench->Filter Purify Column Chromatography Filter->Purify Product Quinoline Boronic Ester Purify->Product

Caption: Workflow for Miyaura borylation of haloquinolines.

C-H Activation/Borylation: An Atom-Economical Approach

The direct borylation of quinoline C-H bonds using iridium catalysts has emerged as a powerful, atom-economical alternative to traditional cross-coupling methods.[9] This strategy avoids the need for pre-halogenated substrates and allows for the late-stage functionalization of the quinoline core. The regioselectivity of the borylation is a key challenge and is influenced by a combination of steric and electronic factors of the quinoline substrate, as well as the nature of the ligand on the iridium catalyst.[7]

Mechanistic Insights and Regiocontrol

Iridium-catalyzed C-H borylation typically proceeds via oxidative addition of the C-H bond to the iridium center, followed by reductive elimination of the borylated product.[8] The regioselectivity can be tuned by the choice of ligands. For instance, sterically bulky ligands can direct borylation to the least hindered positions.[8] Conversely, directing groups on the quinoline substrate can chelate to the iridium catalyst, leading to borylation at a specific ortho-position.[15] For example, a silica-supported phosphine ligand has been shown to direct borylation to the C8 position of quinolines.[15]

Generalized Experimental Protocol: Iridium-Catalyzed C-H Borylation of Quinoline
  • In a glovebox, charge a screw-capped vial with the quinoline (0.5 mmol), bis(pinacolato)diboron (0.75 mmol), and [Ir(cod)(OMe)]₂ (0.01 mmol, 2 mol% Ir).

  • Add 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.02 mmol, 4 mol%).

  • Add anhydrous octane or hexane (2 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 100 °C for 16-24 hours.

  • After cooling to room temperature, concentrate the mixture in vacuo.

  • Purify the residue by column chromatography on silica gel to isolate the desired quinoline boronic ester regioisomers.

Diagram: Regioselectivity in Quinoline C-H Borylation

CH_Borylation_Selectivity cluster_catalyst1 Steric Control cluster_catalyst2 Directing Group Control Quinoline Quinoline Substrate C3-H C8-H Catalyst1 [Ir]/dtbpy Quinoline:f0->Catalyst1 Catalyst2 [Ir]/Si-SMAP Quinoline:f1->Catalyst2 Product1 C3-Borylated Quinoline Catalyst1->Product1 Least Hindered Position Product2 C8-Borylated Quinoline Catalyst2->Product2 Directed by N-coordination

Caption: Ligand effects on the regioselectivity of C-H borylation.

Lithiation-Borylation: A Niche but Powerful Strategy

For accessing specific quinoline boronic acid isomers that are difficult to obtain through other methods, directed ortho-lithiation followed by borylation can be a valuable tool.[11] This method involves the deprotonation of the most acidic C-H bond, typically ortho to a directing group, using a strong organolithium base at low temperatures. The resulting aryllithium species is then quenched with a boron electrophile, such as triisopropyl borate, to form the boronic ester after an acidic workup.[12]

Critical Parameters and Limitations

The success of this method hinges on the presence of a suitable directing group to control the regioselectivity of the lithiation and the use of cryogenic temperatures (typically -78 °C) to prevent unwanted side reactions. A significant limitation is the poor tolerance for electrophilic functional groups on the quinoline ring, which can react with the strong base.

Generalized Experimental Protocol: Lithiation-Borylation of a Substituted Quinoline
  • Dissolve the substituted quinoline (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol) dropwise and stir the mixture at -78 °C for 1-2 hours.

  • Add triisopropyl borate (1.5 mmol) dropwise and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired quinoline boronic acid.

Conclusion and Future Outlook

The synthesis of substituted quinoline boronic acids is a dynamic field with a range of effective methodologies. The choice of synthetic route is ultimately dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups within the molecule. While the Miyaura borylation of haloquinolines remains a reliable and predictable method, the advancement of C-H activation/borylation techniques offers a more elegant and atom-economical approach for late-stage functionalization.[5] The continued development of new catalysts and ligands that provide greater control over regioselectivity will undoubtedly expand the synthetic chemist's toolbox for accessing these valuable building blocks, further accelerating innovation in drug discovery and materials science.

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A Senior Application Scientist's Guide to the Oxidative Stability of (2-Hydroxyquinolin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the promise of boronic acids as versatile building blocks and pharmacophores is often tempered by concerns about their metabolic stability.[1][2][3] A primary degradation pathway is oxidative deboronation, a process that can compromise the efficacy and shelf-life of boronic acid-containing compounds.[1][4][5] This guide provides an in-depth assessment of the oxidative stability of a specific heterocyclic boronic acid, (2-Hydroxyquinolin-3-yl)boronic acid, comparing it with other relevant boronic acids and offering a comprehensive experimental framework for such evaluations.

The Challenge of Boronic Acid Stability

Boronic acids, characterized by a C-B(OH)₂ functional group, are susceptible to oxidative cleavage, particularly in the presence of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[4][6] This oxidative instability can be a significant hurdle in the development of boronic acid-based pharmaceuticals. The generally accepted mechanism of oxidative deboronation involves the nucleophilic attack of an oxidant on the empty p-orbital of the boron atom, followed by a 1,2-migration of the carbon atom from boron to oxygen. This results in the formation of a labile boric ester that readily hydrolyzes to the corresponding alcohol and boric acid.[4]

However, not all boronic acids are created equal in their susceptibility to oxidation. The electronic and steric environment around the boronic acid moiety plays a crucial role in its stability. Strategies to enhance oxidative stability often focus on diminishing the electron density on the boron atom, thereby making it less susceptible to nucleophilic attack.[5][7]

Assessing the Oxidative Stability of (2-Hydroxyquinolin-3-yl)boronic Acid: An Experimental Workflow

To rigorously assess the oxidative stability of (2-Hydroxyquinolin-3-yl)boronic acid, a systematic experimental approach is required. The following workflow outlines a robust protocol for this purpose.

Oxidative Stability Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation A Compound Preparation (2-Hydroxyquinolin-3-yl)boronic acid and Comparators B Stock Solution Preparation in a suitable buffer (e.g., PBS) A->B D Incubation Compounds + Oxidant at controlled temperature (e.g., 37°C) B->D C Oxidant Preparation (e.g., H₂O₂ solution) C->D E Time-Point Sampling (e.g., 0, 1, 2, 4, 8, 24 hours) D->E F Quenching of Reaction (if necessary) E->F G Analytical Measurement (e.g., HPLC-UV, LC-MS) F->G H Quantification of Remaining Parent Compound G->H I Calculation of Degradation Rate and Half-Life (t½) H->I J Comparative Stability Analysis I->J

Caption: Experimental workflow for assessing the oxidative stability of boronic acids.

Detailed Experimental Protocol

Materials:

  • (2-Hydroxyquinolin-3-yl)boronic acid

  • Comparative boronic acids (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Deionized water

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • pH meter

  • Analytical balance

  • Incubator

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of (2-Hydroxyquinolin-3-yl)boronic acid and the comparative boronic acids in a minimal amount of DMSO, followed by dilution in PBS (pH 7.4). Ensure complete dissolution.

  • Oxidative Stress Conditions:

    • In separate microcentrifuge tubes, add a specific volume of the boronic acid stock solution to pre-warmed PBS (37°C) to achieve a final concentration of 100 µM.

    • To initiate the degradation, add a predetermined concentration of H₂O₂ (e.g., 1 mM final concentration). A control sample without H₂O₂ should be prepared for each boronic acid.

  • Time-Course Analysis:

    • Incubate the reaction mixtures at 37°C.

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a suitable quenching agent (e.g., catalase) or by diluting the sample in a cold mobile phase to stop further degradation.

  • Analytical Quantification:

    • Analyze the samples by reverse-phase HPLC-UV or LC-MS.[8] A suitable method would involve a C18 column with a gradient elution using water and acetonitrile with 0.1% formic acid.

    • Monitor the disappearance of the parent boronic acid peak over time.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time.

    • Calculate the degradation rate constant (k) and the half-life (t½) for each compound under the tested conditions.

Comparative Stability Analysis

To contextualize the stability of (2-Hydroxyquinolin-3-yl)boronic acid, it is essential to compare it with other boronic acids with varying electronic properties. For this guide, we will consider Phenylboronic acid (a simple, baseline comparator) and 4-Methoxyphenylboronic acid (an electron-rich analogue).

Hypothetical Experimental Data:

The following table summarizes plausible results from the oxidative stability assay described above.

CompoundHalf-life (t½) in 1 mM H₂O₂ at 37°C (hours)
Phenylboronic acid2.5
4-Methoxyphenylboronic acid1.8
(2-Hydroxyquinolin-3-yl)boronic acid> 24

Interpretation of Results:

  • Phenylboronic acid serves as our baseline, exhibiting moderate stability.

  • 4-Methoxyphenylboronic acid , with its electron-donating methoxy group, is expected to be less stable than phenylboronic acid due to increased electron density on the aromatic ring, making the boronic acid more susceptible to oxidation.

  • (2-Hydroxyquinolin-3-yl)boronic acid is predicted to show significantly enhanced stability. This can be attributed to the presence of the 2-hydroxy group, which can form an intramolecular coordinating interaction with the boron atom. This interaction reduces the Lewis acidity of the boron and shields it from nucleophilic attack by oxidants.

Degradation Pathway cluster_main Oxidative Deboronation BoronicAcid (2-Hydroxyquinolin-3-yl)boronic acid Intermediate Unstable Boronate Ester Intermediate BoronicAcid->Intermediate + ROS ROS Reactive Oxygen Species (e.g., H₂O₂) Products 2,3-Dihydroxyquinoline + Boric Acid Intermediate->Products Hydrolysis

Caption: General pathway for the oxidative degradation of boronic acids.

Structural Features Influencing Stability

The superior stability of (2-Hydroxyquinolin-3-yl)boronic acid can be rationalized by considering its unique structural features. The proximate hydroxyl group can form a dative bond with the empty p-orbital of the boron atom, creating a five-membered ring. This intramolecular coordination has been shown to significantly enhance the stability of boronic acids. This is analogous to the increased stability observed in boralactones and other intramolecularly stabilized boronic acid derivatives.[1][7]

Alternative Strategies for Enhancing Boronic Acid Stability

For applications where the inherent stability of a particular boronic acid is insufficient, several strategies can be employed:

  • Boronate Esters: Conversion of boronic acids to boronate esters, such as pinacol esters, can improve stability, although this is often for storage and handling rather than in biological systems.[9][10]

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing substituents on the aromatic ring can decrease the electron density on the boron atom and enhance oxidative stability.[5]

  • Intramolecular Coordination: Designing molecules with coordinating groups (e.g., ortho-hydroxyl, carboxyl, or amino groups) that can form intramolecular complexes with the boron atom is a highly effective strategy.[3][7]

  • Steric Hindrance: Introducing bulky groups near the boronic acid moiety can sterically hinder the approach of oxidants.

Conclusion

The oxidative stability of boronic acids is a critical parameter in their application in drug discovery and development. (2-Hydroxyquinolin-3-yl)boronic acid, due to the presence of an intramolecularly coordinating hydroxyl group, is anticipated to exhibit significantly greater stability compared to simple aryl boronic acids. The experimental framework detailed in this guide provides a robust methodology for quantifying and comparing the oxidative stability of various boronic acid derivatives. By understanding the structural features that confer stability, researchers can make more informed decisions in the design and selection of boronic acid-based compounds for therapeutic applications.

References

  • Gillis, E. P., et al. (2015). Improving the oxidative stability of boronic acids through stereoelectronic effects. Journal of the American Chemical Society, 137(46), 14579–14587. Available at: [Link]

  • Graham, B. J., et al. (2021). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. Available at: [Link]

  • L'Homme, L., et al. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. PMC. Available at: [Link]

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(10), e2020501118. Available at: [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. (2011). Available at: [Link]

  • Zhang, Y., et al. (2020). Oxidative instability of boronic acid-installed polycarbonate nanoparticles. RSC Publishing. Available at: [Link]

  • Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

  • Graham, B. J., et al. (2021). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. Available at: [Link]

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Available at: [Link]

  • Farhat, A., et al. (2013). Analytical techniques for boron quantification supporting desalination processes-- A review. ResearchGate. Available at: [Link]

  • L'Homme, L., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available at: [Link]

  • Waters. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Krska, S. W., et al. (2014). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Available at: [Link]

  • Strokova, S. V., & Lenskiy, M. A. (2024). SYNTHESIS AND PROPERTIES OF BORON-CONTAINING OLIGOMERS BASED ON HYDROQUINONE AND BORIC ACID. ResearchGate. Available at: [Link]

  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. ACS Publications. (2026). Available at: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. (2014). Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling (2-Hydroxyquinolin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of (2-Hydroxyquinolin-3-yl)boronic acid. Developed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information from analogous chemical structures to ensure best practices in the laboratory.

Hazard Assessment and Triage

  • Quinoline Moiety: Quinoline and its derivatives are known to be potentially harmful. Some are classified as suspected carcinogens and may cause genetic defects[1][2]. They can be harmful if swallowed, absorbed through the skin, or inhaled, and can cause serious eye irritation[3].

  • Boronic Acid Moiety: Boronic acids as a class can cause skin and eye irritation[4][5][6]. Inhalation of dusts may lead to respiratory tract irritation[6][7][8]. While some simple boronic acids have low toxicity, the overall hazard profile is influenced by the attached organic group.

Given these potential hazards, (2-Hydroxyquinolin-3-yl)boronic acid should be handled with the assumption that it is a hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is essential to minimize exposure. The following table outlines the minimum required PPE for handling (2-Hydroxyquinolin-3-yl)boronic acid.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldStandard laboratory practice dictates eye protection at all times. A face shield offers an additional layer of protection against splashes when handling solutions or powders.
Skin Nitrile gloves (double-gloving recommended) and a lab coatNitrile gloves provide good chemical resistance. Double-gloving is a prudent measure to prevent exposure in case of a tear in the outer glove. A buttoned lab coat protects the skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of airborne particles. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.

Operational Workflow: From Receipt to Disposal

The following workflow is designed to ensure a safe and controlled environment throughout the handling process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receipt_and_Storage Receipt and Storage (Store in a cool, dry, well-ventilated area) PPE_Donning Don PPE (Goggles, Face Shield, Double Gloves, Lab Coat) Receipt_and_Storage->PPE_Donning Before Handling Fume_Hood_Prep Prepare Fume Hood (Ensure proper airflow, clear workspace) PPE_Donning->Fume_Hood_Prep Weighing Weighing (Use an analytical balance inside the fume hood) Fume_Hood_Prep->Weighing Dissolution Dissolution (Add solid to solvent slowly) Weighing->Dissolution Reaction_Setup Reaction Setup (Perform all manipulations within the fume hood) Dissolution->Reaction_Setup Decontamination Decontaminate Glassware and Surfaces Reaction_Setup->Decontamination Post-Experiment Waste_Segregation Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) Decontamination->Waste_Segregation Waste_Disposal Dispose of Waste (Follow institutional guidelines) Waste_Segregation->Waste_Disposal PPE_Doffing Doff PPE (Remove gloves last) Waste_Disposal->PPE_Doffing

Caption: Workflow for Handling (2-Hydroxyquinolin-3-yl)boronic acid

Step-by-Step Handling Protocol:
  • Preparation:

    • Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[9].

    • Before handling, don all required PPE as outlined in the table above.

    • Prepare your designated chemical fume hood by ensuring it is operational and the sash is at the appropriate height. The work surface should be clean and uncluttered.

  • Handling:

    • Weighing: If weighing the solid compound, perform this task inside the fume hood to contain any dust. Use a tared weigh boat or paper.

    • Dissolution: When preparing solutions, add the solid (2-Hydroxyquinolin-3-yl)boronic acid to the solvent slowly to avoid splashing.

    • Reaction: All subsequent manipulations, including transfers and reactions, must be conducted within the chemical fume hood.

  • Cleanup and Disposal:

    • Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. Rinse with an appropriate solvent, which should then be collected as hazardous waste.

    • Waste Segregation: Segregate waste streams.

      • Solid Waste: Unused compound, contaminated weigh boats, and gloves should be placed in a designated, sealed hazardous waste container.

      • Liquid Waste: Solvents and reaction mixtures containing the compound should be collected in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.

    • Disposal: All waste must be disposed of according to your institution's hazardous waste management guidelines. For small amounts of boronic acid waste, some local regulations may permit disposal down the drain with copious amounts of water, but this should be confirmed with your institution's safety officer[10][11][12]. Given the quinoline component, it is more prudent to treat all waste as hazardous.

    • PPE Removal: Remove PPE in the reverse order it was put on, with gloves being the last item to be removed. Wash hands thoroughly with soap and water after handling is complete.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][7][9].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[4][7][9].

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[4][7][9].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention[9].

  • Spills: In case of a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's emergency response team.

Conclusion

The safe handling of (2-Hydroxyquinolin-3-yl)boronic acid relies on a proactive and cautious approach. By adhering to the principles of hazard assessment, proper use of personal protective equipment, and strict adherence to established operational and disposal protocols, researchers can minimize risks and maintain a safe laboratory environment.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 12). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]

  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]

  • PENTA. (2025, May 13). Safety Data Sheet: Quinoline. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: Quinoline. Retrieved from [Link]

  • Reddit. (2025, February 6). Chemistry amateur here, I'm just wondering, how do you correctly and safely dispose of corrosive acid?. Retrieved from [Link]

  • Sciencing. (2022, March 24). Disposal Of Boric Acid. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Solvent-free grinding approach for synthesizing quinoline derivatives using p-TSA. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.